molecular formula C6H2BrF2NO2 B1613911 1-Bromo-3,4-difluoro-2-nitrobenzene CAS No. 884495-47-0

1-Bromo-3,4-difluoro-2-nitrobenzene

Cat. No.: B1613911
CAS No.: 884495-47-0
M. Wt: 237.99 g/mol
InChI Key: QYDCWSXHLDNEBD-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C6H2BrF2NO2 and its molecular weight is 237.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,4-difluoro-2-nitrobenzene
Source PubChem
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InChI

InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDCWSXHLDNEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646446
Record name 1-Bromo-3,4-difluoro-2-nitrobenzene
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Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-47-0
Record name 1-Bromo-3,4-difluoro-2-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,4-difluoro-2-nitrobenzene
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Record name 6-Bromo-2,3-difluoronitrobenzene
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Foundational & Exploratory

1-Bromo-3,4-difluoro-2-nitrobenzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-3,4-difluoro-2-nitrobenzene

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights.

Core Compound Identity and Properties

This compound is a highly functionalized aromatic compound, valued for its unique electronic and steric properties that make it a versatile building block in organic synthesis.

Chemical Abstract Service (CAS) Number : 884495-47-0[1][2][3]

Molecular Formula : C₆H₂BrF₂NO₂[2][3]

Molecular Weight : 237.99 g/mol [1]

The strategic placement of two fluorine atoms, a bromine atom, and a nitro group on the benzene ring creates a highly electron-deficient system. This unique substitution pattern is the foundation of its reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions.[1]

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 2-Nitro-3,4-difluoro-bromobenzene[3]
Boiling Point 233.1 ± 35.0 °C (Predicted)
Storage Temperature 2-8°C
InChI Key QYDCWSXHLDNEBD-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The primary route for synthesizing this compound is through the direct electrophilic bromination of a difluoronitrobenzene precursor. Understanding the directing effects of the existing substituents is critical for achieving high regioselectivity.

The Electrophilic Aromatic Bromination Approach

The most common starting material for this synthesis is 3,4-difluoronitrobenzene . The substituents on the ring dictate the position of the incoming electrophile (Br⁺).

  • Nitro Group (-NO₂) : A powerful electron-withdrawing group that is strongly deactivating and a meta-director.

  • Fluorine Atoms (-F) : Halogens are deactivating yet ortho, para-directors due to the interplay of their inductive and resonance effects.

The combined influence of these groups directs the bromine atom to the position ortho to the nitro group and adjacent to the C-4 fluorine atom, yielding the desired product.[1] Common brominating agents include elemental bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or the more selective N-bromosuccinimide (NBS).[1]

G cluster_reactants Reactants cluster_mechanism Mechanism reactant1 3,4-Difluoronitrobenzene intermediate Sigma Complex (Arenium Ion Intermediate) reactant1->intermediate Electrophilic Attack reactant2 Br₂ / FeBr₃ (Brominating Agent) reactant2->intermediate Generates Br⁺ deprotonation Deprotonation intermediate->deprotonation Resonance Stabilized product This compound deprotonation->product Restores Aromaticity

Caption: Electrophilic bromination of 3,4-difluoronitrobenzene.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process checks and clear endpoints.

Objective : To synthesize this compound via electrophilic bromination.

Materials :

  • 3,4-Difluoronitrobenzene

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure :

  • Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-difluoronitrobenzene (1.0 eq) in dichloromethane.

  • Cooling : Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction and prevent side-product formation.

  • Catalyst Addition : Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.

  • Bromination : Add N-bromosuccinimide (1.1 eq) portion-wise over 30 minutes. The slow addition maintains temperature control. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

  • Quenching : Once the reaction is complete, carefully pour the mixture over ice water. This neutralizes the strong acid and precipitates the product.

  • Workup : Transfer the mixture to a separatory funnel.

    • Wash sequentially with saturated sodium bisulfite solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

    • Separate the organic layer.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by recrystallization or column chromatography to obtain the final product of high purity.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is essential. The following table summarizes the expected spectroscopic data for verifying the identity and purity of the synthesized compound.

TechniqueExpected Data
¹H NMR Aromatic protons will appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm), with splitting patterns influenced by both fluorine and bromine atoms.
¹³C NMR Distinct signals for each of the six aromatic carbons, with characteristic C-F and C-Br coupling constants.
FT-IR Characteristic peaks for C-NO₂ (approx. 1530 and 1350 cm⁻¹), C-F (approx. 1200-1000 cm⁻¹), and C-Br (approx. 700-600 cm⁻¹) stretching vibrations.
Mass Spec. Molecular ion peaks corresponding to the isotopic distribution of bromine (M⁺ and M+2 peaks with ~1:1 ratio).

Reactivity and Applications in Drug Development

The true value of this compound lies in its versatile reactivity, which allows it to serve as a scaffold for building complex molecular architectures.

Core Reactivity Pillars
  • Nucleophilic Aromatic Substitution (SNAr) : The powerful electron-withdrawing effects of the nitro and fluoro groups make the aromatic ring highly susceptible to attack by nucleophiles. This allows for the displacement of a fluorine atom, providing a pathway to introduce diverse functionalities.[1]

  • Cross-Coupling Reactions : The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[4][5][6]

  • Nitro Group Reduction : The nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental, as the resulting aniline derivative is a precursor to a vast array of heterocyclic compounds and other functionalities prevalent in pharmaceuticals.[4][5]

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start 1-Bromo-3,4-difluoro- 2-nitrobenzene snar SNAr Reaction (e.g., + R-OH) start->snar coupling Cross-Coupling (e.g., Suzuki) start->coupling reduction Nitro Reduction (e.g., H₂, Pd/C) start->reduction product_snar Alkoxy-difluoro- nitrobenzene snar->product_snar product_coupling Aryl-difluoro- nitrobenzene coupling->product_coupling product_reduction Bromo-difluoro- aniline reduction->product_reduction

Caption: Key synthetic pathways using the target compound.

Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4][7] this compound provides a reliable scaffold to introduce a di-fluorinated phenyl ring into a target molecule. This makes it a valuable intermediate in the synthesis of novel anti-cancer, anti-inflammatory, and antiviral agents.[4][7]

Safety, Handling, and Storage

As with many halogenated nitroaromatic compounds, proper handling is imperative.

GHS Hazard Statements :

  • H302 : Harmful if swallowed.[8]

  • H312 : Harmful in contact with skin.[8]

  • H315 : Causes skin irritation.[8]

  • H319 : Causes serious eye irritation.[8]

  • H332 : Harmful if inhaled.[8]

  • H335 : May cause respiratory irritation.[8]

Safe Handling Protocol :

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

  • Handling : Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[9][10]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Recommended storage is between 2-8°C.

Caption: Workflow for safe handling of the compound.

References

A Comprehensive Technical Guide to 1-Bromo-3,4-difluoro-2-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-Bromo-3,4-difluoro-2-nitrobenzene, a highly versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthetic methodologies, chemical reactivity, and critical applications, grounding all claims in authoritative scientific data.

Section 1: Core Physicochemical Properties and Structural Analysis

This compound (CAS No: 884495-47-0) is a strategically substituted aromatic compound whose utility stems from the unique interplay of its functional groups.[1] The strategic placement of two fluorine atoms, a bromine atom, and a nitro group on the benzene ring creates a highly reactive and versatile scaffold for advanced organic synthesis.[1]

The electron-withdrawing nature of the nitro group and the fluorine atoms renders the aromatic ring electron-deficient, which is a critical feature dictating its reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.[1] The bromine atom serves as an excellent leaving group in SNAr reactions and is also amenable to a variety of metal-catalyzed cross-coupling reactions.[1]

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Weight 237.99 g/mol [1][2]
Molecular Formula C₆H₂BrF₂NO₂[2][3]
CAS Number 884495-47-0[1]
Boiling Point 233.1 ± 35.0 °C (Predicted)
Appearance White or colorless to brown powder, lump, or clear liquid
Purity Typically ≥95%[4]
InChI Key QYDCWSXHLDNEBD-UHFFFAOYSA-N[1]
Structural Elucidation and Electronic Effects

The functionality of this molecule is dictated by the electronic contributions of its substituents. Understanding these effects is paramount for predicting its behavior in chemical reactions.

G cluster_ring Aromatic Ring System cluster_effects Electronic Influences mol_structure NO2 NO₂ Group (Position 2) Ring Electron-Deficient π-System NO2->Ring -I, -M Strong Deactivation F3 Fluorine (Position 3) F3->Ring -I > +M Deactivation F4 Fluorine (Position 4) F4->Ring -I > +M Deactivation Br Bromine (Position 1) Br->Ring -I > +M Deactivation Good Leaving Group

Caption: Electronic effects of substituents on the this compound ring.

Section 2: Synthesis and Purification Protocols

The synthesis of this compound is a well-defined process, typically achieved through electrophilic aromatic substitution. The primary challenge lies in controlling the regioselectivity due to the competing directing effects of the existing substituents.[1]

Primary Synthetic Pathway: Electrophilic Bromination

The most common route involves the direct bromination of a 1,2-difluoro-3-nitrobenzene precursor.[1] The nitro group is a strong meta-director, while the fluorine atoms are ortho, para-directors. This creates a complex regiochemical environment where precise control of reaction conditions is essential to favor substitution at the desired C-6 position.[1]

Causality of Reagent Choice:

  • Brominating Agent: Elemental bromine (Br₂) is a standard choice. For enhanced selectivity and milder conditions, N-bromosuccinimide (NBS) can be employed.[1]

  • Catalyst: A Lewis acid such as iron(III) bromide (FeBr₃) or iron powder is required to polarize the Br-Br bond, generating a potent electrophile (Br⁺) capable of attacking the deactivated aromatic ring.[1]

G start Start: 1,2-Difluoro- 3-nitrobenzene reaction Electrophilic Aromatic Bromination start->reaction Substrate reagents Reagents: Br₂ + FeBr₃ (Catalyst) or NBS reagents->reaction Adds Br⁺ workup Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup Crude Product purify Purification: Recrystallization or Column Chromatography workup->purify Washed Product product Final Product: 1-Bromo-3,4-difluoro- 2-nitrobenzene purify->product Purity ≥95%

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis.

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Charge Reactor: To the flask, add the starting material, 1,2-difluoro-3-nitrobenzene (1.0 eq), and a suitable solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Carefully add the Lewis acid catalyst, such as iron powder (0.1 eq).[5]

  • Bromine Addition: While stirring vigorously, add a solution of elemental bromine (1.1 eq) in the same solvent dropwise via the dropping funnel.[5] Maintain the reaction temperature as specified by the chosen procedure, typically between 25-50°C.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture and carefully pour it into an aqueous solution of a reducing agent, like sodium bisulfite, to quench any unreacted bromine.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ether or ethyl acetate).[6] Wash the combined organic layers sequentially with aqueous sodium bicarbonate and brine.[6]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Section 3: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, making it a powerful building block for constructing complex molecular architectures.

G cluster_snar SNAr Reactions cluster_coupling Cross-Coupling cluster_reduction Nitro Group Reduction parent 1-Bromo-3,4-difluoro- 2-nitrobenzene snar_product Substitution Product (e.g., Ether, Amine) parent->snar_product Nu:⁻ (e.g., RO⁻, R₂NH) Replaces F or Br coupling_product Biaryl or Alkynylated Product parent->coupling_product Pd Catalyst + Boronic Acid (Suzuki) + Alkyne (Sonogashira) reduction_product Aniline Derivative parent->reduction_product Reducing Agent (e.g., H₂, Pd/C or SnCl₂)

Caption: Key synthetic transformations of this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group, especially from the ortho position, strongly activates the ring for SNAr.[1] Nucleophiles can displace the fluorine atoms or the bromine atom, with the regioselectivity depending on the specific nucleophile and reaction conditions. This pathway is fundamental for introducing a wide range of functional groups.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][7] This allows for the precise formation of carbon-carbon or carbon-heteroatom bonds, essential for building the core scaffolds of many pharmaceutical agents.[8]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using various reagents like hydrogen gas with a palladium catalyst, or tin(II) chloride.[8][9] The resulting aniline derivative is a critical precursor for synthesizing nitrogen-containing heterocycles, amides, and other functionalities prevalent in bioactive molecules.[8]

Section 4: Applications in Drug Development and Agrochemicals

The trifunctional nature of this compound makes it a coveted intermediate in several research-intensive industries.

  • Pharmaceutical Development: This building block is extensively used in the synthesis of novel therapeutic agents.[8] The incorporation of fluorine atoms can significantly enhance a drug's metabolic stability, binding affinity, and lipophilicity.[1][8] Its derivatives are explored for a range of indications, including anti-cancer, anti-inflammatory, and antiviral therapies.[8][10] The ability to functionalize the molecule at three different points provides chemists with the flexibility to fine-tune pharmacological properties and conduct extensive structure-activity relationship (SAR) studies.[7]

  • Agrochemicals: In agrochemical research, this intermediate is used to develop new classes of herbicides, fungicides, and pesticides.[7][9][11] The halogenated and nitrated aromatic core can be modified to create active ingredients with high efficacy and specific modes of action against target pests or weeds.[9]

Section 5: Safety, Handling, and Disposal

Due to its reactive nature and potential toxicity, this compound must be handled with appropriate care.

GHS Hazard Classification
Hazard ClassStatementSource(s)
Acute Toxicity, Oral H302: Harmful if swallowed[2]
Acute Toxicity, Dermal H312: Harmful in contact with skin[2]
Skin Corrosion/Irritation H315: Causes skin irritation[2][3]
Eye Damage/Irritation H319: Causes serious eye irritation[2][3]
Acute Toxicity, Inhalation H332: Harmful if inhaled[2]
Target Organ Toxicity H335: May cause respiratory irritation[2][3]
Protocol: Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[14][15]

  • Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors.[14] Prevent contact with skin and eyes.[12]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[13][14]

    • Skin: If on skin, wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[14][15]

    • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][14]

    • Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[13][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

References

An In-depth Technical Guide to 1-Bromo-3,4-difluoro-2-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, halogenated nitroaromatic compounds are indispensable building blocks. Their unique electronic properties and versatile reactivity make them crucial intermediates in the construction of complex molecular architectures. Among these, 1-Bromo-3,4-difluoro-2-nitrobenzene has emerged as a compound of significant interest. The strategic placement of a bromine atom, two fluorine atoms, and a nitro group on the benzene ring creates a highly activated and functionalized scaffold, offering a confluence of reactivity that can be selectively exploited. This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic characteristics, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical properties of a chemical is fundamental to its safe handling, application in reactions, and purification. While some experimental data for this compound is not extensively reported in the literature, a combination of available data and predicted properties provides a solid foundation for its use.

PropertyValueSource(s)
Molecular Formula C₆H₂BrF₂NO₂
Molecular Weight 237.99 g/mol [1]
CAS Number 884495-47-0[1]
Boiling Point 233.1 ± 35.0 °C
Melting Point Not available
Density Not available
Appearance Expected to be a solid at room temperature, likely pale yellow to yellow-orange crystals or powder, similar to related compounds.[2]
Solubility Expected to be poorly soluble in water but soluble in common organic solvents such as ethers, halogenated hydrocarbons, and aromatic solvents.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons. The electron-withdrawing effects of the nitro and fluorine substituents would shift these signals downfield. The coupling patterns (doublets of doublets) would be complex due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbons attached to the electronegative fluorine, bromine, and nitro groups will show characteristic chemical shifts and carbon-fluorine coupling constants.

¹⁹F NMR Spectroscopy: This is a critical technique for characterizing this compound. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). Aromatic C-H stretching and bending vibrations, as well as C-F and C-Br stretching frequencies, will also be present.

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). Fragmentation patterns would likely involve the loss of the nitro group and halogen atoms.

Chemical Reactivity and Synthetic Utility

The unique arrangement of substituents in this compound governs its reactivity, making it a versatile synthetic intermediate. The strong electron-withdrawing nature of the nitro group and the fluorine atoms renders the aromatic ring highly electron-deficient. This electronic characteristic is the cornerstone of its utility in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient aromatic ring of this compound is highly susceptible to attack by nucleophiles. The nitro group, being a powerful activating group, stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution of one of the leaving groups (fluorine or bromine). The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. This reactivity is a powerful tool for introducing a wide range of functionalities onto the aromatic ring.[1]

SNAr_Reaction reactant This compound product Substituted Product reactant->product SNAr Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product caption Nucleophilic Aromatic Substitution Pathway

A simplified representation of the SNAr reaction pathway.
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a versatile handle for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Key examples include:

  • Suzuki Coupling: Reaction with a boronic acid or its ester to form a biaryl compound.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Stille Coupling: Reaction with an organostannane to create a new carbon-carbon bond.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

These reactions provide access to a vast array of complex molecules, making this compound a valuable starting material in medicinal chemistry and materials science.[1]

Cross_Coupling_Reactions start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki heck Heck Coupling (+ Alkene) start->heck stille Stille Coupling (+ R-SnBu₃) start->stille buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald product_suzuki Biaryl Product suzuki->product_suzuki product_heck Substituted Alkene heck->product_heck product_stille C-C Coupled Product stille->product_stille product_buchwald Arylamine Product buchwald->product_buchwald caption Palladium-Catalyzed Cross-Coupling Reactions

Key cross-coupling reactions involving this compound.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution on a pre-functionalized benzene ring. A common and logical approach is the bromination of 3,4-difluoronitrobenzene. The directing effects of the existing substituents guide the incoming electrophile (Br⁺). The nitro group is a strong deactivating and meta-directing group, while the fluorine atoms are deactivating but ortho, para-directing. The interplay of these electronic influences directs the bromine to the position ortho to the nitro group.[1]

Experimental Protocol: Bromination of 3,4-Difluoronitrobenzene

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 3,4-Difluoronitrobenzene

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoronitrobenzene (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (catalytic amount).

  • Portion-wise, add N-Bromosuccinimide (1.05 eq) to the cooled, stirring solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis_Workflow start Start: 3,4-Difluoronitrobenzene in CH₂Cl₂ step1 Cool to 0°C start->step1 step2 Add conc. H₂SO₄ step1->step2 step3 Add NBS portion-wise step2->step3 step4 Reaction Stirring step3->step4 step5 Quench with Ice Water step4->step5 step6 Extraction with CH₂Cl₂ step5->step6 step7 Wash Organic Layer step6->step7 step8 Dry and Concentrate step7->step8 end Purification: Column Chromatography step8->end caption Synthesis Workflow for this compound

A step-by-step workflow for the synthesis of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3] It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, or vapors.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Applications in Research and Development

The unique combination of functional groups in this compound makes it a valuable building block in several areas of research and development, particularly in the pharmaceutical and agrochemical industries.

  • Drug Discovery: The fluorinated nitroaromatic scaffold is a common motif in many biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromo and nitro functionalities provide handles for further chemical modifications to build complex molecular libraries for high-throughput screening.[4]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms can improve the efficacy and environmental profile of pesticides and herbicides. This compound serves as a key intermediate in the synthesis of novel crop protection agents.

  • Materials Science: The electron-deficient nature of the aromatic ring can be exploited in the design of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in organic synthesis. Its unique electronic and structural features, arising from the interplay of its bromo, difluoro, and nitro substituents, make it a valuable tool for the construction of complex molecules. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is crucial for its effective and safe utilization in research and development. As the demand for novel pharmaceuticals, agrochemicals, and advanced materials continues to grow, the importance of key building blocks like this compound in enabling innovation is undeniable.

References

An In-Depth Technical Guide to 1-Bromo-3,4-difluoro-2-nitrobenzene: A Keystone Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Bromo-3,4-difluoro-2-nitrobenzene in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of highly functionalized aromatic building blocks is paramount. Among these, this compound (CAS No: 884495-47-0) has emerged as a pivotal intermediate, prized for its unique substitution pattern that imparts a versatile reactivity profile.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the synthesis of complex molecular architectures for pharmaceutical development.

The intrinsic value of this compound lies in the orchestrated interplay of its substituents. The potent electron-withdrawing nitro group, in conjunction with two fluorine atoms, renders the aromatic ring highly electron-deficient. This electronic characteristic is the cornerstone of its utility, activating the molecule for a range of chemical transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, while its position ortho to the nitro group and adjacent to a fluorine atom creates a unique environment for nucleophilic aromatic substitution (SNAr) reactions.[1] This trifecta of functionalities allows for sequential and regioselective modifications, making it an invaluable scaffold in the multi-step synthesis of bioactive compounds. The incorporation of fluorine atoms is particularly significant, as fluorine is a bioisostere of hydrogen that can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 884495-47-0[1]
Molecular Formula C₆H₂BrF₂NO₂[1]
Molecular Weight 237.99 g/mol [1]
Boiling Point 233.1 ± 35.0 °C
Melting Point Not explicitly reported for this isomer. Isomers such as 1-Bromo-2,5-difluoro-4-nitrobenzene have a melting point range of 52.0-62.0 °C.[2]
Solubility Soluble in many organic solvents such as acetone, toluene, and chloroform.[3]
Spectral Characterization
  • ¹H NMR: The proton NMR spectrum is anticipated to display signals corresponding to the two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the neighboring electron-withdrawing groups.

  • ¹³C NMR: The carbon NMR spectrum will reveal distinct signals for each of the six carbon atoms in the aromatic ring, with the carbons attached to the bromine, fluorine, and nitro groups exhibiting characteristic chemical shifts.

  • ¹⁹F NMR: Fluorine-19 NMR spectroscopy is a crucial technique for confirming the presence and chemical environment of the two fluorine atoms.

  • Mass Spectrometry: This technique will confirm the molecular weight of the compound.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a suitably substituted benzene ring. The two primary retrosynthetic approaches involve either the bromination of a difluoronitrobenzene precursor or the nitration of a bromodifluorobenzene precursor. The choice of route is often dictated by the commercial availability of starting materials and the desired regioselectivity.

Route 1: Electrophilic Bromination of 3,4-Difluoronitrobenzene

This is a common and direct method for the synthesis of this compound.[1]

Synthesis via Electrophilic Bromination

Causality Behind Experimental Choices:

The directing effects of the substituents on the 3,4-difluoronitrobenzene ring are crucial for achieving the desired regioselectivity. The nitro group is a strong deactivating group and a meta-director, while the fluorine atoms are deactivating but ortho, para-directors. The interplay of these electronic effects guides the incoming electrophile (Br⁺) to the desired position.[1] A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is essential to polarize the bromine molecule, generating a more potent electrophile capable of reacting with the deactivated aromatic ring.

Experimental Protocol: General Procedure for Electrophilic Bromination

  • Reaction Setup: To a solution of 3,4-difluoronitrobenzene in a suitable solvent (e.g., dichloromethane or neat), add a catalytic amount of a Lewis acid (e.g., FeBr₃).

  • Addition of Bromine: Slowly add elemental bromine (Br₂) to the reaction mixture at a controlled temperature (often at or below room temperature) to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium bisulfite) to remove excess bromine. Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Route 2: Nitration of 1-Bromo-3,4-difluorobenzene

An alternative approach involves the nitration of 1-bromo-3,4-difluorobenzene.

Synthesis via Electrophilic Nitration

Causality Behind Experimental Choices:

In this route, the directing effects of the bromine and fluorine atoms guide the incoming nitronium ion (NO₂⁺). Both halogens are ortho, para-directors. The nitration will predominantly occur at the positions activated by these substituents. A mixture of nitric acid and sulfuric acid is the standard nitrating agent, as the sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion.

Key Reactions and Applications in Drug Development

The synthetic versatility of this compound makes it a valuable precursor in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack. The bromine atom can act as a leaving group in SNAr reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.[1]

General Scheme for SNAr Reaction

Experimental Protocol: General Procedure for SNAr with an Amine

  • Reaction Setup: Dissolve this compound and the desired amine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a suitable base (e.g., potassium carbonate or triethylamine) to neutralize the HBr formed during the reaction.

  • Heating: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and purify the product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a biaryl compound.[4]

  • Heck Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide and an alkene.

  • Buchwald-Hartwig Amination: This is another method to form a carbon-nitrogen bond by coupling the aryl bromide with an amine.

Palladium-Catalyzed Cross-Coupling Reactions

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound, the boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degassing and Heating: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) and then heat to the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, perform an aqueous work-up, extract the product, and purify by column chromatography.[4]

Application in the Synthesis of Vemurafenib

A significant application demonstrating the utility of this structural motif is in the synthesis of the BRAF kinase inhibitor Vemurafenib , a drug used to treat melanoma. While the direct use of this compound in the patented synthesis of Vemurafenib is not explicitly detailed in the initial search results, a closely related analog, 3-bromo-2,4-difluoro-aniline, is a key intermediate.[5] The synthesis of this aniline precursor would logically proceed from the reduction of this compound.

Synthetic Utility Workflow:

Vemurafenib_Synthesis A This compound B 3-Bromo-2,4-difluoroaniline A->B Nitro Group Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) C Vemurafenib Precursors B->C Further Functionalization D Vemurafenib C->D Final Assembly

Plausible Synthetic Route to Vemurafenib Precursors

This highlights the role of this compound as a critical starting material for accessing key intermediates in the synthesis of complex drug molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and strategically important building block in modern organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive bromine atom, activating fluorine atoms, and a modifiable nitro group provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for leveraging its full potential in the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-3,4-difluoro-2-nitrobenzene is a strategically important chemical intermediate, distinguished by its unique substitution pattern that confers a versatile reactivity profile.[1] This guide provides a comprehensive overview of a primary synthetic pathway for this compound: the electrophilic nitration of 1-bromo-3,4-difluorobenzene. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a robust understanding of the synthesis of halogenated nitroaromatic compounds.

Introduction: The Significance of this compound

Halogenated nitrobenzenes are a cornerstone of modern organic synthesis, serving as versatile building blocks for a wide array of complex molecules.[1][2] The title compound, this compound, is of particular interest. Its structure, featuring a bromine atom ortho to a nitro group and flanked by two fluorine atoms, creates a highly electron-deficient aromatic ring. This electronic arrangement activates the molecule for various transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effects of the nitro and fluoro groups make the aromatic ring susceptible to attack by nucleophiles, allowing for the displacement of the halogen atoms.[1]

  • Cross-Coupling Reactions: The carbon-bromine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of new carbon-carbon bonds.[1]

These reactive properties make this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the incorporation of a difluoronitrobenzene moiety can enhance biological activity and modulate physicochemical properties.[3][4]

Strategic Synthesis Pathway: Electrophilic Nitration

The most logical and direct method for preparing this compound is the electrophilic aromatic substitution (EAS) nitration of 1-bromo-3,4-difluorobenzene.[1] This pathway is governed by the directing effects of the substituents already present on the benzene ring.

Mechanistic Rationale and Regioselectivity

The core of this synthesis is the reaction of an aromatic ring with a potent electrophile, the nitronium ion (NO₂⁺).

Generation of the Electrophile: The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[5][6][7]

Equation 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Directing Effects: Once formed, the nitronium ion is attacked by the electron-rich π-system of the 1-bromo-3,4-difluorobenzene ring. The position of this attack (regioselectivity) is not random but is directed by the existing bromo and fluoro substituents.

  • Halogens as Ortho-, Para-Directors: Both bromine and fluorine are deactivating groups due to their inductive electron-withdrawing effect, which slows the overall rate of reaction compared to benzene.[8][9] However, they possess lone pairs of electrons that can be donated into the ring through resonance, stabilizing the carbocation intermediate (the arenium ion or sigma complex) when the attack occurs at the ortho or para positions.[10][11] This resonance stabilization makes halogens ortho-, para-directors.[9][10]

In the case of 1-bromo-3,4-difluorobenzene, the potential sites for nitration are C2, C5, and C6.

  • Position C2: This position is ortho to the bromine at C1 and ortho to the fluorine at C3. Both substituents strongly favor substitution at this site.

  • Position C5: This position is ortho to the fluorine at C4 and meta to the bromine at C1.

  • Position C6: This position is para to the fluorine at C3 and ortho to the bromine at C1.

Due to the additive directing effects of the C1-bromo and C3-fluoro groups, the C2 position is the most electronically favored site for electrophilic attack, leading to the desired product, this compound.

Visualization of Synthesis and Mechanism

Overall Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from the starting materials to the purified final product.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification A 1-Bromo-3,4-difluorobenzene in conc. H₂SO₄ C Reaction Vessel (Controlled Temperature < 55°C) A->C B Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) B->C Slow, dropwise addition D Quench on Ice C->D Pour mixture E Extract with Organic Solvent D->E F Wash & Dry Organic Layer E->F G Remove Solvent (in vacuo) F->G H Recrystallize (e.g., from Isopropyl Ether) G->H I Pure 1-Bromo-3,4-difluoro- 2-nitrobenzene (Solid) H->I

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

This diagram illustrates the step-wise mechanism of electrophilic aromatic substitution.

EAS_Mechanism cluster_electrophile Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_deprotonation Step 3: Deprotonation & Aromaticity Restoration HNO3 HNO₃ NO2_plus NO₂⁺ HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2_plus + H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Start 1-Bromo-3,4-difluorobenzene Sigma Arenium Ion Intermediate (Resonance Stabilized) Start->Sigma + NO₂⁺ Product 1-Bromo-3,4-difluoro- 2-nitrobenzene Sigma->Product - H⁺ (via HSO₄⁻)

Caption: Mechanism of electrophilic nitration on the benzene ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar halogenated benzene derivatives. Researchers should perform their own risk assessment and optimization.

Materials and Reagents
Compound/ReagentCAS No.Molecular FormulaM.W. ( g/mol )
1-Bromo-3,4-difluorobenzene348-61-8C₆H₃BrF₂192.99
Concentrated Sulfuric Acid (~98%)7664-93-9H₂SO₄98.08
Concentrated Nitric Acid (~70%)7697-37-2HNO₃63.01
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Isopropyl Ether108-20-3C₆H₁₄O102.17
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-bromo-3,4-difluorobenzene (e.g., 0.1 mol) to concentrated sulfuric acid (e.g., 45 mL). Stir the mixture at ambient temperature until the starting material is fully dissolved.

  • Temperature Control: Cool the flask in an ice/water bath to bring the internal temperature down to 0-5 °C.

  • Addition of Nitrating Agent: From the dropping funnel, add concentrated nitric acid (e.g., 0.11 mol) dropwise to the stirred solution. Crucially, maintain the internal temperature below 55°C to prevent over-nitration and side reactions. The addition should be slow and controlled.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at ambient temperature for approximately 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice (e.g., 300 g) with vigorous stirring. A precipitate (the crude product) should form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as isopropyl ether, to afford the purified this compound.

Product Characterization and Safety

Physicochemical Properties
PropertyValue
CAS Number 884495-47-0
Molecular Formula C₆H₂BrF₂NO₂
Molecular Weight 237.99 g/mol
Appearance Expected to be a solid at room temperature
Boiling Point 233.1±35.0 °C (Predicted)

Data sourced from available chemical databases.

Safety Considerations
  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Handling of Product: Halogenated nitroaromatics should be handled with care as they can be irritants and are potentially toxic. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The synthesis of this compound via electrophilic nitration of 1-bromo-3,4-difluorobenzene is a reliable and regioselective process rooted in the fundamental principles of electrophilic aromatic substitution. A thorough understanding of the reaction mechanism, particularly the directing effects of the halogen substituents, is paramount for predicting the outcome. By carefully controlling reaction parameters such as temperature and reagent stoichiometry, and by employing standard workup and purification techniques, this valuable synthetic intermediate can be prepared in high purity for application in advanced chemical research and development.

References

Spectroscopic data for 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-3,4-difluoro-2-nitrobenzene

Introduction: Unveiling a Versatile Synthetic Scaffold

This compound (CAS No: 884495-47-0; Molecular Weight: 237.99 g/mol ) is a polysubstituted benzene derivative of significant interest in modern organic synthesis.[1][2] Its unique arrangement of electron-withdrawing groups (nitro, fluoro) and reactive handles (bromo) creates a highly versatile and electron-deficient aromatic scaffold.[1] This structure is primed for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions and cross-coupling methodologies.[1]

For researchers in drug development and materials science, unambiguous structural confirmation of such a key intermediate is paramount. The purity and identity of the starting material directly impact the success, yield, and purity of subsequent synthetic steps. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. Drawing upon foundational spectroscopic principles and data from analogous structures, we will explain the causality behind the expected spectral features and provide a framework for confident structural elucidation.

Molecular Structure and Its Spectroscopic Implications

The spectroscopic "fingerprint" of a molecule is a direct consequence of its electronic and atomic arrangement. The structure of this compound presents several key features that dictate its appearance in various spectroscopic analyses.

  • Aromatic System: A benzene ring with two remaining protons.

  • Nitro Group (-NO₂): A powerful electron-withdrawing and deshielding group.

  • Halogens (-F, -Br): Electronegative substituents that induce significant electronic effects and, in the case of fluorine, produce characteristic nuclear magnetic resonance (NMR) couplings.

These features create a rigid and electronically distinct environment, allowing for precise characterization.

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopy

Proton NMR is the first line of inquiry for structural analysis. For this molecule, we expect to see signals corresponding to the two aromatic protons, H-5 and H-6.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The powerful deshielding effect of the ortho-nitro group, combined with the effects from the adjacent halogens, will shift these proton signals significantly downfield into the 7.5-8.5 ppm range.

  • H-6 Signal: This proton is ortho to the C-Br bond and meta to the C-F bond at position 4. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling, ³JHH) and the fluorine at C-4 (meta coupling, ⁴JHF).

  • H-5 Signal: This proton is ortho to H-6 (³JHH) and ortho to the fluorine at C-4 (³JHF). It is also meta to the fluorine at C-3 (⁴JHF). This will likely result in a complex multiplet, often appearing as a doublet of triplets (dt) or a triplet of doublets (td), depending on the relative magnitudes of the coupling constants.

Expertise & Causality: The magnitude of hydrogen-fluorine coupling (JHF) is crucial for assignment. Ortho coupling (³JHF) is typically larger than meta coupling (⁴JHF). This difference allows us to distinguish H-5, which has a large ortho coupling to F-4, from H-6, which has only smaller meta couplings to the fluorines.

Proton Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
H-6~7.8 - 8.2dd³JH6-H5 ≈ 8-9 Hz, ⁴JH6-F4 ≈ 4-6 Hz
H-5~7.6 - 8.0dt or ddd³JH5-H6 ≈ 8-9 Hz, ³JH5-F4 ≈ 7-9 Hz, ⁴JH5-F3 ≈ 4-6 Hz

Carbon (¹³C) NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon in the aromatic ring. The chemical shifts and, critically, the carbon-fluorine coupling constants (JCF), provide a wealth of structural information.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The carbons directly bonded to fluorine will exhibit large one-bond couplings (¹JCF), which are diagnostically significant. Carbons further away will show smaller but still observable multi-bond couplings.

Expertise & Causality: The ¹JCF coupling constant is typically very large (240-270 Hz), making the signals for C-3 and C-4 unmistakable. The carbon attached to the electron-withdrawing nitro group (C-2) will be significantly deshielded. The carbon bearing the bromine (C-1) is subject to the "heavy atom effect," which can sometimes shift its signal to a more shielded (upfield) position than might otherwise be expected. Interpreting complex ¹³C spectra of fluorinated compounds often benefits from specialized techniques like simultaneous proton and fluorine decoupling.[3]

Carbon Predicted Chemical Shift (δ, ppm)Multiplicity (from F-coupling)Coupling Constants (Hz)
C-1 (C-Br)~115 - 125dd²JC1-F, ³JC1-F
C-2 (C-NO₂)~145 - 155dd²JC2-F3, ³JC2-F4
C-3 (C-F)~150 - 160d¹JC3-F3 ≈ 250-270 Hz
C-4 (C-F)~155 - 165d¹JC4-F4 ≈ 250-270 Hz
C-5 (C-H)~120 - 130dd²JC5-F4, ³JC5-F3
C-6 (C-H)~125 - 135d³JC6-F4

Note: The multiplicities and J-values for C-1, C-2, C-5, and C-6 can be complex due to multiple fluorine couplings.

Fluorine (¹⁹F) NMR Spectroscopy

For a fluorinated molecule, ¹⁹F NMR is an indispensable tool.[1] It directly observes the fluorine nuclei, providing clean, sensitive data on their chemical environment.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃): We expect two distinct signals for the two non-equivalent fluorine atoms, F-3 and F-4.

  • F-3 Signal: This fluorine will appear as a doublet of doublets (dd) due to coupling with the adjacent F-4 (ortho, ³JFF) and the more distant H-5 (meta, ⁴JHF).

  • F-4 Signal: This fluorine will also appear as a doublet of doublets (dd) due to coupling with F-3 (ortho, ³JFF) and the adjacent H-5 (ortho, ³JHF).

Expertise & Causality: The ortho F-F coupling (³JFF) is typically around 20 Hz. The relative chemical shifts of F-3 and F-4 will be influenced by the electronic effects of the ortho- and para-substituents (Br, NO₂).

Fluorine Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
F-3-120 to -140dd³JF3-F4 ≈ 20 Hz, ⁴JF3-H5 ≈ 4-6 Hz
F-4-110 to -130dd³JF3-F4 ≈ 20 Hz, ³JF4-H5 ≈ 7-9 Hz

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Predicted IR Absorptions (KBr Pellet): The spectrum will be dominated by strong absorptions from the nitro group.

Expertise & Causality: The two strong, sharp bands for the nitro group are one of the most reliable features in the IR spectrum. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. The C-F bonds give rise to strong absorptions in the fingerprint region, while the C-Br stretch is often weak and falls at a low frequency, sometimes outside the standard measurement range.

**Wavenumber (cm⁻¹) **Vibration Type Intensity
> 3000Aromatic C-H StretchMedium-Weak
~1600-1450Aromatic C=C StretchMedium
~1520-1560 -NO₂ Asymmetric Stretch Strong
~1330-1370 -NO₂ Symmetric Stretch Strong
~1200-1000C-F StretchStrong
< 700C-Br StretchWeak

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, offering definitive proof of the molecular formula.

Predicted Mass Spectrum (Electron Ionization, EI): The most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine.

Expertise & Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks ("a doublet") separated by 2 m/z units, with nearly equal intensity. This M⁺ / M+2 pattern is a classic signature for a monobrominated compound and is a critical piece of evidence for structural confirmation.

m/z Value Assignment Key Feature
237 / 239[M]⁺Molecular Ion. 1:1 intensity doublet confirms one Br atom.
191 / 193[M - NO₂]⁺Loss of the nitro group.
158[M - Br]⁺Loss of the bromine atom.
112[C₅H₂F₂]⁺Loss of Br and NO₂.

Recommended Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reliable data, standardized protocols must be employed. This represents a self-validating system where each piece of spectroscopic data corroborates the others.

Standard Operating Procedures:

  • Sample Preparation: Ensure the sample is dry and free of residual solvents. For NMR, dissolve ~10-20 mg in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For IR, prepare a KBr pellet or cast a thin film on a salt plate. For MS, prepare a dilute solution in a volatile solvent like methanol or dichloromethane.

  • NMR Acquisition: Use a spectrometer of at least 400 MHz for ¹H. Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra. Reference ¹H to TMS at 0.00 ppm, ¹³C to the CDCl₃ solvent peak at 77.16 ppm, and ¹⁹F to an external standard like CFCl₃ at 0.00 ppm.

  • IR Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan before running the sample.

  • MS Acquisition: Use Electron Ionization (EI) at 70 eV to induce fragmentation and allow for library matching. Record the mass-to-charge ratio over a range of at least 50-300 m/z.

  • Data Analysis: Integrate and analyze all spectra in concert. The ¹H and ¹³C assignments should be mutually consistent with HSQC/HMBC data if acquired. The molecular formula derived from MS must match the structure proposed by NMR and IR.

Spectroscopic_Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation & Validation Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Integrated Analysis NMR->Analysis IR->Analysis MS->Analysis Confirmation Structure Confirmation Analysis->Confirmation Cross-Validation

Caption: A validated workflow for the complete spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of multiple techniques. The characteristic downfield shifts and complex coupling patterns in the ¹H NMR, the large ¹JCF splittings in the ¹³C NMR, the two distinct signals in the ¹⁹F NMR, the strong nitro group absorptions in the IR spectrum, and the definitive M⁺/M+2 isotopic pattern in the mass spectrum together provide an unambiguous and robust confirmation of its structure. Adherence to rigorous experimental protocols ensures that the data obtained is both accurate and reliable, providing a solid foundation for its application in further chemical research.

References

1-Bromo-3,4-difluoro-2-nitrobenzene safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3,4-difluoro-2-nitrobenzene

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 884495-47-0). It is intended for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. The guidance herein is synthesized from established safety data sheets, chemical reactivity profiles, and field-proven laboratory best practices.

Understanding the Compound: A Chemist's Perspective

This compound is a highly functionalized aromatic compound. Its utility in organic synthesis, particularly in the development of novel pharmaceutical candidates, stems from the unique interplay of its substituents. The presence of a nitro group, two fluorine atoms, and a bromine atom on the benzene ring creates a highly electron-deficient scaffold.[1] This electronic arrangement makes the compound particularly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, where either the bromine or fluorine atoms can act as leaving groups.[1] Furthermore, the carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1]

However, the very features that make this compound a powerful synthetic tool also dictate its hazardous properties. The electron-withdrawing nature of the substituents and its classification as a nitrobenzene derivative necessitate a rigorous and informed approach to safety.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements.

GHS Classification Summary

The compound presents acute toxicity risks through multiple exposure routes, as well as significant irritant properties.

Hazard ClassGHS CodeHazard StatementSource
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific target organ toxicity, single exposureH335May cause respiratory irritation

Note: While the GHS classifications for the exact CAS number 884495-47-0 are provided by some suppliers, it is crucial to consult the specific Safety Data Sheet (SDS) provided with your batch. The toxicological properties of this material have not been exhaustively investigated.

Physical and Chemical Properties

Understanding the physical state and properties is critical for anticipating its behavior in the laboratory environment.

PropertyValueSource
Molecular Formula C₆H₂BrF₂NO₂
Molecular Weight 237.99 g/mol
Boiling Point 233.1 ± 35.0 °C
Storage Recommended 2-8°C, away from incompatible materials.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management follows a "Hierarchy of Controls," prioritizing the most effective measures first. This framework should guide all laboratory planning involving this compound.

cluster_0 Hierarchy of Safety Controls node_elim Elimination (Most Effective) node_sub Substitution node_elim->node_sub node_eng Engineering Controls node_sub->node_eng node_admin Administrative Controls node_eng->node_admin node_ppe PPE (Least Effective) node_admin->node_ppe node_start Spill Occurs node_assess Assess Risk (Size, Location) node_start->node_assess node_alert Alert Personnel & Evacuate Area node_assess->node_alert node_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) node_alert->node_ppe node_contain Contain Spill (Use inert absorbent) node_ppe->node_contain node_collect Collect Material (Use non-sparking tools) node_contain->node_collect node_decon Decontaminate Area node_collect->node_decon node_dispose Package & Label Waste node_decon->node_dispose node_end Dispose via Licensed Contractor node_dispose->node_end cluster_0 First Aid Decision Tree node_exposure Exposure Occurs node_inhalation Inhalation node_exposure->node_inhalation node_skin Skin Contact node_exposure->node_skin node_eye Eye Contact node_exposure->node_eye node_ingestion Ingestion node_exposure->node_ingestion node_inh_action Move to fresh air. Keep at rest. Seek medical attention. node_inhalation->node_inh_action node_skin_action Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 min. Seek medical attention. node_skin->node_skin_action node_eye_action Rinse cautiously with water for several minutes (at least 15 min). Remove contact lenses, if present. Seek immediate medical attention. node_eye->node_eye_action node_ing_action Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. node_ingestion->node_ing_action

References

A Comprehensive Technical Guide to the Solubility of 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 1-Bromo-3,4-difluoro-2-nitrobenzene, a key intermediate in contemporary organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical experimental methodologies to offer a comprehensive resource for laboratory professionals.

Introduction: The Significance of this compound

This compound is a highly versatile synthetic building block, distinguished by its unique substitution pattern on the benzene ring. The presence of bromine, two fluorine atoms, and a nitro group creates a molecule with a specific electronic profile, making it a valuable precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] The interplay of these functional groups allows for regioselective transformations, providing chemists with a powerful tool for targeted synthesis.[1]

A thorough understanding of its solubility is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of extraction and crystallization processes, and is a critical parameter in the development of new chemical entities.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₂BrF₂NO₂Crysdot LLC
Molecular Weight 237.99 g/mol Crysdot LLC, Benchchem[1]
Boiling Point 233.1 ± 35.0 °CCrysdot LLC
Appearance Light yellow to yellow liquid or solidChina Zhejiang Zhonghan Chemical Co.,Ltd.[2]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Molecular Structure and Polarity:

This compound possesses a complex polarity. The benzene ring itself is nonpolar. However, the substituents—bromine, fluorine, and the nitro group—are highly electronegative, creating significant dipole moments. The nitro group, in particular, is a strong electron-withdrawing group, rendering the aromatic ring electron-deficient.[1] This intricate arrangement of polar groups on a nonpolar scaffold suggests that the molecule will exhibit intermediate polarity.

Predicted Solubility:

  • Water: Due to the predominantly nonpolar benzene ring and the lack of hydrogen bond-donating groups, this compound is expected to have very low solubility in water. Safety data sheets for similar compounds confirm that they are not likely to be mobile in the environment due to low water solubility.[4][5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are likely to be effective at dissolving the compound. Their polarity can interact favorably with the polar functional groups of the molecule, while their organic nature can solvate the benzene ring.

  • Nonpolar Solvents (e.g., Hexane, Toluene): While the benzene ring would be readily solvated, the highly polar nitro and fluoro groups may limit solubility in extremely nonpolar solvents. Moderate solubility is anticipated.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents should be able to dissolve the compound, although perhaps not as effectively as polar aprotic solvents. The ability of these solvents to engage in dipole-dipole interactions will be key.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of solvents.

Materials and Equipment
  • This compound (analytical grade)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Accurately weigh excess This compound B Add a known volume of solvent to a vial A->B Add to C Seal the vial and place in a thermostatically controlled shaker B->C D Equilibrate for a set time (e.g., 24-48 hours) at a constant temperature C->D E Centrifuge the vial to separate undissolved solid D->E F Carefully withdraw an aliquot of the supernatant E->F G Filter the aliquot through a 0.45 µm syringe filter F->G H Dilute the filtered solution to a known volume G->H I Analyze the diluted solution by a calibrated HPLC or GC method H->I

Caption: Experimental workflow for determining solubility.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains after equilibration.

    • To each vial, add a precise volume of the desired solvent.[6]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Vigorous shaking is recommended.[7]

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Hazard Statements from a similar compound (1-Bromo-2-fluoro-3-nitrobenzene):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

References

Methodological & Application

Nucleophilic aromatic substitution reactions of 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-3,4-difluoro-2-nitrobenzene

Introduction: The Strategic Value of this compound

This compound is a highly versatile and reactive scaffold in modern organic synthesis.[1] Its utility stems from the strategic arrangement of three distinct halogen atoms and a powerful electron-withdrawing nitro group on the benzene ring. This configuration renders the aromatic system exceptionally electron-deficient, priming it for facile reaction with a wide array of nucleophiles via Nucleophilic Aromatic Substitution (SNAr).[1][2][3] This reactivity profile makes it a valuable building block for introducing complex functionalities, particularly in the fields of drug discovery, agrochemicals, and materials science. For instance, derivatives of this compound serve as key precursors in the synthesis of quinolone antibiotics, a critical class of antibacterial agents.[4][5]

This technical guide provides a comprehensive overview of the mechanistic principles governing the SNAr reactions of this substrate. It offers field-proven, detailed protocols for reactions with common classes of nucleophiles and explains the causal logic behind experimental design choices, empowering researchers to leverage this powerful synthetic tool effectively.

Part 1: Mechanistic Principles and Regioselectivity

The reactivity of this compound is dominated by the SNAr mechanism, a distinct pathway from the SN1 and SN2 reactions typical of aliphatic systems.[2][6] Aryl halides are generally unreactive towards classical SN2 backside attack due to the steric hindrance of the benzene ring.[2][6] Instead, the reaction proceeds through a two-step addition-elimination sequence.[7][8]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group. This step is typically the slow, rate-determining step as it involves the temporary disruption of the ring's aromaticity.[8][9] This attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

  • Elimination of Leaving Group: The aromaticity of the ring is rapidly restored through the expulsion of a leaving group from the Meisenheimer complex, yielding the final substituted product.[6][7]

The Decisive Role of Substituents

The unique reactivity of this compound is a direct consequence of the interplay between its substituents:

  • The Nitro Group (—NO₂): As a potent electron-withdrawing group, the nitro substituent is the primary activator of the ring.[2][6][10] Positioned at C2, it is ortho to the bromine at C1 and the fluorine at C3. This specific orientation is critical, as it allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group via resonance, providing substantial stabilization.[3][6][11][12][13] This stabilization lowers the activation energy of the rate-determining addition step, dramatically accelerating the reaction.[14]

  • The Halogen Atoms (F, Br): The halogens contribute to the ring's electrophilicity through their inductive electron-withdrawing effects.[1][9] Crucially, they also function as the leaving groups. In SNAr reactions, the typical leaving group ability seen in SN2 reactions (I > Br > Cl > F) is inverted, with the observed trend being F > Cl ≈ Br > I.[2][3][6][15] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to attack.[3][9]

Predicting Regioselectivity

The substrate presents three potential sites for substitution: C1 (Br), C3 (F), and C4 (F).

  • Positions C1 and C3: Both are ortho to the activating nitro group and are therefore highly susceptible to nucleophilic attack.

  • Position C4: This fluorine is meta to the nitro group. The resonance stabilization of a Meisenheimer complex formed by attack at C4 does not extend to the nitro group.[3][11] Consequently, this position is significantly less reactive.

The primary competition is between the displacement of the C1 bromine and the C3 fluorine. Given that fluorine is a superior leaving group to bromine in the SNAr context, nucleophilic attack is generally favored at the C3 position. However, the precise outcome can be influenced by the nature of the nucleophile, solvent, and reaction temperature, with the potential for mixtures of products to be observed.

Caption: The two-step Addition-Elimination mechanism of SNAr reactions.

Part 2: Application Notes and Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for reacting this compound with representative nucleophiles.

General Laboratory Workflow

The practical execution of these reactions follows a standardized sequence of operations, from initial setup to final product characterization.

Caption: Standard experimental workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the reaction with primary or secondary amines, a common transformation in the synthesis of pharmaceutical intermediates.

  • Justification: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used to neutralize the H-F or H-Br acid formed during the reaction, driving the equilibrium towards the product. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the reagents and can be heated to the required temperatures.[16]

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethylformamide (DMF), anhydrous (approx. 0.1 - 0.2 M concentration)

    • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Add anhydrous DMF via syringe to create a stirrable suspension.

    • Add the amine nucleophile (1.1 eq) to the mixture dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation)

This protocol details the formation of aryl ethers, which requires the in situ generation of a more potent alkoxide or phenoxide nucleophile using a strong base.

  • Justification: Alcohols and phenols are generally not nucleophilic enough to react directly. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to deprotonate the hydroxyl group, forming the highly reactive alkoxide/phenoxide.[16] Anhydrous solvents (e.g., THF, DMF) are critical to prevent quenching of the strong base.[17]

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or Phenol (1.2 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous (approx. 0.1 - 0.2 M concentration)

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and dissolve in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the NaH dispersion (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of this compound (1.0 eq) in a small amount of anhydrous THF to the alkoxide mixture dropwise.

    • Heat the reaction to reflux (approx. 65 °C for THF) and monitor by TLC.

    • Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude residue via flash column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol outlines the synthesis of aryl thioethers. Thiols are potent nucleophiles, but their reactivity is enhanced by conversion to the corresponding thiolate.

  • Justification: While thiols are more acidic and more nucleophilic than their corresponding alcohols, the use of a mild base like K₂CO₃ or a stronger base like NaH ensures the formation of the thiolate anion, which is an exceptionally powerful nucleophile for SNAr reactions.

  • Materials:

    • This compound (1.0 eq)

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetonitrile (CH₃CN), anhydrous (approx. 0.1 - 0.2 M concentration)

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, suspend K₂CO₃ (2.0 eq) in anhydrous acetonitrile.

    • Add the thiol (1.1 eq) and stir the mixture at room temperature for 20-30 minutes to form the potassium thiolate.

    • Add a solution of this compound (1.0 eq) in anhydrous acetonitrile.

    • Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. The reaction is often rapid at room temperature.

    • Monitor by TLC until completion.

    • Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Alternatively, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and evaporate the solvent.

    • Purification: The crude product can often be purified by recrystallization or flash column chromatography.

Part 3: Data Summary

The following table summarizes typical conditions for the SNAr of this compound, highlighting the expected regioselective product where the nucleophile displaces the fluorine atom at the C3 position.

Nucleophile (Nu-H)BaseSolventTemp (°C)Typical Time (h)Major Product Structure
MorpholineK₂CO₃DMF80-1004-8
PhenolNaHTHF656-16
ThiophenolK₂CO₃CH₃CN25-501-4

Note: Yields are typically moderate to excellent but depend heavily on the specific nucleophile and optimization of reaction conditions.

References

Application Notes & Protocols: Strategic Cross-Coupling of 1-Bromo-3,4-difluoro-2-nitrobenzene with Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Palladium-catalyzed cross-coupling reactions have fundamentally transformed the landscape of organic synthesis, enabling the construction of complex molecular architectures with unparalleled efficiency and precision.[1][2][3][4] These reactions, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds, are indispensable tools in the development of pharmaceuticals, agrochemicals, and advanced materials.[5][6]

This guide focuses on a particularly valuable substrate: 1-Bromo-3,4-difluoro-2-nitrobenzene . This molecule is a trifecta of functionalities. The bromo-substituent serves as the primary handle for palladium-catalyzed transformations. The vicinal difluoro groups modulate the electronic properties and metabolic stability of resulting compounds, a highly sought-after feature in drug design. The ortho-nitro group is a powerful electron-withdrawing group and a synthetic precursor for an amino group, providing a route to a diverse array of heterocyclic compounds.

The electronic nature of this substrate is key to its reactivity. The potent electron-withdrawing effects of the nitro and difluoro substituents render the aryl bromide significantly electron-deficient. This property markedly influences the kinetics of the catalytic cycle, particularly the initial oxidative addition step, making it a highly reactive partner in cross-coupling.[7][8] This guide provides a deep dive into the mechanistic principles and practical protocols for leveraging this unique reactivity in several cornerstone cross-coupling reactions.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is critical for reaction optimization and troubleshooting. The process is a catalytic cycle that typically involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[1][2][3][9] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[10]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition Pd0->OA_label OxAdd Oxidative Addition Complex TM_label Transmetalation OxAdd->TM_label Trans Transmetalation Complex RE_label Reductive Elimination Trans->RE_label ProductComplex Product Complex OA_label->OxAdd TM_label->Trans RE_label->Pd0 Product Ar-R (Product) RE_label->Product + Ar-R ArX Ar-X (this compound) ArX->OA_label + Ar-X R_M R-M (Coupling Partner) R_M->TM_label + R-M

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: This is often the rate-determining step of the cycle.[11] The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex.[1][4] The electron-deficient nature of the aromatic ring significantly accelerates this step. The general reactivity trend for halides is I > Br > Cl.[11][12]

  • Transmetalation: The organic moiety (R) from the coupling partner (e.g., an organoboron, organozinc, or organotin reagent) is transferred to the palladium center, displacing the halide.[2][5] This step often requires activation by a base, for instance, to form an "ate" complex in Suzuki couplings.[11][13]

  • Reductive Elimination: This is the final, bond-forming step. The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][10]

The Critical Role of Ligands

The choice of ligand is paramount to the success of a cross-coupling reaction. Ligands coordinate to the palladium center, modifying its steric and electronic properties, which in turn influences catalyst stability, activity, and selectivity.[14][15] For electron-deficient substrates like this compound, electron-rich and sterically bulky phosphine ligands (such as the Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are often required.[8][10][14]

  • Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[8][10]

  • Bulky ligands facilitate the reductive elimination step and help prevent catalyst decomposition pathways like β-hydride elimination.[10][14]

Application Notes: Strategic Considerations

  • Catalyst System Selection: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and an appropriate ligand is standard.[7][13] Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved consistency and activity.

  • Base Selection: The base plays a multifaceted role, from activating the coupling partner to neutralizing the HX acid generated during the reaction.[11] Its strength and nature must be matched to the specific reaction type and substrate tolerance. For instance, the nitro group can be sensitive to very strong bases like KOtBu.[16] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common and effective choices.

  • Solvent and Atmosphere: These reactions are typically sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, they must be performed under an inert atmosphere (e.g., Argon or Nitrogen). Anhydrous, degassed solvents such as toluene, dioxane, or DMF are essential for reproducibility and high yields.[17]

Experimental Protocols

The following protocols provide a starting point for common cross-coupling reactions with this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.

Experimental Workflow cluster_prep Inert Atmosphere Prep cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Bromide, Partner, Base) catalyst Add Catalyst & Ligand reagents->catalyst setup Assemble Schlenk Flask (3x Vacuum/Inert Gas Cycles) catalyst->setup solvent Add Degassed Solvent setup->solvent heat Heat & Stir (Monitor by TLC/LC-MS) solvent->heat cool Cool to RT & Quench heat->cool extract Aqueous Extraction cool->extract dry Dry, Filter, Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: General workflow for setting up a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This reaction is a robust method for forming C(sp²)-C(sp²) bonds.[11][18]

Reaction Scheme: Formation of 3,4-difluoro-2-nitro-1,1'-biphenyl.

Reagents & Conditions Summary

ComponentReagentM.W.AmountMoles (mmol)Equiv.
Aryl Bromide This compound237.99238 mg1.01.0
Coupling Partner Phenylboronic Acid121.93146 mg1.21.2
Pd Precursor Pd(OAc)₂224.504.5 mg0.020.02
Ligand SPhos410.4816.4 mg0.040.04
Base K₃PO₄212.27425 mg2.02.0
Solvent Toluene/H₂O (10:1)-5.5 mL--
Temperature 100 °C----
Time 12 h----

Step-by-Step Protocol:

  • Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inerting: Seal the tube with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the previously degassed toluene/water solvent mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol is a powerful method for C-N bond formation, widely used in medicinal chemistry.[17][19][20]

Reaction Scheme: Formation of 4-(3,4-difluoro-2-nitrophenyl)morpholine.

Reagents & Conditions Summary

ComponentReagentM.W.AmountMoles (mmol)Equiv.
Aryl Bromide This compound237.99238 mg1.01.0
Coupling Partner Morpholine87.12105 µL1.21.2
Pd Precatalyst XPhos Pd G3863.7617.3 mg0.020.02
Base NaOtBu96.06115 mg1.21.2
Solvent Toluene-5 mL--
Temperature 110 °C----
Time 16 h----

Step-by-Step Protocol:

  • Preparation: In a glovebox, add this compound (1.0 equiv), NaOtBu (1.2 equiv), and XPhos Pd G3 precatalyst (0.02 equiv) to a Schlenk tube equipped with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox, add degassed toluene (5 mL) followed by morpholine (1.2 equiv) via syringe.

  • Inerting & Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 16 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the layers.

  • Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling with Phenylacetylene

This reaction is the premier method for synthesizing arylalkynes.[12][21][22]

Reaction Scheme: Formation of 1,2-difluoro-3-nitro-4-(phenylethynyl)benzene.

Reagents & Conditions Summary

ComponentReagentM.W.AmountMoles (mmol)Equiv.
Aryl Bromide This compound237.99238 mg1.01.0
Coupling Partner Phenylacetylene102.14131 µL1.21.2
Pd Catalyst Pd(PPh₃)₂Cl₂701.9014.0 mg0.020.02
Cu Co-catalyst CuI190.453.8 mg0.020.02
Base Triethylamine (Et₃N)101.19420 µL3.03.0
Solvent THF-5 mL--
Temperature 60 °C----
Time 8 h----

Step-by-Step Protocol:

  • Preparation: To a flame-dried Schlenk tube, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.02 equiv).

  • Inerting: Seal the tube and cycle between vacuum and argon three times.

  • Reagent Addition: Add degassed THF (5 mL), followed by this compound (1.0 equiv), phenylacetylene (1.2 equiv), and triethylamine (3.0 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 60 °C and stir for 8 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove solids, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired product.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (Pd(0) oxidized) - Insufficiently degassed solvent/reagents - Inappropriate base or ligand - Low reaction temperature- Ensure rigorous inert atmosphere technique. - Use freshly degassed solvents. - Screen alternative ligands (e.g., other Buchwald ligands, NHCs) and bases. - Increase reaction temperature incrementally.
Formation of Side Products - Protodebromination (loss of Br) - Homocoupling of coupling partner - Decomposition of starting material- Ensure anhydrous conditions. - Lower catalyst loading or temperature. - Check the purity of the coupling partner. For Suzuki, ensure the boronic acid is not degrading.
Dark, Tarry Reaction Mixture - Catalyst decomposition (formation of Pd black) - Substrate decomposition at high temp- Use a more robust ligand to stabilize the catalyst. - Lower the reaction temperature. - Reduce reaction time.

Conclusion

This compound is a powerful and versatile substrate for palladium-catalyzed cross-coupling reactions. Its inherent electronic properties facilitate rapid oxidative addition, while the presence of valuable functional groups makes it an attractive building block for complex target molecules. A rational approach to catalyst, ligand, and base selection, combined with meticulous experimental technique, unlocks the full synthetic potential of this compound. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to incorporate this valuable synthon into their synthetic programs.

References

The Strategic Deployment of 1-Bromo-3,4-difluoro-2-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and the versatile utility of nitroaromatic scaffolds are paramount for the development of novel therapeutics. 1-Bromo-3,4-difluoro-2-nitrobenzene has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures.[1] The presence of two fluorine atoms and a nitro group on the benzene ring creates a significantly electron-deficient aromatic system, thereby activating it for nucleophilic aromatic substitution (SNAr) reactions.[1] Concurrently, the bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This trifecta of functionalities allows for a modular and efficient approach to the synthesis of diverse compound libraries, a critical aspect of modern drug discovery programs targeting a wide range of diseases, including cancer and infectious diseases.[3][4]

The strategic placement of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This, combined with the synthetic versatility of the bromo and nitro groups, makes this compound a key intermediate for accessing novel chemical space. This document provides detailed application notes, experimental protocols, and expert insights into the effective utilization of this powerful synthetic tool.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a reagent is fundamental to its successful and safe application in the laboratory.

PropertyValueSource
Molecular Formula C₆H₂BrF₂NO₂
Molecular Weight 237.99 g/mol
Boiling Point 233.1 ± 35.0 °C
Appearance Pale yellow to yellow crystalline solid
CAS Number 884495-47-0

Safety and Handling: this compound, like many nitroaromatic compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential to prevent skin and eye contact. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Key Synthetic Applications and Mechanistic Insights

The reactivity of this compound is dominated by two primary modes of transformation: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The interplay of the electron-withdrawing nitro and fluoro groups, and the C-Br bond, allows for a high degree of regioselectivity in these reactions.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Scaffolds

The electron-deficient nature of the aromatic ring makes it highly susceptible to attack by nucleophiles. The nitro group, being a powerful electron-withdrawing group, along with the inductive effect of the fluorine atoms, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the substitution.[5]

Regioselectivity in SNAr Reactions

A key consideration when using this compound is the regioselectivity of the nucleophilic attack. The nitro group activates the ortho and para positions for nucleophilic attack. In this molecule, the fluorine at the 4-position is para to the nitro group, and the bromine at the 1-position and the fluorine at the 3-position are ortho and meta, respectively. Generally, the order of leaving group ability in SNAr reactions is F > Cl > Br > I. This, combined with the strong activation at the C4 position by the para-nitro group, leads to the preferential displacement of the fluorine atom at the 4-position by a wide range of nucleophiles.

SNAr_Regioselectivity reagent 1-Bromo-3,4-difluoro- 2-nitrobenzene intermediate Meisenheimer Complex (Stabilized by -NO2 and -F) reagent->intermediate Nucleophilic Attack at C4 nucleophile Nucleophile (Nu-H) nucleophile->intermediate product 4-Substituted-1-bromo- 3-fluoro-2-nitrobenzene intermediate->product Loss of Fluoride leaving_group F- intermediate->leaving_group

Caption: Regioselective SNAr on this compound.

Application in Kinase Inhibitor Synthesis: A practical application of this regioselective SNAr reaction is found in the synthesis of kinase inhibitors. For instance, reaction with a substituted aniline can furnish a key intermediate for the construction of complex heterocyclic systems that are known to interact with the ATP-binding site of various kinases.

Experimental Protocol: SNAr with a Primary Amine

This protocol outlines a general procedure for the nucleophilic aromatic substitution of this compound with a primary amine, a common step in the synthesis of kinase inhibitor precursors.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., 4-methoxyaniline) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound in DMF, add the primary amine and DIPEA.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.

NucleophileProductTypical Yield (%)
Morpholine4-(1-Bromo-3-fluoro-2-nitrophenyl)morpholine85-95
4-MethoxyanilineN-(4-Methoxyphenyl)-1-bromo-3-fluoro-2-nitroaniline80-90
BenzylamineN-Benzyl-1-bromo-3-fluoro-2-nitroaniline82-92

Expert Insights: The choice of base is crucial. A non-nucleophilic organic base like DIPEA is preferred to avoid competing reactions. The reaction temperature can be adjusted based on the nucleophilicity of the amine; less reactive amines may require higher temperatures or the use of a stronger base like potassium carbonate.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.[1] These reactions are cornerstones of modern medicinal chemistry for constructing the core scaffolds of many drugs.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl structures, which are prevalent in kinase inhibitors.[8]

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System reagent 1-Bromo-3,4-difluoro- 2-nitrobenzene reaction Suzuki-Miyaura Coupling reagent->reaction boronic_acid Aryl Boronic Acid (R-B(OH)2) boronic_acid->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->reaction base Base (e.g., K2CO3) base->reaction product Biaryl Product reaction->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Celite

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901288
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001092
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O951485

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is of great importance in medicinal chemistry for the synthesis of anilines and other N-aryl compounds.

Expert Insights: The choice of palladium catalyst and ligand is critical for the success of Buchwald-Hartwig amination. For electron-deficient aryl bromides like this compound, bulky electron-rich phosphine ligands such as XPhos or SPhos often give superior results. The base is also a key parameter, with sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or cesium carbonate often being effective.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Celite

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with stirring until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Conclusion: A Versatile and Indispensable Tool

This compound stands out as a powerful and versatile building block in medicinal chemistry. Its unique electronic and structural features allow for selective and high-yielding transformations through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to sequentially introduce diverse functionalities makes it an invaluable tool for the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents. The protocols and insights provided in this document are intended to empower researchers to effectively harness the synthetic potential of this important intermediate in their drug discovery endeavors.

References

The Versatility of 1-Bromo-3,4-difluoro-2-nitrobenzene in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Activated Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the fields of medicinal chemistry and materials science. Among the vast arsenal of available building blocks, 1-Bromo-3,4-difluoro-2-nitrobenzene has emerged as a highly versatile and reactive scaffold. Its unique substitution pattern, featuring a bromine atom ortho to a potent electron-withdrawing nitro group and flanked by two fluorine atoms, imparts a distinct and powerful reactivity profile. This trifecta of functional groups—a handle for cross-coupling, a potent activator for nucleophilic substitution, and a precursor to a key amine functionality—renders it an invaluable tool for the synthesis of high-value molecules.[1]

The presence of the nitro group and the fluorine atoms significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack. Concurrently, the carbon-bromine bond serves as a prime site for palladium-catalyzed cross-coupling reactions, a fundamental transformation for constructing complex molecular architectures.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound, grounded in established chemical principles and field-proven insights.

Core Applications in Synthetic Chemistry

The strategic arrangement of substituents in this compound allows for a diverse range of chemical transformations. The primary applications of this building block can be categorized into three main areas: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions, and transformations involving the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions: A Gateway to Diverse Functionality

The electron-deficient nature of the aromatic ring in this compound makes it an exceptional substrate for SNAr reactions.[1] The strong electron-withdrawing effect of the ortho-nitro group and the fluorine atoms creates a significant partial positive charge on the carbon atoms of the ring, facilitating attack by a wide range of nucleophiles.

Causality of Reactivity: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The presence of the ortho-nitro group is crucial as it can directly stabilize the negative charge through resonance, significantly lowering the activation energy of this step. The fluorine atoms further enhance this effect through their inductive electron withdrawal.

Typical Nucleophiles and Products:

  • Amines (Primary and Secondary): Reaction with various amines leads to the formation of N-substituted 2-nitroanilines, which are key precursors for a variety of heterocyclic compounds and pharmacologically active molecules.

  • Alkoxides and Phenoxides: These nucleophiles yield the corresponding aryl ethers, introducing valuable structural motifs.

  • Thiols: Reaction with thiols provides access to aryl thioethers, which are important in various bioactive compounds.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The carbon-bromine bond in this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl structures prevalent in many pharmaceuticals and advanced materials.[3][4]

The Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[3] The electron-withdrawing substituents on the this compound ring can facilitate the initial oxidative addition step of the palladium catalyst to the C-Br bond, which is often the rate-limiting step in the catalytic cycle.[3]

Applications in Drug Discovery: The biaryl and heteroaryl-aryl motifs constructed via Suzuki-Miyaura coupling are privileged structures in medicinal chemistry. For instance, they are found in numerous kinase inhibitors, where they often interact with the hinge region of the kinase ATP-binding site.[5][6]

Transformations of the Nitro Group: Unlocking Further Synthetic Pathways

The nitro group in this compound is not merely an activating group; it is also a versatile synthetic precursor. The most common and impactful transformation is its reduction to an amino group.

Reduction to an Amine: The reduction of the nitro group to a primary amine is a fundamental and highly valuable transformation in organic synthesis.[7] This opens up a plethora of subsequent chemical modifications, including:

  • Amide and Sulfonamide Formation: The resulting aniline can be readily acylated or sulfonylated to form a wide range of amides and sulfonamides, which are common functionalities in drug molecules.

  • Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents.

  • Heterocycle Formation: The aniline derivative is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as quinolines, quinoxalines, and benzimidazoles, which are core structures in many bioactive compounds.[5]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 equiv)

  • Solvent (e.g., DMSO, DMF, CH₃CN)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen solvent.

  • Add the amine and the base to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-nitroaniline derivative.

Visualization of SNAr Workflow

sn_ar_workflow reagents This compound Amine, Base, Solvent reaction Reaction (80-120 °C) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-Substituted 2-Nitroaniline purification->product

Caption: Workflow for a typical SNAr reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualization of Suzuki-Miyaura Catalytic Cycle

suzuki_cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ Base biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

References

The Art of Amine Functionalization: A Deep Dive into the Reaction of 1-Bromo-3,4-difluoro-2-nitrobenzene with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the vast arsenal of synthetic transformations, the nucleophilic aromatic substitution (SNAr) reaction stands out for its robustness and versatility in forging carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the reaction between 1-bromo-3,4-difluoro-2-nitrobenzene and various amine nucleophiles. This seemingly simple reaction is a gateway to a diverse array of complex molecules, most notably as a key step in the synthesis of high-profile pharmaceutical agents.

This document moves beyond a mere recitation of procedural steps. It is designed to equip researchers with a profound understanding of the underlying mechanistic principles, provide field-proven experimental protocols, and offer practical insights into potential challenges and their solutions. Every piece of information is grounded in authoritative scientific literature to ensure the highest degree of technical accuracy and trustworthiness.

The Strategic Importance of this compound

This compound is a highly versatile and reactive scaffold.[1] The unique arrangement of its substituents—a bromine atom, two fluorine atoms, and a powerful electron-withdrawing nitro group—creates a highly electron-deficient aromatic ring, priming it for attack by nucleophiles.[1] The strategic placement of these groups allows for regioselective transformations, making it a powerful tool for the targeted synthesis of novel compounds with tailored properties.[1]

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability, binding affinity to biological targets, and modifying lipophilicity.[1] This makes fluorinated compounds highly sought after in medicinal chemistry.[1] Furthermore, the bromine atom serves as a versatile handle for a variety of chemical transformations, including as a leaving group in nucleophilic aromatic substitution reactions and in palladium-catalyzed cross-coupling reactions.[1]

Unraveling the Reaction Mechanism: A Tale of Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines proceeds via the nucleophilic aromatic substitution (SNAr) pathway. Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, the SNAr mechanism is characteristic of appropriately activated aromatic systems.[2]

The SNAr reaction is a two-step addition-elimination process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient aromatic ring. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The strong electron-withdrawing nitro group, positioned ortho and para to the potential leaving groups, is crucial for stabilizing this intermediate by delocalizing the negative charge.[2][3][5]

  • Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored to yield the final substituted product.[2]

A counterintuitive aspect of the SNAr reaction is the leaving group ability of the halogens. The trend is the reverse of that seen in SN1 and SN2 reactions, with fluoride being the best leaving group among the halogens (F > Cl > Br > I).[2] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the carbon-halogen bond and stabilizes the Meisenheimer complex.[5]

SNAr_Mechanism reagents This compound + Amine (R-NH2) meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Addition (Rate-determining step) product N-Substituted-3,4-difluoro-2-nitroaniline + H-X meisenheimer->product Elimination (Fast)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

The Question of Regioselectivity

In this compound, there are three potential halogen leaving groups. The regioselectivity of the substitution is determined by a combination of factors, including the inherent leaving group ability and the degree of activation of each position by the nitro group. The nitro group at C2 exerts a strong activating effect on the ortho (C1-Br and C3-F) and para (C4-F) positions. While fluorine is generally a better leaving group in SNAr reactions, the precise outcome can be influenced by the specific reaction conditions and the nature of the amine nucleophile.

Applications in Drug Development: The Synthesis of Vemurafenib (PLX4032)

A prominent example of the application of this reaction is in the synthesis of Vemurafenib (PLX4032), an FDA-approved targeted therapy for metastatic melanoma with the BRAF V600E mutation.[6][7] this compound serves as a key starting material for a crucial intermediate in the synthesis of this life-saving drug. The reaction with an appropriate amine is a critical step in building the core structure of the molecule.

Vemurafenib_Synthesis start This compound intermediate Key Amine Intermediate start->intermediate SNAr with Amine vemurafenib Vemurafenib (PLX4032) intermediate->vemurafenib Further Synthetic Steps

Caption: The role of the SNAr reaction in the synthesis of Vemurafenib.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific amine nucleophile and available laboratory equipment.

General Protocol for the Reaction with a Secondary Amine (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of N-substituted 3,4-difluoro-2-nitroaniline derivatives.

Materials:

  • This compound

  • Piperidine (or other secondary amine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add the secondary amine (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N) (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation: Reaction Conditions and Yields
Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMF254~90
MorpholineK₂CO₃DMF254~88
N-MethylpiperazineEt₃NDMSO8012~85
AnilineNaHCO₃DMF10024~75

Note: The data in this table is representative and may vary based on the specific experimental conditions.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants, Base, and Solvent stir Stir at Appropriate Temperature reagents->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify

Caption: A generalized workflow for the SNAr reaction and product isolation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Insufficiently reactive amine; Inactive base; Low reaction temperature.Use a more nucleophilic amine; Ensure the base is fresh and anhydrous; Increase the reaction temperature and/or time.
Formation of multiple products Competing substitution at different halogen positions; Over-alkylation of primary amines.Optimize reaction conditions (temperature, solvent) to favor the desired regioselectivity; Use a large excess of the primary amine to minimize dialkylation.
Difficult purification Product and starting material have similar polarity; Presence of colored impurities.Optimize the eluent system for column chromatography; Consider recrystallization from a suitable solvent system; Treat with activated carbon to remove colored impurities.
Hydrolysis of the product Presence of water in the reaction mixture or during work-up.Use anhydrous solvents and reagents; Perform the work-up efficiently to minimize contact with water.

Safety Precautions

This compound and its derivatives should be handled with care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8]

  • This compound: May cause skin and eye irritation.[8] Avoid inhalation of dust or vapors.[8]

  • Amines: Many amines are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Solvents (DMF, DMSO): These are organic solvents and should be handled with appropriate precautions. DMF is a suspected teratogen.

Always consult the material safety data sheet (MSDS) for each reagent before starting any experiment.

Conclusion

The reaction of this compound with amines is a powerful and versatile transformation that provides access to a wide range of functionalized aromatic compounds. A thorough understanding of the SNAr mechanism, careful consideration of regioselectivity, and adherence to established protocols are key to the successful application of this reaction in research and development. The pivotal role of this reaction in the synthesis of important pharmaceuticals like Vemurafenib underscores its significance in modern organic and medicinal chemistry. By leveraging the principles and practical guidance outlined in this document, researchers can confidently and effectively utilize this valuable synthetic tool.

References

Application Notes & Protocols for Suzuki Coupling of 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Complex Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a powerful tool for linking aryl or vinyl halides with organoboron compounds, demonstrating broad functional group tolerance under relatively mild conditions.[2][3]

This guide focuses on a particularly valuable yet challenging substrate: 1-Bromo-3,4-difluoro-2-nitrobenzene . Molecules incorporating fluorinated and nitrated biaryl scaffolds are of significant interest in drug discovery and materials science due to their unique electronic properties and metabolic stability. However, the electronic nature of this substrate—specifically the strong electron-withdrawing effects of the nitro and difluoro groups—presents distinct challenges and opportunities within the catalytic cycle. While these features can facilitate the initial, often rate-limiting, oxidative addition step, they also increase the risk of side reactions and necessitate careful optimization of reaction parameters.[4][5]

Herein, we provide a detailed exploration of the Suzuki coupling mechanism in the context of this electron-deficient substrate, followed by two robust, field-proven protocols designed to achieve high-yield coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is primarily composed of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex. The electron-deficient nature of the aryl bromide substrate generally accelerates this step.[1][5]

  • Transmetalation : A base is required to activate the organoboron reagent (e.g., a boronic acid), forming a more nucleophilic boronate species.[9][10] This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond of the biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_add Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_add Oxidative Addition product Ar-R¹ (Biaryl Product) pd0->product pd2_trans Ar-Pd(II)L₂-R¹ pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide Ar-X (this compound) aryl_halide->pd2_add boronic_acid R¹-B(OR)₂ borate_complex [R¹-B(OR)₂(OH)]⁻ boronic_acid->borate_complex Activation base Base (e.g., K₃PO₄) borate_complex->pd2_trans

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Experimental Parameters: A Scientist's Guide

The success of the Suzuki coupling with this compound hinges on the careful selection of several key parameters. Understanding the causality behind these choices is critical for protocol optimization and troubleshooting.

  • Catalyst & Ligand System : While simple catalysts like Pd(PPh₃)₄ can be effective, challenging substrates often benefit from more sophisticated systems. Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ are common palladium precursors that form the active Pd(0) catalyst in situ.[9] They are almost always paired with phosphine ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are known to accelerate both oxidative addition and reductive elimination, increasing reaction rates and yields, particularly for sterically hindered or electronically challenging substrates.[11][12] For routine screening, air-stable pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) offer excellent reliability and ease of handling.[13]

  • Base Selection : The base plays a crucial role in activating the boronic acid for transmetalation.[9] The choice of base can significantly impact reaction efficiency.

    • Potassium Carbonate (K₂CO₃) : A standard, mild base often used in aqueous solvent mixtures.[13]

    • Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base that can enhance reaction rates when weaker bases are insufficient.[13]

    • Potassium Phosphate (K₃PO₄) : A strong, non-nucleophilic base that is often the optimal choice for difficult couplings, minimizing side reactions like protodeboronation.[11][13]

  • Solvent System : Suzuki reactions are typically performed in a biphasic mixture of an organic solvent and water. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[13] The presence of water is often essential for the activation of the boronic acid and the subsequent transmetalation step.

  • Reaction Temperature : Thermal energy is generally required to drive the reaction to completion. Typical temperatures range from 60 to 110 °C.[6][13] The optimal temperature will depend on the reactivity of the specific coupling partners and the stability of the catalyst.

  • Inert Atmosphere : The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which leads to catalyst deactivation. Therefore, it is imperative to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[13]

Experimental Protocols

The following protocols provide two validated methods for the Suzuki coupling of this compound. Protocol 1 is a general-purpose method suitable for initial screening, while Protocol 2 employs a high-activity catalyst system designed for maximizing yield with challenging coupling partners.

Protocol 1: General Purpose Coupling with Pd(dppf)Cl₂

This protocol uses a robust and commercially available palladium pre-catalyst, making it an excellent starting point for a wide range of arylboronic acids.

Materials and Reagents

Reagent Formula MW Amount (1 mmol scale) Moles (mmol) Equiv.
This compound C₆H₂BrF₂NO₂ 237.99 238 mg 1.0 1.0
Arylboronic Acid Varies Varies Varies 1.2 1.2
Pd(dppf)Cl₂ C₃₄H₂₈Cl₂FeP₂Pd 731.70 36.6 mg 0.05 0.05
Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 276 mg 2.0 2.0
1,4-Dioxane (degassed) C₄H₈O₂ - 4.0 mL - -

| Water (degassed) | H₂O | - | 1.0 mL | - | - |

Step-by-Step Methodology

  • To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the vessel with a rubber septum or cap.

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.).

  • Add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL) via syringe.

  • Place the sealed vessel in a preheated oil bath or heating block set to 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[6][14]

Protocol 2: High-Yield Coupling with a Buchwald Precatalyst

This protocol is optimized for higher yields and is particularly effective for sterically hindered or electronically deactivated boronic acids. It utilizes a highly active (SPhos) palladium precatalyst.

Materials and Reagents

Reagent Formula MW Amount (1 mmol scale) Moles (mmol) Equiv.
This compound C₆H₂BrF₂NO₂ 237.99 238 mg 1.0 1.0
Arylboronic Acid Varies Varies Varies 1.5 1.5
SPhos Pd G3 Precatalyst C₃₉H₄₈NO₅PPdS 780.28 15.6 mg 0.02 0.02
Potassium Phosphate (K₃PO₄) K₃PO₄ 212.27 637 mg 3.0 3.0
1,4-Dioxane (degassed) C₄H₈O₂ - 5.0 mL - -

| Water (degassed) | H₂O | - | 1.0 mL | - | - |

Step-by-Step Methodology

  • In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium phosphate (3.0 equiv.), and the SPhos Pd G3 Precatalyst (0.02 equiv.) to a dry reaction vessel with a stir bar.

  • Seal the vessel and remove it from the glovebox (if used).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples unsaturated halides with alkenes, enabling the construction of complex molecular architectures with a high degree of stereoselectivity, typically favoring the trans isomer.[1][2] The significance of this transformation was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in palladium-catalyzed cross-coupling reactions.[3]

For drug development professionals and medicinal chemists, the Heck reaction offers a direct route to synthesize substituted alkenes, which are prevalent structural motifs in a vast array of pharmacologically active compounds. The substrate of focus in this guide, 1-Bromo-3,4-difluoro-2-nitrobenzene, is a particularly valuable building block. The presence of three distinct functional groups—a bromine atom, two fluorine atoms, and a nitro group—on the aromatic ring provides multiple handles for subsequent chemical modifications, making it a versatile scaffold for the synthesis of novel therapeutic agents. The strong electron-withdrawing nature of the nitro and fluoro groups is also known to enhance the reactivity of the aryl bromide in the Heck reaction, facilitating the crucial oxidative addition step of the catalytic cycle.[3]

This document serves as a comprehensive guide for researchers and scientists, providing a detailed theoretical framework and practical, step-by-step protocols for successfully conducting the Heck reaction with this compound.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting potential issues.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord Alkene AlkeneComplex [Ar-Pd(II)-X(L)₂(alkene)] AlkeneCoord->AlkeneComplex MigInsert Migratory Insertion AlkeneComplex->MigInsert AlkylPd R-CH₂-CH(Ar)-Pd(II)-X(L)₂ MigInsert->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProductComplex [HPd(II)X(L)₂] + Product BetaElim->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Base RedElim->Pd0

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

The key steps in the catalytic cycle are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is generally I > Br > Cl.[4]

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond.[5]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydrido-palladium(II) species. This step is typically stereoselective, leading to the formation of the trans-alkene.[4]

  • Reductive Elimination: In the final step, a base is required to neutralize the generated hydrogen halide (HBr), which facilitates the reductive elimination of H-X and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[5]

Key Parameters for a Successful Heck Reaction

The success and efficiency of the Heck reaction are highly dependent on the careful selection of several key parameters. For a substrate like this compound, which is electron-deficient, the following considerations are crucial.

Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is critical for catalytic activity and stability. While a variety of palladium precursors can be used, including Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃, the ligand plays a pivotal role in modulating the electronic and steric properties of the catalyst.[2]

  • Phosphine Ligands: Phosphine ligands are widely employed in Heck reactions. For electron-deficient aryl bromides, monodentate phosphine ligands like triphenylphosphine (PPh₃) are often effective.[3] However, for more challenging couplings, or to achieve higher turnover numbers, bulky and electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) can be advantageous.[6]

  • N-Heterocyclic Carbenes (NHCs): In recent years, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines, often exhibiting high stability and catalytic activity.[1]

The Role of the Base

A stoichiometric amount of a base is essential for the Heck reaction to proceed catalytically. The primary role of the base is to neutralize the hydrogen halide formed during the β-hydride elimination and subsequent reductive elimination steps, thereby regenerating the active Pd(0) catalyst.[5] Common bases include:

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are frequently used and are often effective for a wide range of substrates.[2]

  • Organic Bases: Triethylamine (Et₃N) is a common choice, particularly in reactions where the solubility of inorganic bases may be an issue.[7]

Solvent Considerations

The choice of solvent can significantly influence the reaction rate and yield. High-boiling polar aprotic solvents are generally preferred for Heck reactions as they can effectively solvate the polar intermediates in the catalytic cycle. Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA)

  • Acetonitrile (MeCN)

  • Dioxane

The optimal solvent often needs to be determined empirically for a specific substrate combination.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Heck reaction of this compound with a model alkene, styrene. These protocols are based on established procedures for structurally similar electron-deficient aryl bromides and can be adapted for other alkenes.[3]

Protocol 1: Conventional Thermal Heating

Materials and Reagents:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reactant Addition: Under a positive flow of inert gas, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-3,4-difluoro-2-nitrostilbene.

Protocol 2: Microwave-Assisted Synthesis

For more rapid optimization and synthesis, a microwave reactor can be employed.

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Reactant Addition: Add anhydrous N,N-dimethylformamide (5 mL) and styrene (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the vial and heat in a microwave reactor at a set temperature (e.g., 150 °C) for a shorter duration (e.g., 15-60 minutes). Monitor the reaction progress.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Summary of Reaction Conditions and Optimization

The following table summarizes typical reaction conditions and provides a starting point for the optimization of the Heck reaction with this compound.

ParameterRecommended Starting ConditionsNotes for Optimization
Palladium Source Pd(OAc)₂ (1-5 mol%)Other sources like Pd₂(dba)₃ can be screened. Lowering catalyst loading is desirable for process efficiency.
Ligand PPh₃ (2-10 mol%)For less reactive alkenes, consider bulky, electron-rich ligands like P(t-Bu)₃ or Buchwald-type ligands.
Base K₂CO₃ (1.5-2.5 equiv)Other bases such as Cs₂CO₃ or organic bases like Et₃N can be evaluated.
Solvent DMF, DMA, or DioxaneSolvent choice can significantly impact solubility and reaction kinetics.
Temperature 80-140 °CHigher temperatures may be required for less reactive alkenes but can also lead to catalyst decomposition.
Alkene Styrenes, Acrylates, etc.Electron-deficient alkenes are generally more reactive.[2]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Increase the reaction temperature or time.

    • Consider a more active catalyst system (e.g., a different ligand).

  • Formation of Byproducts:

    • Homocoupling of the aryl bromide can occur. Optimizing the reaction temperature and catalyst loading can minimize this.

    • Isomerization of the product alkene may be observed.

By systematically varying the parameters outlined above, researchers can develop a robust and high-yielding Heck coupling protocol for this compound, enabling the synthesis of a wide range of valuable compounds for drug discovery and materials science.

References

Synthesis of heterocyclic compounds using 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Heterocyclic Compounds Using 1-Bromo-3,4-difluoro-2-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Unique Reactivity of this compound for the Synthesis of Novel Heterocyclic Scaffolds

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds represent a "privileged" class of structures. The incorporation of fluorine atoms can dramatically modulate a molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets[1][2]. This compound has emerged as a strategically important intermediate, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures[1].

This application note provides a technical guide for leveraging the distinct reactivity of this compound. We will explore its activation towards nucleophilic aromatic substitution (SNAr) and provide detailed, field-proven protocols for the synthesis of high-value heterocyclic systems, such as benzimidazoles and quinoxalines, which are core scaffolds in numerous therapeutic agents[3][4].

Pillar 1: Understanding the Core Chemistry

The synthetic utility of this compound is rooted in the orchestrated electronic effects of its substituents. The potent electron-withdrawing nitro group, positioned ortho to the bromine atom and para to the C4-fluorine, profoundly activates the aromatic ring for nucleophilic attack[1][5]. This activation is crucial for facilitating the addition-elimination mechanism of SNAr reactions[6][7].

  • Hierarchy of Leaving Groups: The molecule possesses three potential leaving groups: Br, F (at C3), and F (at C4).

    • The C1-Br bond is highly activated by the ortho-nitro group.

    • The C4-F bond is activated by the para-nitro group.

    • The C3-F bond is only weakly activated (meta to the nitro group).

  • Regioselectivity: Consequently, nucleophilic attack preferentially occurs at the C1 or C4 positions. The bromine atom is generally a better leaving group than fluorine in SNAr reactions on highly activated systems, making the C1 position the most probable site for initial substitution by a wide range of nucleophiles[1][8]. This predictable regioselectivity is a cornerstone of its application.

The general synthetic logic involves an initial SNAr reaction to introduce a key side chain, followed by the chemical manipulation of the nitro group—typically reduction to an amine—which then serves as an internal nucleophile for a subsequent cyclization step to forge the heterocyclic ring.

G A This compound B S(N)Ar Reaction (+ Nucleophile, e.g., R-NH2) A->B Step 1 C Substituted Nitroaromatic Intermediate B->C D Nitro Group Reduction (e.g., H2/Pd-C, SnCl2) C->D Step 2 E o-Phenylenediamine Derivative D->E F Intramolecular Cyclization (+ Electrophile) E->F Step 3 G Final Heterocyclic Product (e.g., Benzimidazole, Quinoxaline) F->G

Application Protocol 1: Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are a ubiquitous scaffold in medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole. This protocol details a reliable three-step synthesis of a 6,7-difluoro-1-alkyl-1H-benzimidazole derivative.

Step 1: Nucleophilic Aromatic Substitution with a Primary Amine

Rationale: This initial step introduces the future N1-substituent of the benzimidazole core. A primary amine is used as the nucleophile, displacing the highly activated bromine atom. A non-nucleophilic base like potassium carbonate is employed to quench the HBr generated in situ without competing in the substitution reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solvates the intermediate Meisenheimer complex, accelerating the SNAr reaction[7].

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the desired primary amine (e.g., Propylamine, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkyl-3,4-difluoro-2-nitroaniline intermediate.

Step 2: Reduction of the Nitro Group

Rationale: The conversion of the nitro group to a primary amine is essential to generate the o-phenylenediamine moiety required for cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, producing water as the only byproduct.

Protocol:

  • Dissolve the nitroaniline intermediate (1.0 eq) from Step 1 in ethanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (10 mol% Pd).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material disappears (typically 2-4 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the crude N¹-alkyl-4,5-difluorobenzene-1,2-diamine, which is often used in the next step without further purification.

Step 3: Benzimidazole Ring Formation

Rationale: This final step involves the condensation of the diamine with a one-carbon electrophile, followed by cyclization and aromatization. Using trimethyl orthoformate provides the C2-carbon of the benzimidazole ring and acts as a dehydrating agent, driving the reaction to completion. A catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) is used to activate the orthoformate[3][9].

Protocol:

  • To a solution of the crude diamine (1.0 eq) from Step 2 in trimethyl orthoformate (10-15 eq), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-3 hours.

  • Monitor the formation of the benzimidazole by TLC.

  • Upon completion, cool the mixture and remove the excess trimethyl orthoformate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography or recrystallization to yield the pure 6,7-difluoro-1-alkyl-1H-benzimidazole.

G cluster_0 Step 1: S(N)Ar cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A Starting Material B Add R-NH2, K2CO3 DMF, 80°C A->B C N-Alkyl Nitroaniline B->C D Add H2, Pd/C Ethanol C->D E o-Phenylenediamine D->E F Add HC(OMe)3, pTSA Reflux E->F G Final Benzimidazole F->G

Application Protocol 2: Synthesis of Fluorinated Quinoxalines

Quinoxalines are another critical heterocyclic core, forming the basis for antibiotics, anticancer agents, and kinase inhibitors[10][11][12]. This protocol describes their synthesis via the classical condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Step 1 & 2: Synthesis of the o-Phenylenediamine Intermediate

The required diamine intermediate for this synthesis is prepared in two steps from this compound, but with a different nucleophile in the first step.

  • SNAr Reaction: React this compound with a suitable amine or other nucleophile as described in Protocol 1, Step 1 . For simplicity in demonstrating the quinoxaline synthesis, one could use ammonia to yield 3,4-difluoro-2-nitroaniline.

  • Nitro Group Reduction: Reduce the resulting nitroaniline as detailed in Protocol 1, Step 2 to generate the corresponding 4,5-difluorobenzene-1,2-diamine.

Step 3: Quinoxaline Formation via Condensation

Rationale: The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most direct and widely used method for quinoxaline synthesis[13][14]. The reaction is typically acid-catalyzed and proceeds via the formation of two imine bonds followed by dehydration to form the aromatic pyrazine ring. Ethanol is a common solvent that facilitates the reaction and allows for easy product precipitation or work-up.

Protocol:

  • Dissolve the 4,5-difluorobenzene-1,2-diamine (1.0 eq) from the previous step in ethanol.

  • Add the 1,2-dicarbonyl compound (e.g., Benzil, 1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and stir for 1-3 hours. Monitor by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product often crystallizes or precipitates from the solution.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • If no solid forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the pure 6,7-difluoro-2,3-diphenylquinoxaline.

Parameter Benzimidazole Synthesis (Protocol 1) Quinoxaline Synthesis (Protocol 2)
Key Intermediate N¹-alkyl-4,5-difluorobenzene-1,2-diamine4,5-difluorobenzene-1,2-diamine
Cyclization Partner One-carbon electrophile (e.g., Trimethyl orthoformate)1,2-dicarbonyl compound (e.g., Benzil)
Catalyst (Cyclization) Acid catalyst (e.g., pTSA)Acid catalyst (e.g., Acetic Acid)
Typical Solvent Trimethyl orthoformate (reagent & solvent)Ethanol
Final Heterocycle 1H-BenzimidazoleQuinoxaline

Table 1: Comparison of key parameters for the synthesis of Benzimidazoles and Quinoxalines.

Trustworthiness & Validation

The protocols described are robust and based on well-established chemical transformations. For validation of each step, the following analytical techniques are recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) with UV visualization.

  • Intermediate & Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and regiochemistry of substitution.

    • Mass Spectrometry (MS): To verify the molecular weight of the products.

    • Melting Point: To assess the purity of solid products.

By following these detailed procedures, researchers can confidently synthesize a variety of novel fluorinated heterocyclic compounds for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Bromo-3,4-difluoro-2-nitrobenzene (CAS 884495-47-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile synthetic intermediate. As a highly functionalized aromatic compound, achieving high purity is critical for its successful application in downstream reactions such as nucleophilic aromatic substitutions (SNAr) and cross-coupling reactions.[1] This document will provide you with field-proven insights and methodologies to address common purification challenges.

Understanding the Chemistry: Potential Impurities

The purification strategy for this compound is intrinsically linked to its synthetic route. A common method for its preparation is the electrophilic bromination of 3,4-difluoronitrobenzene.[1] Understanding this synthesis allows us to anticipate potential impurities:

  • Unreacted Starting Material: 3,4-difluoronitrobenzene.

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring, although electronically disfavored, can occur to a small extent.

  • Reagents and Catalysts: Residual brominating agents (e.g., N-bromosuccinimide) or catalysts (e.g., iron filings).

  • Solvent Residues: Solvents used in the reaction and work-up.

Purification Method Selection

The choice of purification method will depend on the scale of your synthesis and the nature of the impurities. The following flowchart provides a general decision-making framework:

Purification_Method_Selection start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes oily_solid Is it an oil or a low-melting solid? is_solid->oily_solid No purity_check Check Purity (GC/LC-MS, NMR) recrystallization->purity_check distillation Vacuum Distillation oily_solid->distillation chromatography Column Chromatography oily_solid->chromatography distillation->purity_check chromatography->purity_check purity_check->chromatography Purity <98% end Pure Product purity_check->end Purity >98% Troubleshooting_Workflow start Purification Attempt purity_check Check Purity (GC/LC-MS, NMR) start->purity_check impurity_id Identify Impurities purity_check->impurity_id Purity Unsatisfactory end Pure Product purity_check->end Purity Satisfactory unreacted_sm Unreacted Starting Material? impurity_id->unreacted_sm isomers Isomeric Byproducts? impurity_id->isomers other Other Impurities? impurity_id->other re_chromatograph Re-purify by Column Chromatography with Optimized Mobile Phase unreacted_sm->re_chromatograph Yes isomers->re_chromatograph Yes wash Aqueous Wash to Remove Reagents other->wash Yes re_chromatograph->purity_check re_recrystallize Re-crystallize from a different solvent system re_recrystallize->purity_check wash->re_recrystallize

References

Technical Support Center: A Guide to Overcoming Low Yield in 1-Bromo-3,4-difluoro-2-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 1-Bromo-3,4-difluoro-2-nitrobenzene. This valuable building block is prized for its utility in constructing complex molecular architectures, particularly in medicinal chemistry and materials science, due to the unique electronic properties conferred by its substituents[1]. However, its synthesis presents notable challenges in regioselectivity and yield.

This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your synthetic strategy.

Overview of the Synthetic Pathway

The most prevalent and logical synthetic route to this compound begins with 1,2-difluorobenzene and proceeds in two sequential electrophilic aromatic substitution (EAS) reactions:

  • Nitration: Introduction of a nitro group (–NO₂) onto the 1,2-difluorobenzene ring to form the key intermediate, 3,4-difluoronitrobenzene.

  • Bromination: Introduction of a bromine atom (–Br) onto the 3,4-difluoronitrobenzene intermediate to yield the final product.

Each step presents unique challenges that can significantly impact the overall yield.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination A 1,2-Difluorobenzene B 3,4-Difluoronitrobenzene A->B HNO₃ / H₂SO₄ C 3,4-Difluoronitrobenzene D This compound C->D Br₂ / FeBr₃ or NBS

Caption: Overall two-step synthesis workflow.

Troubleshooting & FAQs: The Nitration Step

The initial nitration of 1,2-difluorobenzene is critical for a successful synthesis. While this step can achieve high yields, poor control over regioselectivity is a common pitfall.

Q1: My nitration of 1,2-difluorobenzene is producing a mixture of isomers, primarily 3,4-difluoronitrobenzene and 2,3-difluoronitrobenzene. How can I improve the yield of the desired 3,4-isomer?

A1: This is a classic regioselectivity problem in electrophilic aromatic substitution. The two fluorine atoms are ortho, para-directing substituents. However, they are also deactivating via induction.

  • Electronic Rationale: Nitration at the 4-position (para to one fluorine, meta to the other) is electronically favored over the 3-position (ortho to one fluorine, meta to the other). The para position generally offers more stability to the cationic intermediate (the sigma complex). Nitration at the 2-position (ortho to both fluorines) is highly disfavored due to steric hindrance between the incoming nitronium ion (NO₂⁺) and the C-F bonds.

  • Causality of Low Selectivity: Aggressive reaction conditions can overcome the subtle energetic differences between the 3- and 4-positions, leading to a mixture of isomers. Over-nitration to form dinitro products can also occur if conditions are too harsh[2].

  • Troubleshooting Actions:

    • Temperature Control (Critical): Maintain a low and consistent temperature during the addition of the nitrating mixture and throughout the reaction. Start at 0°C and do not allow the reaction to exotherm significantly. High temperatures reduce selectivity.

    • Reagent Stoichiometry: Use a modest excess of nitric acid (e.g., 1.1-1.2 equivalents). A large excess increases the risk of dinitration.

    • Controlled Addition: Add the nitrating mixture (pre-mixed and cooled) to the solution of 1,2-difluorobenzene dropwise with vigorous stirring. This prevents localized areas of high reagent concentration and temperature.

    • Consider Alternative Methods: For industrial or large-scale synthesis, continuous flow reactors provide superior control over temperature and residence time, often leading to excellent yields (up to 98%) and selectivity[2][3]. For lab scale, using milder reagents like nitronium tetrafluoroborate can sometimes improve results[3].

Troubleshooting & FAQs: The Bromination Step

This second step is often the primary source of low overall yield. The challenge lies in forcing the bromine electrophile into a sterically hindered and electronically complex position.

Q2: Why is the yield of my bromination of 3,4-difluoronitrobenzene so low? I am getting a complex mixture of products.

A2: The low yield is a direct consequence of conflicting directing effects from the substituents on the ring. The nitro group is a powerful deactivating, meta-director, while the fluorine atoms are deactivating but ortho, para-directors[1][4].

  • Mechanistic Conflict:

    • The –NO₂ group directs the incoming electrophile (Br⁺) to the positions meta to it (positions 2 and 5).

    • The Fluorine at C3 directs ortho (positions 2 and 4) and para (position 6). Position 4 is already substituted.

    • The Fluorine at C4 directs ortho (positions 3 and 5) and para (position 1). Position 3 is already substituted.

  • Analysis of Potential Sites:

    • Position 2 (Desired): This position is meta to –NO₂ and ortho to the C3-Fluorine. The directing effects are aligned here. However, this position is sterically hindered, being flanked by both the nitro and a fluoro group.

    • Position 5: This position is meta to –NO₂ and ortho to the C4-Fluorine. This is a major potential byproduct, as the directing effects also align here.

    • Position 6: This position is ortho to the –NO₂ group (disfavored) but para to the C3-Fluorine. This is another possible byproduct.

Caption: Conflicting directing effects in the bromination of 3,4-difluoronitrobenzene.

This inherent conflict means that achieving high selectivity for the 2-bromo isomer is challenging and requires careful optimization of the reaction conditions.

Q3: What are the best reagents and conditions to maximize the yield of the desired this compound product?

A3: Because the ring is strongly deactivated by three electron-withdrawing groups (two fluoro, one nitro), a potent electrophilic brominating system is required. The choice of system can influence selectivity.

Brominating SystemTypical CatalystAdvantagesPotential Issues & Mitigation
Br₂ / Lewis Acid Fe, FeBr₃Strong electrophile, effective for highly deactivated rings. A well-established method[1][5].Can be aggressive, potentially reducing selectivity. Mitigation: Use catalytic amounts of iron filings ("ferrum reductum")[5], control temperature carefully, and monitor reaction progress by GC to avoid over-bromination.
N-Bromosuccinimide (NBS) Strong Acid (e.g., H₂SO₄, Acetic Acid)Can offer higher regioselectivity in some cases. Easier to handle than liquid bromine[1][6].May require elevated temperatures or longer reaction times for highly deactivated substrates. Mitigation: Ensure a completely anhydrous system. The presence of an acid catalyst is essential to generate the Br⁺ electrophile.

Troubleshooting Actions:

  • Optimize the Catalyst: For the Br₂/Fe system, use fresh, finely powdered iron or anhydrous FeBr₃.

  • Solvent Choice: Using a solvent like acetic acid can sometimes help modulate reactivity[6]. Ensure all reagents and solvents are anhydrous.

  • Temperature Management: Start the reaction at a moderate temperature (e.g., 15-25°C) and allow it to proceed slowly[6]. Monitor by GC or TLC. If the reaction is sluggish, a gentle increase in temperature may be required, but this can also decrease selectivity.

  • Work-up Procedure: A proper work-up is essential to remove unreacted bromine and the catalyst. This typically involves pouring the reaction mixture into ice water, followed by treatment with a reducing agent like sodium bisulfite to quench excess Br₂[5]. The product is then extracted with an organic solvent[7].

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Nitration of 1,2-Difluorobenzene
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1,2-difluorobenzene (1.0 eq) in concentrated H₂SO₄ (approx. 2.5 vols). Cool the flask to 0°C in an ice-water bath.

  • Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 vol) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1,2-difluorobenzene over 30-45 minutes, ensuring the internal temperature does not rise above 5-10°C.

  • Stirring: After the addition is complete, let the reaction stir at 0-5°C for 1 hour. Monitor the reaction progress by GC or TLC.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. A precipitate or oil should form.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine[8].

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain crude 3,4-difluoronitrobenzene. The crude product can often be used directly in the next step if purity is >95% by GC.

Protocol 2: Bromination of 3,4-Difluoronitrobenzene
  • Setup: To a flask containing crude 3,4-difluoronitrobenzene (1.0 eq), add a catalytic amount of iron filings (approx. 0.05 eq).

  • Reaction: Heat the mixture to 40-50°C. Add elemental bromine (Br₂) (1.1 eq) dropwise over 30 minutes. The reaction is exothermic and HBr gas will evolve (use a scrubber).

  • Stirring: Stir the reaction at 50-60°C for 2-4 hours, or until GC analysis shows consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a mixture of ice water and a small amount of sodium bisulfite solution to destroy excess bromine[5].

  • Extraction & Washing: Extract the product with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The crude product will be a mixture of isomers. Purify via recrystallization from petroleum ether or ethanol/water[6], or by column chromatography on silica gel.

Troubleshooting Logic Diagram

If your overall yield is low, use the following decision tree to diagnose the issue.

Troubleshooting_Tree Start Low Overall Yield of Final Product Check_Step1 Analyze crude nitration product by GC/NMR. Is the yield/purity of 3,4-difluoronitrobenzene low? Start->Check_Step1 Fix_Step1 Troubleshoot Nitration: 1. Verify temperature control (keep at 0-5°C). 2. Check reagent stoichiometry and quality. 3. Ensure slow, controlled addition of nitrating mix. Check_Step1->Fix_Step1  Yes Check_Step2 Nitration product is good. Analyze crude bromination product. Is the conversion low or is it a mix of isomers? Check_Step1->Check_Step2  No Fix_Step2 Troubleshoot Bromination: 1. Ensure anhydrous conditions. 2. Use fresh Lewis acid catalyst (Fe/FeBr₃). 3. Optimize temperature (avoid excessive heat). 4. Consider switching to NBS/acid system. Check_Step2->Fix_Step2  Yes Check_Purification Both steps show good conversion to the desired isomer. Is product being lost during work-up or purification? Check_Step2->Check_Purification  No Fix_Purification Optimize Purification: 1. Check solvent choice for recrystallization. 2. Ensure complete extraction from aqueous phase. 3. Optimize column chromatography conditions. Check_Purification->Fix_Purification  Yes

Caption: A decision tree for troubleshooting low synthesis yields.

References

Technical Support Center: Synthesis of 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3,4-difluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chemical intermediate. Here, we address common challenges and frequently asked questions to ensure your synthesis is successful, efficient, and safe. Our approach is grounded in established chemical principles and practical, field-tested experience.

Troubleshooting Guide

This section tackles specific issues that may arise during the synthesis of this compound, which is typically achieved through the electrophilic nitration of 1-bromo-3,4-difluorobenzene.

Issue 1: Low or No Yield of the Desired Product

Question: I performed the nitration of 1-bromo-3,4-difluorobenzene using a standard mixed acid (HNO₃/H₂SO₄) protocol, but I obtained a very low yield of this compound. What could be the cause?

Answer:

Low yields in this electrophilic aromatic substitution reaction can stem from several factors, primarily related to the generation and stability of the nitronium ion (NO₂⁺) electrophile and the reaction conditions.[1][2]

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Insufficiently Strong Nitrating Agent The combination of two fluorine atoms and a bromine atom deactivates the benzene ring, making it less susceptible to electrophilic attack than benzene itself.[3][4] A standard mixed acid preparation might not generate a high enough concentration of the potent electrophile, the nitronium ion (NO₂⁺), to drive the reaction efficiently.[1][2][5]Increase the concentration of sulfuric acid. A higher proportion of H₂SO₄ will more effectively protonate nitric acid, facilitating the formation of the nitronium ion.[2][5] Consider using fuming sulfuric acid (oleum) for a more potent nitrating mixture, but exercise extreme caution.
Reaction Temperature Too Low While controlling the temperature is crucial to prevent side reactions, an overly low temperature can significantly slow down the reaction rate, especially with a deactivated substrate.Optimize the reaction temperature. Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of the substrate to the mixed acid to control the initial exotherm. Then, allow the reaction to slowly warm to room temperature or slightly above (e.g., 40-50 °C) and monitor the progress by TLC or GC.
Presence of Water in Reagents Water can quench the nitronium ion, reducing the effective concentration of the electrophile. Concentrated nitric and sulfuric acids are hygroscopic and can absorb moisture from the air.Use anhydrous reagents. Ensure that both nitric acid and sulfuric acid are of high purity and low water content. Dry all glassware thoroughly before use.
Inadequate Reaction Time The nitration of a deactivated aromatic ring is slower than that of benzene. Insufficient reaction time will lead to incomplete conversion of the starting material.Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique (TLC or GC). Continue the reaction until the starting material is consumed or the product concentration plateaus.

Experimental Workflow: Optimizing Nitration Conditions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dry Glassware P2 Use Anhydrous HNO3 & H2SO4 P1->P2 R1 Prepare Mixed Acid (H2SO4/HNO3) at 0-5 °C P2->R1 R2 Slowly Add 1-bromo-3,4-difluorobenzene R1->R2 R3 Allow to Warm to RT or Slightly Above (e.g., 40-50 °C) R2->R3 R4 Monitor by TLC/GC R3->R4 W1 Quench on Ice-Water R4->W1 W2 Extract with Organic Solvent W1->W2 W3 Wash with NaHCO3 & Brine W2->W3 W4 Dry, Filter, Concentrate W3->W4 W5 Purify by Recrystallization or Column Chromatography W4->W5

Caption: Optimized workflow for the nitration of 1-bromo-3,4-difluorobenzene.

Issue 2: Formation of Multiple Isomeric Byproducts

Question: My final product is contaminated with significant amounts of other nitro-isomers. How can I improve the regioselectivity of the nitration?

Answer:

The formation of isomeric byproducts is a common challenge in the electrophilic substitution of polysubstituted benzene rings. The directing effects of the existing substituents (two fluorine atoms and one bromine atom) determine the position of the incoming nitro group.

Understanding Directing Effects:

  • Halogens (F, Br): These are deactivating but ortho, para-directing groups.[6] They withdraw electron density through induction but can donate it through resonance.

  • Nitro Group (NO₂): This is a strong deactivating and meta-directing group.

In the nitration of 1-bromo-3,4-difluorobenzene, the substituents' directing effects are not perfectly aligned, which can lead to a mixture of products. The primary directing influence comes from the halogens.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Steric Hindrance The position between the bromine and fluorine atoms (C2) is sterically hindered, which can disfavor substitution at that site to some extent.While difficult to alter, understanding the steric environment helps in predicting the major product. The desired 2-nitro isomer is often the major product due to electronic activation from the para-fluorine and ortho-bromine, but other isomers are expected.
Reaction Temperature Too High Higher temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers, reducing the selectivity of the reaction.Maintain a lower reaction temperature. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 0-25 °C) can improve regioselectivity.
Choice of Nitrating Agent The nature of the nitrating agent can influence selectivity. Milder nitrating agents may offer better control.Consider alternative nitrating agents. For laboratory-scale synthesis, reagents like N-nitrosuccinimide (NBS) in the presence of an acid catalyst or acetyl nitrate could be explored for potentially higher selectivity.[7][8]

Purification Strategy:

Since the formation of some isomeric byproducts is often unavoidable, a robust purification strategy is essential.

  • Recrystallization: If the desired isomer is a solid and has significantly different solubility from the impurities, recrystallization from a suitable solvent (e.g., ethanol, hexane) can be effective.[8]

  • Column Chromatography: For liquid products or isomers with similar solubilities, silica gel column chromatography is the most reliable method for separation. A solvent system of hexane and ethyl acetate is a good starting point for elution.

Issue 3: Presence of Dinitro Compounds

Question: I am observing byproducts with a higher molecular weight, which I suspect are dinitro compounds. How can I prevent this over-nitration?

Answer:

The formation of dinitrated products occurs when the initially formed this compound undergoes a second nitration. Although the presence of one nitro group strongly deactivates the ring towards further electrophilic substitution, this can still happen under harsh conditions.[9][10]

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Excess Nitrating Agent Using a large excess of nitric acid increases the likelihood of a second nitration event.Use a controlled stoichiometry. Limit the amount of nitric acid to a slight excess (e.g., 1.05-1.2 equivalents) relative to the 1-bromo-3,4-difluorobenzene.
High Reaction Temperature Elevated temperatures increase the reaction rate for both the first and second nitration, making over-nitration more probable.Maintain strict temperature control. Keep the reaction temperature as low as feasible to favor the mono-nitration product.
Prolonged Reaction Time Leaving the reaction to stir for an unnecessarily long time after the starting material has been consumed can lead to the slow formation of dinitrated byproducts.Monitor the reaction closely. Stop the reaction as soon as the starting material is consumed, as determined by TLC or GC analysis.

Logical Flow for Preventing Over-nitration

G Start Start Synthesis ControlStoich Control Stoichiometry (1.05-1.2 eq. HNO3) Start->ControlStoich ControlTemp Maintain Low Temp. (e.g., 0-25 °C) ControlStoich->ControlTemp Monitor Monitor Reaction (TLC/GC) ControlTemp->Monitor StopReaction Stop Reaction Promptly Monitor->StopReaction Success High Yield of Mono-nitro Product StopReaction->Success

Caption: Key control points to prevent dinitration side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound?

A1: The synthesis proceeds via an electrophilic aromatic substitution mechanism.[10] A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile.[1][5] The π-electron system of the 1-bromo-3,4-difluorobenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).[1] Finally, a weak base (like HSO₄⁻ or water) removes a proton from the carbon atom bonded to the nitro group, restoring the aromaticity of the ring and yielding the final product.[2]

Q2: What are the main safety precautions to consider during this synthesis?

A2: The nitration of aromatic compounds is a highly exothermic process and requires strict safety measures.

  • Use of Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The reaction generates a significant amount of heat.[11] Use an ice bath to control the temperature, especially during the addition of reagents. A runaway reaction can lead to a dangerous increase in temperature and pressure.

  • Quenching: The reaction mixture should be quenched by slowly pouring it onto a large amount of crushed ice with stirring. Never add water directly to the concentrated acid mixture.

  • Nitroaromatic Compounds: The product, this compound, like many nitroaromatic compounds, should be handled with care as they can be toxic and potentially explosive under certain conditions.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and assessing the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the molecular weight of the components, helping to identify the desired product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for confirming the exact structure of the product, including the regiochemistry of the nitro group.

  • Melting Point: If the product is a solid, a sharp melting point close to the literature value indicates high purity.

Q4: Can I use other starting materials for this synthesis?

A4: While the nitration of 1-bromo-3,4-difluorobenzene is a common route, other pathways exist. For instance, one could start with a suitably substituted difluoronitrobenzene and then introduce the bromine atom via electrophilic bromination.[7] However, this can also present regioselectivity challenges. The choice of synthetic route often depends on the commercial availability and cost of the starting materials.

References

Technical Support Center: Optimizing Substitutions on 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 1-Bromo-3,4-difluoro-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common experimental challenges. The unique substitution pattern of this substrate, featuring a bromine atom and two fluorine atoms activated by an ortho-nitro group, presents specific challenges and opportunities in regioselectivity and reaction efficiency.[1]

Part 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental concepts governing the reactivity of this compound to provide a solid theoretical foundation.

Q1: What is the general mechanism for nucleophilic substitution on this aromatic ring?

The reaction proceeds via the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[2] The process is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, which is heavily activated by the potent electron-withdrawing nitro group.[3][4] This attack temporarily breaks the ring's aromaticity to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The negative charge of this complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group, which is crucial for its stabilization.[3] In the final step, the aromaticity is restored by the expulsion of a leaving group (one of the halogens).

Caption: Generalized SNAr mechanism on an activated nitroaromatic system.
Q2: Which halogen is the most likely leaving group: the bromine at C1 or one of the fluorines at C3/C4?

This is the most critical question for regioselectivity. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[4][5][6] Therefore, the leaving group that is positioned on the most electrophilic carbon is usually substituted first.

  • Activation by the Nitro Group : The nitro group at C2 strongly activates the ortho positions (C1 and C3) and the para position (C5, which has a hydrogen) through resonance. The meta position (C4) is activated to a much lesser extent.

  • Electronegativity : Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This often makes fluoride a better leaving group than bromide in SNAr, which is the reverse of the trend seen in SN1/SN2 reactions.[4][7]

Q3: What is the role of the solvent in these reactions?

Solvent choice is crucial for both reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are standard choices.[8][9] They are effective at solvating the counter-ion of the base (e.g., K⁺ in K₂CO₃) while poorly solvating the anionic nucleophile, thereby increasing its reactivity. However, for certain substrates like difluoronitrobenzenes, nonpolar solvents such as toluene have been shown to dramatically improve regioselectivity for substitution at the position ortho to the nitro group.[10][11][12] This is attributed to the stabilization of a specific six-membered transition state that is favored in a nonpolar environment.[10][12]

Part 2: Troubleshooting Guide

This section is formatted as a direct Q&A to address specific problems encountered during the experiment.

Troubleshooting_Workflow start Problem Observed issue1 Low / No Conversion start->issue1 issue2 Poor Regioselectivity start->issue2 issue3 Side Product Formation start->issue3 cause1a Insufficient Nucleophilicity issue1->cause1a Potential Causes cause1b Low Temperature / Short Time issue1->cause1b Potential Causes cause1c Poor Reagent Quality issue1->cause1c Potential Causes cause2a High Reaction Temperature issue2->cause2a Potential Causes cause2b Incorrect Solvent Choice issue2->cause2b Potential Causes cause3a Di-substitution issue3->cause3a Potential Causes cause3b Reaction with Nitro Group issue3->cause3b Potential Causes sol1a Use stronger base (e.g., NaH for R-OH) Increase nucleophile equivalents cause1a->sol1a Solution sol1b Increase temperature incrementally Extend reaction time, monitor by TLC/LC-MS cause1b->sol1b Solution sol1c Use fresh, anhydrous solvents Verify purity of starting materials cause1c->sol1c Solution sol2a Run reaction at lower temperature (0 °C to RT) Consider slower addition of reagents cause2a->sol2a Solution sol2b Screen nonpolar solvents (e.g., Toluene) to enhance ortho-selectivity cause2b->sol2b Solution sol3a Use stoichiometric amount of nucleophile (1.0-1.1 eq) Add nucleophile slowly at low temp cause3a->sol3a Solution sol3b Ensure inert atmosphere (N₂/Ar) Avoid overly strong, non-selective reducing agents cause3b->sol3b Solution

Caption: A decision-making workflow for troubleshooting common SNAr issues.
Q: My reaction shows low or no conversion of the starting material. What should I do?

A: Low conversion is a common issue that can typically be traced back to reaction conditions or reagent activity.

  • Cause 1: Insufficient Nucleophilicity: The attacking nucleophile may not be strong enough, or its concentration may be too low. For neutral nucleophiles like amines or alcohols, a base is required to either deprotonate them into a more potent anionic form (e.g., an alkoxide) or to act as an acid scavenger for the H-X generated.

    • Solution: For alcohol or thiol nucleophiles, use a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to fully generate the corresponding anion before adding the electrophile.[8] For amine nucleophiles, ensure a sufficient excess of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is present (at least 2.0 equivalents).[8]

  • Cause 2: Inadequate Reaction Conditions: SNAr reactions are often kinetically slow at room temperature.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the progress carefully by TLC or LC-MS to avoid side product formation. Extending the reaction time can also drive the reaction to completion.

  • Cause 3: Reagent Purity: Water is detrimental to these reactions, as it can hydrolyze the starting material or quench the active nucleophile.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and high-purity starting materials.

Q: I am getting a mixture of products from substitution at different positions. How can I improve regioselectivity?

A: Achieving high regioselectivity is paramount. As discussed in the FAQs, substitution is kinetically favored at the C3-fluoro position. If you are observing substitution at the C1-bromo position or other undesired isomers, consider the following:

  • Cause 1: High Temperature: Thermodynamic control can begin to compete with kinetic control at elevated temperatures, potentially leading to the formation of more stable, but undesired, isomers.

    • Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or room temperature before attempting to heat the reaction.

  • Cause 2: Solvent Effects: The choice of solvent can have a profound impact on the transition state energies leading to different isomers.

    • Solution: While polar aprotic solvents are common, screen a nonpolar solvent like toluene. Studies on the closely related 2,4-difluoronitrobenzene have shown that nonpolar solvents can dramatically favor substitution ortho to the nitro group by stabilizing a key intermediate complex.[10][11][12]

Q: My desired product is contaminated with side products, such as a di-substituted species. How can I minimize this?

A: The formation of di-substituted products occurs when the initial product of mono-substitution is reactive enough to undergo a second SNAr reaction.

  • Cause: Excess Nucleophile: Using a large excess of the nucleophile is the most common reason for di-substitution.

    • Solution 1: Control Stoichiometry: Use a carefully controlled amount of the nucleophile, typically between 1.0 and 1.1 equivalents.

    • Solution 2: Slow Addition: Add the nucleophile solution dropwise to the solution of the electrophile at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the nucleophile low, favoring the mono-substitution pathway.

Part 3: Experimental Protocols & Data

This section provides a general experimental procedure that can be adapted for various nucleophiles, along with reference data tables.

Experimental_Workflow prep 1. Reagent Preparation (Dry Solvents, Weigh Reagents) setup 2. Reaction Setup (Inert Atmosphere, 0 °C) prep->setup reaction 3. Reagent Addition & Reaction (Slow addition, Monitor by TLC) setup->reaction workup 4. Aqueous Workup (Quench, Extract, Wash) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Analysis (NMR, MS) purify->analyze

Caption: Standard experimental workflow for SNAr reactions.
General Protocol for Substitution with an Amine Nucleophile

This protocol describes a general method for the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water and Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the amine nucleophile (1.1 eq) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8] If the reaction is slow, it can be gently heated to 50-80 °C.

  • Upon completion, pour the reaction mixture into a beaker containing cold water.[13]

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine to aid in phase separation.[13]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Tables for Quick Reference

Table 1: Common Solvents for SNAr Reactions

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Dimethylformamide (DMF)37153Excellent dissolving power, high boiling point.
Dimethyl sulfoxide (DMSO)47189Highly polar, can accelerate slow reactions.[8]
Acetonitrile (MeCN)3882Lower boiling point, easier to remove.
Tetrahydrofuran (THF)7.666Moderately polar, good for reactions with strong bases (e.g., NaH).
Toluene2.4111Nonpolar, can enhance regioselectivity in some systems.[10][11]

Table 2: Selection of Bases for Different Nucleophiles

Nucleophile TypeRecommended BaseStrengthPurpose
Alcohols (R-OH) / Phenols (Ar-OH)NaH, K₂CO₃, t-BuOKStrong / ModerateDeprotonation to form highly reactive alkoxide/phenoxide.[8]
Amines (R₂NH)K₂CO₃, Et₃N, DIPEAModerate / WeakAcid scavenger to neutralize generated H-X.[8]
Thiols (R-SH)K₂CO₃, NaHModerate / StrongDeprotonation to form highly nucleophilic thiolate.

References

1-Bromo-3,4-difluoro-2-nitrobenzene stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Bromo-3,4-difluoro-2-nitrobenzene (CAS 884495-47-0). This resource is designed for researchers, scientists, and professionals in drug development to address common questions and troubleshooting scenarios encountered during the handling, storage, and application of this versatile chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Several suppliers recommend refrigeration, with some specifying temperatures between 2-8°C, while for long-term stability, storage at <-15°C under an inert atmosphere is also suggested. Exposure to moisture, heat, and light should be minimized. The compound is air-sensitive and should be stored under an inert gas like argon or nitrogen.

Q2: I've noticed the color of my this compound has changed from off-white to a brownish hue. Is it still usable?

A2: A color change often indicates some level of degradation or the presence of impurities. While a slight discoloration may not significantly impact the outcome of all reactions, it is a sign that the compound's purity should be verified before use in sensitive applications. We recommend running a purity check using analytical methods like HPLC or GC-MS. The discoloration could be due to slow decomposition, possibly accelerated by improper storage conditions such as exposure to light or air.

Q3: What personal protective equipment (PPE) is essential when working with this compound?

A3: Due to its hazardous nature, appropriate PPE is crucial. This includes chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

Stability and Degradation

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are nucleophilic aromatic substitution (SNAr), thermal decomposition, and photodegradation.

  • Nucleophilic Aromatic Substitution (SNAr): The molecule is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitro and fluorine groups, which activate the aromatic ring.[3] The bromine atom is a good leaving group and can be readily displaced by nucleophiles, including water (hydrolysis), especially under basic conditions.[3]

  • Thermal Decomposition: At elevated temperatures, the compound will decompose. Hazardous decomposition products include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2][4]

  • Photodegradation: Like many nitroaromatic compounds, it is likely susceptible to degradation upon exposure to UV light. This can involve complex radical reactions.

Q5: What substances are incompatible with this compound?

A5: This compound should be kept away from strong oxidizing agents and strong bases.[2][5] Strong bases can promote nucleophilic substitution reactions, leading to the rapid degradation of the material.

Q6: How stable is this compound in acidic or basic solutions?

A6:

  • Basic Conditions: The compound is expected to be unstable in the presence of strong bases. The basic conditions will facilitate nucleophilic attack, leading to the substitution of the bromine atom.

  • Acidic Conditions: While more stable than in basic media, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. Some nitroaromatic compounds can undergo reactions under acidic conditions, though this is generally less rapid than base-mediated decomposition.[6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield in a nucleophilic substitution reaction 1. Degraded starting material.2. Presence of moisture in the reaction.3. Incomplete reaction.1. Verify the purity of this compound using HPLC or GC-MS. If degraded, use a fresh batch.2. Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (N2 or Ar).3. Monitor the reaction progress using TLC or LC-MS. Consider increasing reaction time or temperature if necessary.
Appearance of unexpected byproducts in a reaction 1. Isomeric impurities in the starting material.2. Side reactions due to instability under reaction conditions.3. Contamination from the reaction setup.1. Check the certificate of analysis for isomeric purity. If needed, purify the starting material before use.2. Re-evaluate the reaction conditions (temperature, pH, solvent). Consider milder conditions if possible.3. Ensure all glassware is clean and dry.
Inconsistent analytical results (e.g., varying purity measurements) 1. On-going degradation of the sample.2. Non-homogeneity of the material.3. Issues with the analytical method.1. Analyze the sample immediately after preparation. Store stock solutions at low temperatures and in the dark.2. Ensure the solid material is well-mixed before sampling.3. Validate the analytical method. Check for sample degradation in the autosampler or during the run.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrument and available columns.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • HPLC system with UV detector

2. Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
  • Chromatographic Conditions:
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL
  • Analysis: Inject the prepared sample. The purity can be calculated based on the area percentage of the main peak.

Protocol 2: Monitoring for Potential Hydrolytic Degradation

This protocol can be used to assess the stability of the compound in aqueous conditions.

1. Materials:

  • This compound
  • Buffer solutions (e.g., pH 4, 7, and 9)
  • Acetonitrile
  • HPLC system as described in Protocol 1

2. Procedure:

  • Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
  • In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of approximately 0.1 mg/mL. The final solution should have a low percentage of acetonitrile to ensure it doesn't significantly alter the buffer's pH.
  • Keep the vials at a controlled temperature (e.g., room temperature or an elevated temperature like 40°C to accelerate degradation).
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial and analyze by HPLC as per Protocol 1.
  • Analysis: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products. The primary hydrolytic degradation product would likely be 2,3-difluoro-6-nitrophenol.

Visualizing Degradation and Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary reactivity and a key degradation pathway involve the displacement of the bromide by a nucleophile. This proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitro group.

Stability_Workflow start Obtain this compound initial_analysis Initial Purity Analysis (HPLC, GC-MS, NMR) start->initial_analysis stress_conditions Expose to Stress Conditions (Heat, Light, pH 4/7/9) initial_analysis->stress_conditions time_point_analysis Analyze at Time Points (e.g., t=0, 24h, 48h, 1 week) stress_conditions->time_point_analysis time_point_analysis->time_point_analysis Repeat for each time point data_analysis Analyze Data (Calculate % Purity, Identify Degradants) time_point_analysis->data_analysis conclusion Determine Stability Profile & Recommend Storage Conditions data_analysis->conclusion

References

Technical Support Center: Purification of 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Bromo-3,4-difluoro-2-nitrobenzene. Here, we address common challenges encountered during the purification of this versatile synthetic intermediate, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical protocols necessary to achieve high purity and ensure the integrity of your subsequent experimental outcomes.

Troubleshooting Guide: From Crude Reaction to Pure Product

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My isolated this compound is a persistent yellow to brownish solid/oil. What are the likely impurities, and how can I obtain a colorless or pale-yellow product?

Answer:

A yellow or brown hue in the isolated product is a common observation and typically indicates the presence of conjugated impurities. The color arises from molecules that absorb light in the blue-violet region of the visible spectrum.[1] The most probable culprits in the synthesis of this compound are:

  • Dinitro Byproducts: Over-nitration during the synthesis can lead to the formation of dinitrated species. These compounds are often yellow solids.[2] For instance, if the starting material is 1-bromo-3,4-difluorobenzene, dinitration can occur, leading to highly colored impurities.

  • Nitrophenol Impurities: If the reaction is carried out at elevated temperatures or in the presence of water, hydrolysis of the starting materials or product can lead to the formation of nitrophenols, which are often colored.

  • Oxidation Products: Aromatic amines, if present as precursors or byproducts, can be oxidized to form colored nitroso and nitro derivatives.[3]

  • Residual Nitrating Agents: Traces of nitrogen dioxide (NO₂) from the nitrating mixture can impart a yellowish color.[4]

Purification Strategy:

A multi-step purification approach is often necessary to remove these colored impurities effectively.

Step 1: Aqueous Work-up

After the reaction, a thorough aqueous work-up is crucial. Washing the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine will help remove acidic impurities and residual mineral acids.

Step 2: Recrystallization (for solid products)

Recrystallization is a highly effective method for purifying solid this compound.[5][6] The choice of solvent is critical for successful purification.

Recommended Recrystallization Solvents:

Solvent SystemRationale
Ethanol/WaterThe product is typically soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization.
Hexane/Ethyl AcetateA non-polar/polar solvent mixture can be effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly.[5]
IsopropanolA good alternative to ethanol, often providing well-formed crystals.

Experimental Protocol for Recrystallization:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • If the solution is still colored, a small amount of activated charcoal can be added to adsorb colored impurities. Caution: Add charcoal to the hot solution carefully to avoid bumping.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the flask in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Step 3: Column Chromatography (for oily products or persistent impurities)

If recrystallization is ineffective or the product is an oil, column chromatography is the method of choice.[7]

Recommended Column Chromatography Conditions:

Stationary PhaseMobile Phase (Eluent)
Silica GelHexane/Ethyl Acetate gradient (e.g., 98:2 to 90:10)
Silica GelDichloromethane/Hexane gradient

Experimental Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Color Removal:

Caption: Decision workflow for purification of colored this compound.

Question 2: My ¹H NMR spectrum shows unreacted starting material along with the desired product. How can I efficiently remove the starting material?

Answer:

The presence of unreacted starting material, such as 1,2-difluoro-3-nitrobenzene or 1-bromo-3,4-difluorobenzene, indicates an incomplete reaction. The purification strategy will depend on the difference in physical properties between the starting material and the product.

Strategy 1: Optimize Reaction Conditions

Before resorting to purification, consider optimizing the reaction conditions to drive the reaction to completion. This may involve:

  • Increasing the reaction time.

  • Increasing the reaction temperature (with caution to avoid side reactions).

  • Using a slight excess of the limiting reagent.

Strategy 2: Purification Based on Polarity

This compound is generally more polar than the likely starting materials due to the presence of the nitro and bromo groups. This difference in polarity can be exploited for separation by column chromatography.

TLC Analysis for Method Development:

Before performing column chromatography, it is essential to develop a suitable solvent system using TLC.[8][9][10]

Recommended TLC Solvent Systems:

  • Hexane:Ethyl Acetate (e.g., 9:1, 4:1)

  • Toluene

  • Dichloromethane:Hexane (e.g., 1:1)

By testing different solvent systems, you can identify one that provides good separation between the product and the starting material (a ΔRf of >0.2 is ideal). The product, being more polar, will have a lower Rf value than the less polar starting material.

Column Chromatography Protocol:

Follow the protocol outlined in Question 1, using the optimized solvent system determined by TLC.

Question 3: I suspect the presence of isomeric impurities in my product. How can I confirm their presence and separate them?

Answer:

Isomeric impurities are a common challenge, arising from a lack of complete regioselectivity during the bromination or nitration step. For example, bromination of 1,2-difluoro-3-nitrobenzene could potentially yield other isomers in addition to the desired this compound.

Confirmation of Isomeric Impurities:

  • ¹H and ¹⁹F NMR Spectroscopy: High-field NMR is a powerful tool for identifying isomers. The substitution pattern on the aromatic ring will give rise to a unique set of chemical shifts and coupling constants for each isomer. For example, the coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will differ significantly between isomers.[11][12][13]

  • GC-MS: Gas Chromatography-Mass Spectrometry can separate isomers and provide their mass spectra. While isomers will have the same molecular ion, their fragmentation patterns may differ.

Separation of Isomeric Impurities:

Separating isomers can be challenging due to their similar physical properties.

  • Fractional Recrystallization: If the isomeric impurities have sufficiently different solubilities in a particular solvent, fractional recrystallization can be attempted. This involves multiple recrystallization steps, where the crystals are collected in fractions and their purity is assessed at each stage.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) is often the most effective method.[14][15][16] A gradient of acetonitrile and water is a common mobile phase for such separations.

Question 4: During a nucleophilic aromatic substitution (SNAr) reaction using this compound, I observe a significant amount of a de-brominated byproduct. What is causing this, and how can I prevent it?

Answer:

The formation of a de-brominated byproduct (3,4-difluoro-2-nitrobenzene) during an SNAr reaction is likely due to a competing dehalogenation reaction.[17][18][19] This can occur through several mechanisms:

  • Nucleophilic Attack on Bromine: Some nucleophiles can attack the bromine atom directly (halophilic attack), leading to the formation of a carbanion that is subsequently protonated by the solvent or other protic species in the reaction mixture.

  • Reductive Dehalogenation: If there are reducing agents present in the reaction mixture, even in trace amounts, they can cause reductive cleavage of the C-Br bond.

Prevention Strategies:

  • Choice of Nucleophile and Base: Strong, hard nucleophiles are less likely to attack the soft bromine atom. If a strong base is required, consider using a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dry. Water can act as a proton source to quench any carbanionic intermediates formed during dehalogenation.

  • Control of Reaction Temperature: High reaction temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that might generate species that promote dehalogenation.

Logical Flow for Troubleshooting De-bromination:

References

Technical Support Center: Troubleshooting Suzuki Coupling with 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki coupling reactions involving 1-bromo-3,4-difluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique substrate. The inherent electronic and steric properties of this compound demand careful consideration of reaction parameters. This resource provides in-depth, question-and-answer-based troubleshooting to help you achieve successful and reproducible outcomes in your cross-coupling endeavors.

Understanding the Substrate: A Triple Challenge

This compound presents a combination of factors that can complicate the standard Suzuki-Miyaura coupling:

  • Electron Deficiency: The potent electron-withdrawing nitro group significantly deactivates the aryl bromide towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][2]

  • Steric Hindrance: The ortho-nitro group imposes considerable steric bulk around the reaction center, which can impede the approach of the palladium catalyst.[3][4][5]

  • Potential for Side Reactions: The presence of the nitro group and the electron-deficient nature of the ring can promote undesirable side reactions such as dehalogenation.[6][7][8]

This guide will address these challenges head-on, providing logical, evidence-based solutions to common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low conversion is the most common issue and typically points to a sluggish oxidative addition step or catalyst deactivation.

The primary suspect is the electronically deactivated nature of your aryl bromide. The electron-withdrawing nitro group makes the carbon-bromine bond stronger and less susceptible to cleavage by the palladium(0) catalyst.[2][9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Detailed Recommendations:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need more electron-rich and sterically bulky phosphine ligands to promote oxidative addition.[3][4][5] Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[10][11] These ligands enhance the electron density on the palladium center, facilitating the cleavage of the C-Br bond.

  • Choice of Palladium Source: While Pd(PPh₃)₄ is a common pre-catalyst, it may not be the most active for this challenging substrate. Consider using Pd₂(dba)₃ or Pd(OAc)₂ in combination with a high-performance ligand. These allow for the in-situ formation of the active Pd(0) species.

  • Elevate the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for potential decomposition of your starting materials or product at elevated temperatures.

  • Increase Catalyst Loading: If other optimizations fail, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion. However, this should be a last resort due to cost and potential for increased side reactions.

Q2: I am observing a significant amount of a byproduct that appears to be 1,2-difluoro-3-nitrobenzene. What is this and how can I prevent it?

A2: This byproduct is the result of a dehalogenation (or hydrodehalogenation) side reaction, where the bromine atom is replaced by a hydrogen atom. [6]

This is a known issue, particularly with electron-deficient aryl halides.[6][12] The mechanism often involves the formation of a palladium-hydride (Pd-H) species which can then reductively eliminate with the aryl group.[6]

Troubleshooting Dehalogenation:

ParameterRecommendationRationale
Base Switch to a weaker, non-hydroxide base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[6][13]Strong bases, especially hydroxides, can promote the formation of Pd-H species. K₃PO₄ is often effective in suppressing dehalogenation while still being a competent base for the Suzuki coupling.
Solvent Ensure the use of anhydrous, aprotic solvents like dioxane or toluene.[6]Protic solvents (e.g., alcohols) or even excess water can be a source of hydrides. While some water is often necessary for the base to function, minimizing it can be beneficial.
Ligand Employ bulky, electron-rich ligands (e.g., Buchwald ligands).These ligands can favor the desired reductive elimination of the cross-coupled product over the dehalogenated byproduct.

Experimental Protocol to Minimize Dehalogenation:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the appropriate ligand (e.g., SPhos, 4 mol %).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed, anhydrous dioxane and a minimal amount of degassed water (e.g., a 10:1 to 20:1 dioxane:water ratio) via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS.

Q3: My boronic acid seems to be decomposing, leading to low yields and the formation of homocoupled byproducts. How can I address this?

A3: Boronic acid instability can manifest as protodeboronation (replacement of the boronic acid group with hydrogen) or homocoupling (dimerization of the boronic acid). [14][15][16]

Key Factors Influencing Boronic Acid Stability:

  • Protodeboronation: This is an undesired side reaction where a proton source cleaves the carbon-boron bond.[14] It is often catalyzed by residual palladium species and can be exacerbated by high temperatures and extended reaction times.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together, a reaction that is often palladium-catalyzed and can be promoted by the presence of oxygen.

Strategies to Mitigate Boronic Acid Decomposition:

Caption: Strategies to mitigate boronic acid decomposition.

  • Use a More Stable Boron Reagent: Boronic acids can be prone to decomposition.[15][16] Consider using the corresponding pinacol ester (Bpin) or MIDA boronate ester.[15] These are generally more stable to the reaction conditions and slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low and minimizing side reactions.[14][17]

  • Rigorous Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction flask is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed. Techniques like freeze-pump-thaw cycles are highly effective.

  • Stoichiometry: Using a slight excess of the boronic acid or ester (typically 1.2 to 1.5 equivalents) can help to compensate for any decomposition that occurs during the reaction.

Q4: Can the nitro group itself react or be reduced under the Suzuki coupling conditions?

A4: While less common under standard Suzuki conditions, the nitro group can be a reactive handle and, in some cases, can be reduced.

Recent literature has even shown that the C-NO₂ bond can be cleaved in a Suzuki-type reaction, although this typically requires specific catalytic systems not commonly used for C-Br activation.[1][18][19] More practically, reduction of the nitro group to an amine can occur if a hydride source is present.

Preventing Nitro Group Side Reactions:

  • Avoid Hydride Sources: Be cautious with solvents or reagents that can act as hydride donors. For instance, using isopropanol as a solvent, which is sometimes employed in Suzuki reactions, could potentially lead to nitro group reduction in the presence of a palladium catalyst and base.

  • Choice of Base: Stick to carbonate or phosphate bases. Stronger reducing bases should be avoided.

  • Reaction Monitoring: If you suspect nitro group reduction, monitor the reaction for the appearance of the corresponding aniline derivative by LC-MS.

In most well-controlled Suzuki reactions with this compound, the nitro group is a tolerant and robust functional group.[9] The primary challenges remain the sluggish oxidative addition and potential dehalogenation.

Summary of Recommended Starting Conditions

For researchers beginning their work with this compound, the following conditions provide a robust starting point:

ComponentRecommendation
Aryl Halide This compound (1.0 equiv.)
Boron Reagent Arylboronic pinacol ester (1.3 equiv.)
Palladium Source Pd₂(dba)₃ (2 mol %)
Ligand SPhos or XPhos (4-5 mol %)
Base K₃PO₄ (3.0 equiv., finely ground)
Solvent Anhydrous, degassed Dioxane/Water (10:1)
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

This guide provides a framework for logically troubleshooting the specific challenges posed by this compound in Suzuki-Miyaura cross-coupling reactions. By understanding the interplay of electronic and steric effects, and by making informed choices about ligands, bases, and reaction conditions, researchers can significantly improve their success rates with this valuable synthetic building block.

References

Technical Support Center: Improving Regioselectivity in Reactions of 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Bromo-3,4-difluoro-2-nitrobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but synthetically challenging building block. Here, we address common issues related to regioselectivity and provide field-proven troubleshooting strategies and detailed protocols to help you achieve your desired synthetic outcomes.

Foundational Analysis: Understanding the Reactivity Landscape

Before troubleshooting, it is crucial to understand the electronic and steric factors governing the reactivity of this compound. The molecule's behavior is dominated by the powerful electron-withdrawing effects of the nitro group and the fluorine atoms.[1]

  • Nitro Group (-NO₂): A strong deactivating group through both inductive (-I) and resonance (-M) effects. In the context of nucleophilic aromatic substitution (SNAr), it is a powerful activating group, stabilizing the negatively charged Meisenheimer intermediate.[2][3] This activation is most pronounced at the ortho and para positions relative to the nitro group.

  • Fluorine Atoms (-F): Strongly electron-withdrawing via the inductive effect (-I), which activates the ring for nucleophilic attack.[2] While halogens are typically ortho, para-directors in electrophilic substitution, their role in SNAr is primarily to activate the ring by withdrawing electron density.[4]

  • Bromine Atom (-Br): A good leaving group in palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-Br bond compared to C-F. In SNAr, its leaving group ability is often surpassed by fluorine.[5]

The interplay of these substituents creates a complex regiochemical challenge, making precise control of reaction conditions paramount.

Figure 1. Overview of reactivity sites and corresponding reaction types.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SₙAr)

SₙAr reactions are highly effective for this substrate due to the strong electronic activation from the nitro group.[1] However, controlling which halogen is substituted is a common challenge.

Question: My nucleophile is substituting the fluorine at C4 instead of the bromine at C1. How can I reverse this selectivity?

Answer: This is a classic SₙAr regioselectivity issue governed by a balance of electronic activation and leaving group ability.

  • Causality: The nitro group activates both the ortho (C1-Br) and para (C4-F) positions for nucleophilic attack.[3] In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[6] Fluorine's intense electronegativity makes the carbon it's attached to more electrophilic and thus more susceptible to attack. Consequently, in many SₙAr reactions, the order of leaving group ability is F > Cl ≈ Br > I, which is the reverse of the trend seen in Sₙ2 reactions.[5] Therefore, substitution at C4 is often kinetically favored.

  • Troubleshooting Strategies:

    • Lower the Reaction Temperature: Nucleophilic attack at the highly activated C4-F position is often faster and has a lower activation energy. By lowering the temperature (e.g., from 80 °C to room temperature or 0 °C), you may favor the thermodynamically more stable product or slow down the reaction enough to differentiate between the two pathways.

    • Modify the Solvent: The choice of solvent can influence which site is favored. Aprotic polar solvents like DMF or DMSO are standard. Switching to a less polar solvent like THF or Dioxane can sometimes alter selectivity by changing the solvation of the nucleophile and the intermediate complex.

    • Use a "Softer" Nucleophile: Hard nucleophiles (e.g., RO⁻, R₂N⁻) often favor reaction at the most electrophilic site (C4-F). Softer, more polarizable nucleophiles (e.g., RS⁻) may show increased preference for substitution at the C1-Br position.

    • Steric Hindrance: If your nucleophile is sterically bulky, it may favor attack at the less hindered C4 position over the C1 position, which is flanked by the large nitro and bromine groups.[7][8] Using a smaller nucleophile, if possible, could potentially shift the balance.

Question: I am observing low conversion and the formation of multiple unidentified side products. What is happening?

Answer: Low conversion and side product formation often point to issues with reaction conditions or substrate stability.

  • Causality: The highly electron-deficient nature of the ring makes it susceptible to side reactions, especially with strong bases or at high temperatures. The nitro group itself can also react under certain conditions.

  • Troubleshooting Strategies:

    • Base Selection: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) instead of strong, nucleophilic bases like NaOH or KOtBu, which can compete with your primary nucleophile.

    • Degas the Reaction Mixture: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Oxygen can lead to oxidative side reactions, especially at elevated temperatures.

    • Temperature Control: Do not overheat the reaction. Start at a moderate temperature (e.g., 50-60 °C) and only increase it if the reaction is not proceeding.

    • Confirm Nucleophile Purity: Ensure your nucleophile is pure and anhydrous if necessary. Impurities can lead to unexpected byproducts.

Table 1: General Starting Conditions for SₙAr Reactions
ParameterRecommended ConditionRationale
Solvent DMF, DMSO, NMPAprotic polar solvents facilitate the formation of the charged Meisenheimer complex.
Base K₂CO₃, Cs₂CO₃Non-nucleophilic bases prevent competitive side reactions. Use 1.5-2.0 equivalents.
Temperature 25 °C to 80 °CStart low and gradually increase to control selectivity and minimize degradation.
Atmosphere N₂ or ArPrevents oxidative side reactions.
Nucleophile 1.1 - 1.2 equivalentsA slight excess drives the reaction to completion without promoting side reactions.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

For reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the goal is almost always selective functionalization at the C1-Br bond.

Question: How do I ensure my Suzuki or Buchwald-Hartwig coupling occurs exclusively at the C-Br bond?

Answer: This is one of the more straightforward applications for this substrate. The selectivity is driven by the vast difference in reactivity between the C-Br and C-F bonds in the oxidative addition step of the catalytic cycle.

  • Causality: The oxidative addition of a Pd(0) catalyst to an aryl halide is the first and often rate-limiting step in cross-coupling reactions.[9] The reactivity of the carbon-halogen bond in this step follows the order C-I > C-Br >> C-Cl >> C-F.[10] This inherent reactivity difference provides a large window for selective coupling at the C-Br bond without disturbing the C-F bonds.

  • Troubleshooting Strategies (If C-F reactivity is observed):

    • Use a Milder Catalyst System: Highly reactive, electron-rich catalysts designed for C-F activation are not necessary and should be avoided. A standard catalyst like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a simple phosphine ligand (e.g., PPh₃, SPhos) is usually sufficient and selective.

    • Control the Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate (typically 80-100 °C). Extremely high temperatures could begin to promote C-F activation.

    • Choose the Right Base: Use a standard base like K₂CO₃, K₃PO₄, or CsF. Very strong bases are generally not required for C-Br coupling and could promote side reactions.[11]

Protocol: Selective Suzuki-Miyaura Coupling at the C1-Position
  • Setup: To a dry Schlenk flask under Argon, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.

  • Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Troubleshooting Guide: Selective Nitro Group Reduction

A common downstream transformation is the reduction of the nitro group to an aniline. The primary challenge is achieving this reduction without cleaving the C-Br or C-F bonds (hydrodehalogenation).

Question: My attempts to reduce the nitro group are also removing the bromine and/or fluorine atoms. What reduction method is selective?

Answer: Catalytic hydrogenation with H₂ gas over Pd/C is often too harsh for polyhalogenated substrates. Chemoselective methods are required to preserve the halogen atoms.

  • Causality: Palladium on carbon (Pd/C) is a highly active catalyst that can readily catalyze the cleavage of C-Br bonds under hydrogenation conditions.[12] C-F bonds are more robust but can also be cleaved under forcing conditions.

  • Troubleshooting Strategies & Recommended Reagents:

    • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and highly reliable method for the chemoselective reduction of aromatic nitro groups in the presence of halogens.[13][14] It operates under acidic conditions and is generally very clean.

    • Iron Powder (Fe) in Acetic Acid: Another classic method that is inexpensive and effective. The acidic medium is crucial for the reaction.

    • Hydrazine Hydrate with a Catalyst: Using hydrazine hydrate as a hydrogen source with a catalyst like Pd/C (under carefully controlled conditions) or Fe/NH₄Cl can be very selective.[12] This transfer hydrogenation method is often milder than using H₂ gas directly.[12]

    • Sodium Hydrosulfite (Na₂S₂O₄): This reagent can selectively reduce nitro groups in an aqueous or biphasic system and is tolerant of many functional groups.

Table 2: Comparison of Reagents for Nitro Group Reduction
ReagentTypical ConditionsProsCons
SnCl₂·2H₂O EtOH or EtOAc, 70 °CHigh chemoselectivity, reliable.[13]Requires stoichiometric tin salts, acidic workup.
Fe / AcOH Acetic Acid, 80-100 °CInexpensive, effective.Acidic conditions, iron sludge in workup.
N₂H₄·H₂O / Pd/C EtOH, refluxMilder than H₂ gas, fast.[12]Requires careful control to avoid dehalogenation.
Na₂S₂O₄ THF/H₂O, RT to 60 °CMild, good functional group tolerance.Can require large excess, aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

  • Store it in a cool, dry, dark place in a tightly sealed container. It is a stable solid, but like most nitroaromatics, it should be handled with care.

Q2: Can I perform an electrophilic aromatic substitution on this ring?

  • It is extremely difficult. The combined deactivating effects of the nitro and halogen substituents make the ring exceptionally electron-poor and thus highly resistant to attack by electrophiles.[15][16]

Q3: Is it possible to displace the nitro group itself via SₙAr?

  • While less common than halogen displacement, SₙAr displacement of a nitro group is possible, particularly with certain nucleophiles and under specific catalytic conditions (e.g., specialized palladium catalysis).[17] However, for this specific substrate, displacement of the halogens at the activated C1 and C4 positions is far more likely.

Figure 2. Decision workflow for regioselective functionalization.

References

Technical Support Center: Production of 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Bromo-3,4-difluoro-2-nitrobenzene (CAS: 884495-47-0). We will address common scalability issues, troubleshoot experimental hurdles, and provide a validated, scalable protocol grounded in established chemical principles.

Part 1: Overview of Synthesis and Scalability Challenges

This compound is a critical building block in medicinal chemistry and materials science, valued for its unique reactivity profile.[1] The electron-withdrawing nitro and fluoro groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a versatile handle for cross-coupling reactions.[1]

The most common and direct synthesis route involves the electrophilic nitration of 1-bromo-3,4-difluorobenzene. While straightforward on a lab scale, scaling this process presents significant challenges.

G cluster_reactants Reactants cluster_product Product A 1-Bromo-3,4-difluorobenzene C This compound A->C Nitration B Mixed Acid (HNO₃ + H₂SO₄) B->C Reagent

Key scalability issues include:

  • Exothermic Reaction Control: Nitration is a highly exothermic process. Inadequate heat dissipation on a larger scale can lead to a runaway reaction, posing significant safety risks and promoting the formation of undesirable byproducts.[2][3]

  • Reagent Stoichiometry and Addition: Precise control over the addition rate and ratio of the nitrating mixture (typically nitric acid and sulfuric acid) is critical to prevent over-nitration or formation of isomers.[4]

  • Work-up and Purification: Quenching the reaction mixture in water, followed by extraction and purification, can become cumbersome and less efficient at scale. Product isolation often requires distillation or recrystallization, which must be optimized to maximize yield and purity.[5][6]

  • Impurity Profile: Minor impurities formed at a small scale can become significant issues in multi-kilogram production, potentially affecting downstream reactions and final product specifications.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of sulfuric acid in the nitration of 1-bromo-3,4-difluorobenzene? A1: Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This is essential for the electrophilic aromatic substitution to occur on the deactivated benzene ring.

Q2: Why is temperature control so critical during nitration? A2: Temperature control is paramount for two reasons:

  • Safety: Nitration reactions are highly exothermic. Without efficient cooling, the reaction temperature can increase uncontrollably, leading to a dangerous runaway reaction with rapid pressure build-up.[7]

  • Selectivity: Higher temperatures can promote the formation of unwanted byproducts, such as dinitro compounds or other positional isomers, which complicates purification and reduces the yield of the desired product.

Q3: What are the expected impurities in this synthesis? A3: Potential impurities include unreacted starting material (1-bromo-3,4-difluorobenzene), positional isomers (e.g., 2-bromo-4,5-difluoronitrobenzene), and potentially dinitrated byproducts if the reaction conditions are too harsh. The presence of residual acids from the work-up is also a common issue.

Q4: Can N-bromosuccinimide (NBS) be used as an alternative? A4: N-bromosuccinimide (NBS) is a reagent for bromination, not nitration.[1] It would be used if one were starting with a difluoronitrobenzene and adding the bromine atom. For the nitration of 1-bromo-3,4-difluorobenzene, a nitrating agent like mixed acid is required.[4]

Part 3: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and scale-up.

G Start Problem: Low or No Product Yield CheckSM 1. Verify Starting Material Purity & Identity (GC/NMR) Start->CheckSM CheckTemp 2. Review Reaction Temperature Was it too low? Was cooling too aggressive? CheckSM->CheckTemp If SM is pure CheckReagents 3. Assess Nitrating Agent Is HNO₃ fresh? Is H₂SO₄ concentrated? CheckTemp->CheckReagents If temp was correct CheckWorkup 4. Analyze Work-up Procedure Was product lost during extraction or washing? CheckReagents->CheckWorkup If reagents are good Resolved Problem Resolved CheckWorkup->Resolved If losses identified & corrected

Problem 1: The reaction is sluggish or incomplete, resulting in low conversion of the starting material.

  • Probable Cause:

    • Insufficiently low temperature: While avoiding high temperatures is crucial, dropping the temperature too low can significantly slow down the reaction rate.

    • Degraded Nitric Acid: The concentration of nitric acid can decrease over time. Using an old or improperly stored bottle may result in a lower concentration of the active nitronium ion.

    • Inefficient Mixing: On a larger scale, poor agitation can lead to localized "hot spots" and areas where reactants are not sufficiently mixed, hindering the reaction.

  • Solution:

    • Verify Reagent Quality: Use fresh, concentrated nitric acid (≥70%) and sulfuric acid (≥98%).

    • Optimize Temperature: Maintain the reaction temperature within a validated range, typically 0-10 °C. Use a cryostat for precise control.

    • Ensure Efficient Agitation: Use an overhead stirrer with a properly sized impeller to ensure homogenous mixing throughout the reaction vessel, especially during the slow addition of the nitrating agent.

Problem 2: The isolated product is a dark oil or solid and shows multiple spots on TLC/peaks in GC, indicating significant impurity.

  • Probable Cause:

    • Excessive Reaction Temperature: A temperature excursion is the most common cause of byproduct formation. Even a brief spike in temperature can lead to the creation of isomers and dinitrated species.[2]

    • Incorrect Stoichiometry: Using too much nitric acid can lead to dinitration.

    • Incomplete Quenching/Washing: Residual acid in the organic layer can cause degradation of the product over time, especially during solvent removal at elevated temperatures.

  • Solution:

    • Strict Temperature Control: Implement a robust cooling system and slow, controlled addition of the nitrating agent to prevent the internal temperature from rising above the setpoint.

    • Stoichiometric Precision: Carefully measure and use a slight excess (e.g., 1.1-1.2 equivalents) of nitric acid.

    • Thorough Work-up: After quenching on ice water, wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize residual acid, and finally with brine to aid in phase separation.[8] Confirm the aqueous layer is neutral with pH paper before proceeding.

Problem 3: A significant amount of product is lost during the purification step (distillation or recrystallization).

  • Probable Cause:

    • Azeotrope Formation: The product may form an azeotrope with the solvent or an impurity, making separation by distillation difficult.

    • High Product Solubility: During recrystallization, the product may be too soluble in the chosen solvent system, even at low temperatures, leading to low recovery.

    • Thermal Degradation: Nitroaromatic compounds can be thermally sensitive. Distilling at too high a temperature can cause decomposition.[7]

  • Solution:

    • Purification Optimization:

      • Recrystallization: Perform small-scale solubility tests with various solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

      • Distillation: Use vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition.[5] A short-path distillation apparatus is often effective.

    • Alternative Purification: For high-purity requirements where yield is less of a concern, column chromatography on silica gel can be effective, though it is less scalable than distillation or recrystallization.

Part 4: Scalable Synthesis Protocol

This protocol is designed for the synthesis of this compound on a multi-gram scale, with considerations for further scale-up.

Experimental Protocol: Nitration of 1-Bromo-3,4-difluorobenzene

  • Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and an addition funnel. Place the flask in an ice/salt or dry ice/acetone bath.

  • Initial Charge: To the flask, add 1-bromo-3,4-difluorobenzene (e.g., 96.5 g, 0.5 mol). Begin stirring and cool the contents to 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly and carefully add 70% nitric acid (e.g., 45 mL, ~0.75 mol) to concentrated (98%) sulfuric acid (150 mL). Caution: This is highly exothermic. Allow the mixture to cool to room temperature before transferring it to the addition funnel.

  • Controlled Addition: Slowly add the nitrating mixture dropwise to the stirred 1-bromo-3,4-difluorobenzene over 2-3 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by GC or TLC until the starting material is consumed.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice (approx. 1 kg) in a large beaker with vigorous stirring. A yellow solid should precipitate.

  • Extraction: Transfer the slurry to a separatory funnel and extract the product with a suitable solvent like dichloromethane or ethyl acetate (3 x 200 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 200 mL), then with a saturated sodium bicarbonate solution (2 x 150 mL) until bubbling ceases, and finally with brine (150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude yellow solid by recrystallization from ethanol or by vacuum distillation.

Data Summary Table

ParameterValueRationale / Comment
Starting Material1-Bromo-3,4-difluorobenzenePurity should be >98% to avoid side reactions.
Nitrating AgentHNO₃ (1.5 eq) in H₂SO₄Sulfuric acid acts as the catalyst.[4]
Temperature0-5 °CCritical for controlling exotherm and selectivity.[2]
Reaction Time3-5 hoursMonitor by GC/TLC for completion.
Work-upIce quench, DCM extraction, NaHCO₃ washNeutralization is key to prevent product degradation.[8]
PurificationRecrystallization (Ethanol)Provides high purity product. Vacuum distillation is an alternative.[5]
Expected Yield75-85%Yields may vary based on scale and purification efficiency.
Purity (Post-Purification)>99% (by GC/HPLC)Essential for use in pharmaceutical applications.[9]

References

Technical Support Center: Monitoring Reactions of 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 1-Bromo-3,4-difluoro-2-nitrobenzene. This guide is designed for researchers, chemists, and process development scientists who utilize this versatile reagent in their synthetic workflows. As a highly reactive and strategic building block in the synthesis of pharmaceuticals and agrochemicals, precise real-time or at-line monitoring of its consumption and product formation is critical for ensuring reaction efficiency, maximizing yield, and controlling impurity profiles.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols for the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Choosing the Right Analytical Tool

The selection of an analytical technique is a critical first step that dictates the quality and timeliness of the data you can acquire. Reactions with this compound, often Nucleophilic Aromatic Substitutions (SNAr), can be rapid, and byproducts may form. Your choice depends on the specific information you need.

Technique Primary Use Case Sample Prep Information Provided Pros Cons
HPLC-UV Routine quantitative analysis of reaction conversion and purity.Simple dilution ("quench and dilute").Quantitative (concentration, purity), Retention Time (identity).Robust, reproducible, widely available. Ideal for tracking multiple components.[1][2]Not inherently structure-elucidating. Requires method development.
GC-MS Quantitative analysis of volatile components and byproduct identification.Dilution in a volatile solvent.Quantitative, Retention Time, Mass-to-charge ratio (structural info).High sensitivity, excellent for identifying unknown volatile impurities.[2][3]Requires analyte to be thermally stable and volatile. Potential for compound degradation in the injector.
NMR (¹H, ¹⁹F) Real-time reaction monitoring and structural confirmation.Minimal (direct sampling from reactor into NMR tube).Quantitative (relative concentration), Structural (chemical environment).Non-destructive, provides rich structural data. ¹⁹F NMR is exceptionally clean and sensitive for this molecule.[4][5][6]Lower sensitivity than MS, requires higher concentrations. High-field NMR is a capital-intensive instrument.
LC-MS Identification and quantification of non-volatile byproducts and impurities.Simple dilution.Quantitative, Retention Time, Mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight information for non-volatile species.[7][8]More complex instrumentation than HPLC-UV. Ionization efficiency can vary.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring the progress of most reactions involving this compound. Its ability to separate the starting material from products and byproducts in a complex reaction matrix makes it invaluable for accurate quantitation.

Troubleshooting Guide & FAQs (HPLC)

Q1: My main analyte peak for this compound is tailing significantly. What is the cause and how do I fix it?

A1: Peak tailing is a common issue that can compromise resolution and integration accuracy.[9] The primary causes are typically chemical or physical.

  • Chemical Cause (Most Likely): Secondary interactions between the polar nitro group of your analyte and active silanol groups on the silica-based C18 column.[9] This is a very common phenomenon with polar analytes.

    • Solution 1: Add a competing base, such as 0.1% triethylamine (TEA), to your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

    • Solution 2: Use a modern, base-deactivated column or an "end-capped" column, which has fewer free silanol groups.[10]

    • Solution 3: Adjust the mobile phase pH. For acidic or basic compounds, operating at a pH at least 2 units away from the analyte's pKa ensures it is in a single ionic form.[10]

  • Physical/System Causes:

    • Column Overload: You are injecting too much sample. Dilute your sample 10-fold and re-inject. If the peak shape improves, this was the issue.[9]

    • Column Void: A void or channel has formed at the head of the column. Try reversing and flushing the column (if the manufacturer allows). If this fails, the column must be replaced.[9][11]

    • Extra-Column Volume: Excessive dead volume in tubing or fittings between the injector and detector can cause band broadening. Ensure you are using narrow-bore tubing (e.g., 0.005") and that all fittings are properly swaged.[10][12]

Q2: My retention times are drifting from one injection to the next. What should I check?

A2: Retention time stability is key for reliable peak identification. Drifting times usually point to issues with the mobile phase, temperature, or pump.[12]

  • Check Mobile Phase: Ensure your mobile phase is well-mixed and degassed. If you are using an on-line mixer, ensure it is functioning correctly. Manually premixing your mobile phase can rule out mixer issues.[11] Insufficient column equilibration time after a gradient change is also a common cause.[12]

  • Check Temperature: Use a column oven. Even small fluctuations in ambient lab temperature can cause retention time shifts.[12]

  • Check Pump & Pressure: Look at the pressure trace from your pump. If it is fluctuating, you may have an air bubble, a leaking check valve, or a failing pump seal. Purge the system to remove bubbles and check for leaks at all fittings.[12]

Q3: I'm seeing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

A3: Ghost peaks are spurious peaks that are not from your injected sample. They are typically caused by contamination in the system or carryover from a previous injection.

  • Carryover: A highly concentrated or "sticky" compound from a previous injection elutes in a later run.

    • Solution: Run a blank injection (injecting only your mobile phase). If the ghost peak appears, it's carryover. Clean your injector and needle port, and develop a robust column wash step at the end of your gradient to flush strongly retained compounds.

  • Contamination: Impurities in your mobile phase solvents or additives can accumulate on the column during the weak part of a gradient and then elute as the solvent strength increases.

    • Solution: Use only high-purity, HPLC-grade solvents. Filter all mobile phases and additives.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_0 Troubleshooting Path start Problem Detected p_tailing Peak Tailing? p_drift Retention Time Drift? p_ghost Ghost Peaks? c_overload Dilute Sample 10x. Improved? p_tailing->c_overload Yes c_temp Using Column Oven? p_drift->c_temp Yes c_blank Run Blank Injection. Peak Present? p_ghost->c_blank Yes c_chem Add 0.1% TEA to Mobile Phase. Improved? c_overload->c_chem No sol_overload Result: Column Overload Reduce Sample Load c_overload->sol_overload Yes c_void Check Column Pressure. High/Unstable? c_chem->c_void No sol_chem Result: Silanol Interaction Use Additive or B-D Column c_chem->sol_chem Yes sol_void Result: Column Void/Blockage Replace Column c_void->sol_void Yes c_mobile Mobile Phase Premixed & Degassed? c_temp->c_mobile Yes sol_temp Result: Temp Fluctuation Use Column Oven c_temp->sol_temp No sol_mobile Result: Mobile Phase Issue Prepare Fresh & Degas c_mobile->sol_mobile No c_solvent Check Solvent Purity c_blank->c_solvent No sol_carryover Result: Carryover Clean Injector/Improve Wash c_blank->sol_carryover Yes sol_solvent Result: Contaminated Solvent Use HPLC-Grade Solvents c_solvent->sol_solvent

Caption: A decision tree for troubleshooting common HPLC issues.

Protocol: HPLC Monitoring of a Reaction
  • Sample Preparation:

    • At a specific time point, withdraw 50 µL of the reaction mixture.

    • Immediately quench the reaction by adding it to 950 µL of a suitable solvent (e.g., acetonitrile) in a 1.5 mL vial. This creates a 20x dilution. The solvent should be miscible with the reaction solvent and strong enough to ensure solubility of all components.

    • Vortex the vial for 10 seconds.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method Parameters (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: UV-Vis at 254 nm.

  • Analysis:

    • Inject a standard of pure this compound to determine its retention time.

    • Inject the prepared reaction samples.

    • Calculate reaction conversion by comparing the peak area of the starting material at time t to its area at t=0. Conversion (%) = (1 - (Area_t / Area_t0)) * 100.

Gas Chromatography (GC)

GC is an excellent technique for monitoring these reactions if the starting material and products are thermally stable and volatile. It is often coupled with Mass Spectrometry (GC-MS) for definitive peak identification.

Troubleshooting Guide & FAQs (GC)

Q1: I'm getting poor peak shapes (fronting or tailing) for my analytes. What's wrong?

A1: As with HPLC, poor peak shape in GC can indicate several problems.[13][14]

  • Peak Tailing: Often caused by active sites in the system.

    • Cause: Free silanol groups in a dirty inlet liner or on the column itself can interact with polar groups on your analyte.

    • Solution: Replace the inlet liner and septum. If the problem persists, condition the column at a high temperature (as per manufacturer's instructions) to bake off contaminants. If the column is old, it may need to be replaced.[13][14]

  • Peak Fronting: This is a classic sign of column overload.

    • Solution: Dilute your sample or decrease the injection volume. If using a split/splitless inlet, increase the split ratio.[13]

  • Poor Injection Technique: A slow manual injection can cause band broadening.

    • Solution: Use an autosampler for consistent, rapid injections. If injecting manually, do so quickly and smoothly.[14]

Q2: My results are not reproducible; retention times and peak areas are inconsistent. What are the likely causes?

A2: Reproducibility issues in GC often trace back to the inlet or gas flow.

  • Leaks: The most common cause of GC problems. A leak in the carrier gas line, septum, or column fittings will cause pressure and flow fluctuations, leading to unstable retention times and poor quantitative performance.[15][16]

    • Solution: Use an electronic leak detector to systematically check all fittings from the gas tank to the detector. Pay close attention to the septum nut and column connections.

  • Inconsistent Injection: As mentioned above, variability in injection volume or speed (if manual) will directly impact peak area. An autosampler is highly recommended.[17]

  • Temperature Fluctuations: Ensure the GC oven temperature is stable and the program is consistent for every run.[15]

Q3: I see a broad "hump" in my baseline or unexpected peaks. What is it?

A3: This is often due to column bleed or contamination.

  • Column Bleed: At high temperatures, the stationary phase of the column can slowly degrade and elute, causing a rising baseline. This is normal for older columns but can be excessive if the temperature limit is exceeded.

    • Solution: Ensure you are operating below the column's maximum temperature limit. Condition the column regularly.

  • Contamination: Non-volatile "gunk" from your samples can build up at the head of the column.

    • Solution: Use a guard column or regularly trim a small portion (10-20 cm) from the inlet side of the analytical column to remove the contaminated section.[16] Always use an inlet liner to trap non-volatile residues.[16]

Protocol: GC-MS Monitoring of a Reaction
  • Sample Preparation:

    • Withdraw 20 µL of the reaction mixture.

    • Quench and dilute in 980 µL of a volatile solvent like ethyl acetate or dichloromethane in a GC vial.

    • If necessary, add an internal standard (e.g., a stable aromatic compound with a different retention time, like naphthalene) for improved quantitation.

  • GC-MS Method Parameters (Starting Point):

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (a common, general-purpose column).

    • Inlet: Split/Splitless, 250 °C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI), 70 eV, 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis:

    • Identify the peak for this compound by its retention time and mass spectrum.

    • Key Mass Spec Features: Look for the characteristic 1:1 isotopic pattern for the molecular ion (M⁺) at m/z 237 and 239.[18][19] Common fragments include loss of NO₂ (M-46), loss of Br (M-79/81), and combinations thereof.[20][21]

    • Monitor the disappearance of this peak and the appearance of product peaks to track the reaction.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

For a fluorinated molecule like this compound, ¹⁹F NMR is an exceptionally powerful tool. It offers a clean spectrum with high sensitivity and a wide chemical shift range, making it ideal for in-situ reaction monitoring.[5][6][22]

Troubleshooting Guide & FAQs (NMR)

Q1: Why should I consider using ¹⁹F NMR over the more common ¹H NMR?

A1: ¹⁹F NMR offers several distinct advantages for this specific molecule:[6][22]

  • High Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it nearly as sensitive as ¹H.

  • Wide Chemical Shift Range: The typical chemical shift range for ¹⁹F is much larger (~800 ppm) than for ¹H (~15 ppm).[6] This means that even structurally similar fluorinated compounds will likely have well-resolved, distinct peaks, simplifying analysis.[4][6]

  • Clean Background: Most reaction solvents and reagents do not contain fluorine, so the spectrum is free of interfering background signals.

Q2: My NMR signals are broad and distorted. How can I get sharp peaks?

A2: Broad peaks are usually a result of poor magnetic field homogeneity (shimming) or issues with the sample itself.[23]

  • Shimming: This is the most critical step for good resolution. The magnetic field must be perfectly uniform across the sample volume.

    • Solution: Always perform an automated shimming routine before acquiring data. For challenging samples, manual shimming of the Z1 and Z2 shims can significantly improve lineshape.

  • Sample Issues:

    • Precipitate: Solid particles in the NMR tube will ruin field homogeneity. Ensure your sample is fully dissolved. Filter it if necessary.

    • Paramagnetic Species: The presence of paramagnetic metals (even trace amounts) can cause extreme line broadening. Ensure your glassware is scrupulously clean.

    • Viscosity: Highly viscous samples can also lead to broader lines. Diluting the sample may help.

Q3: How do I perform quantitative analysis using NMR? The integrals don't seem accurate.

A3: Accurate quantitation requires proper acquisition parameters. The default, fast-scan settings are often not quantitative.

  • Relaxation Delay (d1): This is the most important parameter. The delay between scans must be long enough to allow all nuclei to fully relax back to their equilibrium state.

    • Solution: For accurate integrals, set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the nuclei you are measuring.[22] A good starting point for small molecules is a d1 of 10-15 seconds.

  • Pulse Angle: Ensure you are using a 90° pulse for maximum signal in a single scan, but for quantitative multi-scan experiments, a 30° or 45° flip angle combined with a shorter delay can sometimes be more time-efficient.

  • Phasing and Baseline Correction: After acquisition, carefully phase the spectrum and apply a baseline correction routine to ensure accurate integration.

Protocol: At-line ¹⁹F NMR Reaction Monitoring
  • Preparation:

    • In a clean, dry NMR tube, add ~500 µL of a deuterated solvent (e.g., CDCl₃, Acetone-d6) that is compatible with your reaction chemistry.

    • Add a known amount of an internal standard containing fluorine that does not react, for example, trifluorotoluene.

  • Acquisition (t=0):

    • Withdraw a small aliquot (~50 µL) from the reaction mixture before initiating the reaction (e.g., before adding the catalyst or heating).

    • Add this to the NMR tube, mix, and acquire a quantitative ¹⁹F NMR spectrum. This spectrum will show the two signals for your starting material and the signal for your internal standard.

  • Monitoring:

    • Start the reaction. At desired time intervals, repeat step 2.

    • You will observe the signals for the starting material decrease in intensity and new signals for your fluorinated product(s) appear and grow.

  • Analysis:

    • Integrate the peaks for the starting material, product(s), and the internal standard.

    • The conversion can be calculated by comparing the integral of a starting material peak relative to the constant integral of the internal standard over time.

NMR Monitoring Logic

Caption: Workflow for at-line quantitative NMR reaction monitoring.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in materials science and drug discovery, the precise structural elucidation of complex aromatic compounds is paramount. 1-Bromo-3,4-difluoro-2-nitrobenzene, a versatile building block in organic synthesis, presents a unique analytical challenge due to its intricate substitution pattern. This guide provides an in-depth analysis of its ¹H NMR spectrum, offering a comparative perspective against other key analytical techniques to ensure unambiguous characterization.

The strategic placement of a bromine atom, two fluorine atoms, and a nitro group on the benzene ring creates a molecule with significant potential in the development of novel pharmaceuticals and functional materials.[1] However, this dense arrangement of electron-withdrawing and sterically demanding substituents profoundly influences the molecule's electronic environment, making a thorough spectroscopic analysis essential for confirming its identity and purity.

The Cornerstone of Analysis: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as the initial and often most informative tool for structural analysis. For this compound, the ¹H NMR spectrum is deceptively simple, exhibiting signals for only two aromatic protons. The true analytical value lies in a detailed interpretation of their chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

In the absence of a publicly available experimental spectrum, a prediction based on established additive models and computational software provides a robust starting point for analysis.[2][3][4] The two aromatic protons, H-5 and H-6, are expected to appear as distinct multiplets in the downfield region of the spectrum due to the strong deshielding effects of the nitro and halogen substituents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-57.8 - 8.0ddd (doublet of doublet of doublets)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz, ⁵J(H-F) ≈ 1-2 Hz
H-67.5 - 7.7ddd (doublet of doublet of doublets)³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 6-8 Hz, ⁴J(H-Br) ≈ 0 Hz
  • H-5: This proton is situated meta to the strongly electron-withdrawing nitro group and ortho to a fluorine atom. This environment leads to a significant downfield shift. Its multiplicity arises from coupling to H-6 (³J, ortho coupling), the fluorine at position 4 (⁴J, meta coupling), and the fluorine at position 3 (⁵J, para coupling).[5][6]

  • H-6: This proton is positioned ortho to the bromine atom and meta to the other substituents. The combined electronic effects also place this signal in the downfield region, though likely slightly upfield from H-5. It will appear as a multiplet due to coupling with H-5 (³J, ortho coupling) and the fluorine at position 4 (³J, ortho coupling).[7]

Experimental Workflow for ¹H NMR Acquisition

A standard experimental protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Insert sample into a 400-600 MHz NMR spectrometer transfer->instrument setup Lock, tune, and shim the spectrometer instrument->setup acquire Acquire ¹H NMR spectrum (e.g., 16-64 scans) setup->acquire process Fourier transform, phase correct, and baseline correct the FID acquire->process integrate Integrate the signals and reference to a standard (e.g., TMS) process->integrate analyze Analyze chemical shifts, multiplicities, and coupling constants integrate->analyze

Figure 1: Standard workflow for acquiring and processing a ¹H NMR spectrum.

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While ¹H NMR provides crucial information, a comprehensive characterization of this compound relies on a combination of spectroscopic methods.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the lack of symmetry, the ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons. The chemical shifts will be significantly influenced by the attached substituents, with carbons bonded to the nitro group and halogens appearing at lower field.[8] Carbon-fluorine coupling will also be observed, providing further structural confirmation.

¹⁹F NMR Spectroscopy

Given the presence of two fluorine atoms, ¹⁹F NMR is an indispensable tool for the analysis of this compound.[9] It is expected to show two distinct signals, one for each fluorine atom. The chemical shifts and the coupling between the two fluorine nuclei (³J(F-F)) and between each fluorine and the aromatic protons (³J(H-F) and ⁴J(H-F)) would provide definitive evidence for their relative positions.[10][11][12]

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound.[1] Under electron ionization (EI), this compound (MW = 237.99 g/mol ) would exhibit a characteristic molecular ion peak (M⁺). The isotopic pattern of the molecular ion, with the presence of M+2 due to the bromine atom (⁷⁹Br and ⁸¹Br isotopes), would be a key diagnostic feature.[13] Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the bromine atom.[14][15]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).[16][17] Aromatic C-H stretching and C=C stretching bands, as well as C-F and C-Br stretching vibrations, would also be present.[18]

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedExpected ObservationsAdvantagesLimitations
¹H NMR Proton environment, connectivityTwo complex multiplets in the aromatic region.Provides detailed structural information on proton framework.Can be complex to interpret fully without simulation.
¹³C NMR Carbon skeletonSix distinct aromatic carbon signals with C-F coupling.Confirms the number and type of carbon atoms.Lower sensitivity than ¹H NMR.
¹⁹F NMR Fluorine environment, connectivityTwo distinct fluorine signals with F-F and H-F coupling.Highly sensitive and specific for fluorinated compounds.Requires a spectrometer with fluorine capabilities.
Mass Spec. Molecular weight, elemental compositionMolecular ion with characteristic bromine isotopic pattern.Confirms molecular formula.May not provide detailed structural isomer information.
IR Spec. Functional groupsStrong absorptions for NO₂, C-F, and aromatic rings.Quick and easy method for functional group identification.Provides limited information on the overall molecular structure.

Conclusion

The structural elucidation of this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While ¹H NMR provides the foundational information on the proton framework, its true power is unlocked when combined with the insights from ¹³C and ¹⁹F NMR, which detail the carbon skeleton and the fluorine substitution pattern. Mass spectrometry and IR spectroscopy serve as essential confirmatory techniques, verifying the molecular weight and the presence of key functional groups. For researchers working with this and similarly complex molecules, a comprehensive spectroscopic analysis is not merely a procedural step but a critical component of ensuring the integrity and success of their scientific endeavors.

References

A Researcher's Guide to the 13C NMR Analysis of 1-Bromo-3,4-difluoro-2-nitrobenzene: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. 1-Bromo-3,4-difluoro-2-nitrobenzene stands as a key building block, its utility stemming from the unique electronic environment created by its ortho-nitro group and vicinal fluorine atoms. This guide provides an in-depth analysis of its 13C Nuclear Magnetic Resonance (NMR) spectrum, a critical tool for confirming its structure and purity. In the absence of a publicly available experimental spectrum, we present a high-quality predicted spectrum and validate it through a rigorous comparison with the experimental spectra of closely related analogues. This comparative methodology not only builds confidence in the predicted data but also offers a deeper understanding of substituent effects in polysubstituted benzene rings.

The Analytical Challenge: Decoding a Crowded Aromatic System

The 13C NMR spectrum of a substituted benzene provides a unique fingerprint of its electronic structure. Each carbon atom resonates at a specific chemical shift (δ), influenced by the shielding and deshielding effects of the substituents. In this compound, the interplay of a halogen (bromine), two strongly electronegative fluorines, and a powerful electron-withdrawing nitro group creates a complex and nuanced spectrum. Assigning the six aromatic carbon signals requires a careful consideration of additive substituent effects and an appreciation for the subtleties of through-bond and through-space interactions.

Predicted 13C NMR Spectrum of this compound

An online prediction tool was utilized to generate a theoretical 13C NMR spectrum. The predicted chemical shifts provide a foundational dataset for our analysis.

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-1 (C-Br)112.9
C-2 (C-NO2)144.5
C-3 (C-F)150.1 (d, 1JCF ≈ 250 Hz)
C-4 (C-F)155.8 (d, 1JCF ≈ 255 Hz)
C-5 (C-H)120.7
C-6 (C-H)129.5

Note: Predicted values are for guidance and may differ from experimental results. The carbons attached to fluorine will appear as doublets due to one-bond C-F coupling.

A Comparative Analysis: Building Confidence Through Analogy

To substantiate the predicted spectrum, we will compare it with the experimental 13C NMR data of structurally similar compounds. This approach allows us to dissect the individual and combined effects of the bromo, fluoro, and nitro substituents on the benzene ring.

Reference Spectra for Comparison:

CompoundC-1 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
1-Bromo-2-nitrobenzene 119.9149.5134.1128.3124.6133.0
1,2-Difluorobenzene 151.5 (dd)151.5 (dd)124.9 (t)117.1 (d)117.1 (d)124.9 (t)
3,4-Difluoronitrobenzene 113.8 (d)122.9152.1 (dd)155.0 (dd)122.9113.8 (d)
Nitrobenzene 148.4123.5129.4134.7129.4123.5

Analysis of Substituent Effects:

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly deshields the ipso-carbon (the carbon it is attached to). In nitrobenzene, C-1 is at 148.4 ppm. This deshielding effect is also observed in our predicted spectrum for C-2 of the target molecule (144.5 ppm).

  • The Fluorine Atoms (-F): Fluorine is highly electronegative, leading to a strong deshielding of the directly attached carbon. In 1,2-difluorobenzene, the fluorinated carbons appear at a significantly downfield shift of 151.5 ppm.[1] This is consistent with the predicted high chemical shifts for C-3 (150.1 ppm) and C-4 (155.8 ppm) in our target molecule. A key feature of carbons attached to fluorine is the large one-bond C-F coupling constant (¹JCF), which splits the signal into a doublet.

  • The Bromine Atom (-Br): The effect of bromine on the ipso-carbon is more complex. While it is electronegative, the "heavy atom effect" can lead to increased shielding. In bromobenzene, the C-Br carbon is found at approximately 122.5 ppm. This shielding effect is reflected in the predicted upfield shift for C-1 (112.9 ppm) in this compound.

By examining the incremental shifts in the reference compounds, we can rationalize the predicted chemical shifts for our target molecule. For instance, the downfield shifts of C-3 and C-4 are clearly attributable to the directly bonded fluorine atoms, and the upfield shift of C-1 is consistent with the presence of the bromine substituent.

Complementary Analytical Techniques for Structural Confirmation

While 13C NMR is a powerful tool, a multi-technique approach is essential for unequivocal structure determination.

1. Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the ring. The coupling patterns and chemical shifts of these protons will provide crucial information about their relative positions and the electronic environment of the ring.

2. Fluorine (¹⁹F) NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The spectrum of this compound should exhibit two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants (both F-F and F-H) will offer definitive evidence for the fluorine substitution pattern.

3. Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (237.99 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum, providing further confirmation of the presence of a single bromine atom.

Experimental Protocol for 13C NMR Acquisition

For researchers wishing to acquire their own experimental data, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR and its residual signal at ~77.16 ppm can serve as an internal reference.

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C NMR experiment.

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm).

    • Acquisition Time: Aim for an acquisition time of at least 1-2 seconds.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensity, especially for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully.

Visualizing the Logic: Substituent Effects Workflow

The following diagram illustrates the logical workflow for interpreting the 13C NMR spectrum based on substituent effects.

G cluster_0 Substituent Analysis cluster_1 Predicted Spectral Effects cluster_2 Comparative Validation cluster_3 Final Spectrum Interpretation A Nitro Group (-NO2) Strong Electron Withdrawing D Significant Deshielding of Ipso Carbon (C-2) A->D B Fluorine Atoms (-F) Highly Electronegative E Strong Deshielding of Ipso Carbons (C-3, C-4) Large 1JCF Coupling B->E C Bromine Atom (-Br) Electronegative + Heavy Atom Effect F Shielding of Ipso Carbon (C-1) C->F J Assignment of Predicted 13C Chemical Shifts D->J E->J F->J G Experimental Spectrum of 1-Bromo-2-nitrobenzene G->J H Experimental Spectrum of 1,2-Difluorobenzene H->J I Experimental Spectrum of Nitrobenzene I->J

Caption: Workflow for 13C NMR spectral analysis of this compound.

Conclusion

The 13C NMR analysis of this compound, while challenging due to the complex substitution pattern, can be confidently approached through a combination of predictive methods and comparative analysis with known compounds. By understanding the fundamental principles of substituent effects and complementing the 13C NMR data with other spectroscopic techniques, researchers can ensure the accurate structural characterization of this important synthetic intermediate, thereby upholding the highest standards of scientific integrity in their drug development endeavors.

References

A Comparative Guide to the Mass Spectrometry of 1-Bromo-3,4-difluoro-2-nitrobenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Building Block

In the landscape of modern pharmaceutical and agrochemical synthesis, the strategic use of highly functionalized aromatic building blocks is paramount. 1-Bromo-3,4-difluoro-2-nitrobenzene (MW: 237.99 g/mol ) has emerged as a critical intermediate, prized for its unique substitution pattern that offers a versatile scaffold for complex molecular construction.[1] The electron-withdrawing properties of the nitro and fluorine groups activate the benzene ring for nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a handle for cross-coupling reactions.[1]

Given its role as a precursor, the unambiguous identification, structural confirmation, and purity assessment of this compound and its subsequent derivatives are non-negotiable. Mass spectrometry (MS) stands as an indispensable analytical tool in this context, providing rapid and precise data on molecular weight and structure.[2] This guide offers an in-depth comparison of mass spectrometry techniques for the analysis of this compound, explaining the causality behind experimental choices and providing actionable protocols for researchers in the field.

PART 1: Ionization Techniques - A Tale of "Hard" vs. "Soft" Ionization

The journey of a molecule through a mass spectrometer begins at the ion source. The choice of ionization technique is the most critical parameter, fundamentally dictating the nature of the resulting mass spectrum. For a small, semi-volatile molecule like this compound, the primary choice lies between "hard" and "soft" ionization methods.

Electron Impact (EI) Ionization: The Fingerprint Generator

Electron Impact (EI) is a classic, high-energy ionization technique.[3] Gaseous analyte molecules are bombarded by a beam of energetic electrons (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M•+).[4] This process imparts significant excess energy, leading to extensive and reproducible fragmentation.

  • Expertise & Experience: EI is the workhorse for structural elucidation. Its strength lies in generating a rich fragmentation pattern that serves as a unique "molecular fingerprint."[3][4] This pattern can be compared against spectral libraries for confident identification. However, the high energy can sometimes lead to such extensive fragmentation that the molecular ion peak is very weak or entirely absent, complicating the initial determination of molecular weight.[5] EI is almost exclusively coupled with Gas Chromatography (GC), making it ideal for volatile and thermally stable compounds.[2][4]

Electrospray Ionization (ESI): The Molecular Weight Confirmer

In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique.[6] It generates ions directly from a liquid solution by creating a fine, highly charged aerosol.[6] This gentle process imparts minimal excess energy, resulting in mass spectra dominated by the intact molecule, typically as a protonated species ([M+H]+) or a deprotonated species ([M-H]-).[7]

  • Expertise & Experience: ESI is the premier choice for confirming molecular weight.[6][7] The near-total absence of fragmentation in a standard ESI spectrum means the molecular ion is almost always the most prominent peak. This clarity, however, comes at the cost of structural information. To induce fragmentation for structural analysis, ESI must be coupled with tandem mass spectrometry (MS/MS).[6][7] ESI is the standard ionization source for Liquid Chromatography (LC-MS) systems.

Atmospheric Pressure Chemical Ionization (APCI): A Complementary Approach

APCI is another soft ionization technique often used with LC-MS. It is particularly well-suited for analyzing less polar, more volatile compounds that are not easily ionized by ESI. For nitroaromatic compounds, APCI operating in negative ion mode can be particularly effective, generating molecular anions ([M]•−) through electron capture.[8][9]

Comparative Summary of Ionization Techniques
FeatureElectron Impact (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle High-energy electron bombardmentHigh-voltage spray from solutionCorona discharge ionizes solvent, which ionizes analyte
Ionization Type Hard[4][5]Soft[6]Soft
Typical Ion M•+ (Radical Cation)[M+H]+ or [M-H]-[M+H]+, [M-H]-, or M•−[8]
Fragmentation Extensive, reproducible fingerprintMinimal to none (requires MS/MS)[7]Generally low, but more than ESI
Primary Use Structural Elucidation, Library MatchingMolecular Weight ConfirmationAnalysis of low-to-medium polarity compounds
Coupled To Gas Chromatography (GC)Liquid Chromatography (LC)Liquid Chromatography (LC)
Analyte State Gas Phase (Volatile)Liquid Phase (Soluble)Liquid Phase (Soluble)

PART 2: Mass Spectral Analysis of this compound

Electron Ionization (EI) Fragmentation Pathway

The EI mass spectrum of this compound is predicted to be highly informative. A key feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[10] This results in a characteristic pair of peaks (M and M+2) for every bromine-containing fragment, providing an immediate clue to its elemental composition.[11]

Predicted Fragmentation:

  • Molecular Ion (M•+): A distinct doublet will appear at m/z 237 (containing 79Br) and m/z 239 (containing 81Br).

  • Loss of Nitro Group (NO2•): A common and favorable fragmentation for nitroaromatics is the loss of a nitrogen dioxide radical (46 Da).[12] This would yield a prominent fragment ion doublet at m/z 191/193 .

  • Loss of Nitric Oxide (NO•): Loss of a nitric oxide radical (30 Da) is another characteristic pathway.[12] This would produce a fragment ion doublet at m/z 207/209 .

  • Loss of Bromine (Br•): Cleavage of the C-Br bond would result in the loss of a bromine radical (79/81 Da), leading to a fragment ion at m/z 158 .

G M [C₆H₂BrF₂NO₂]⁺• m/z 237/239 (Molecular Ion) F1 [C₆H₂BrF₂O]⁺ m/z 207/209 M->F1 - NO• F2 [C₆H₂BrF₂]⁺ m/z 191/193 M->F2 - NO₂• F3 [C₆H₂F₂NO₂]⁺ m/z 158 M->F3 - Br•

Caption: Predicted EI fragmentation of this compound.

Soft Ionization Analysis (ESI/APCI)

Under typical soft ionization conditions, fragmentation is minimal.

  • ESI Analysis: Due to the strongly electron-withdrawing nature of the substituents, protonation to form [M+H]+ in positive mode is unlikely. In negative ion mode, it is more plausible to observe the molecular radical anion, [M]•− at m/z 237/239 , through electron capture, or adducts with solvent ions.[7][8]

  • APCI Analysis: Negative mode APCI is well-suited for this analysis and would be expected to produce a strong signal for the molecular anion [M]•− at m/z 237/239 .[8]

PART 3: Analysis of Derivatives - Tracking Synthetic Transformations

Mass spectrometry excels at monitoring the progress of chemical reactions. This compound is frequently used in SNAr reactions where the bromine or fluorine atoms are displaced by nucleophiles (e.g., amines, alkoxides).[1] MS provides definitive confirmation of a successful substitution by identifying the expected molecular weight of the product.

For example, in a reaction where the bromine atom is substituted by a methoxy group (-OCH3), the mass of the product will increase by the difference between -OCH3 (31.02 Da) and -Br (79.90 Da), a net change of -48.88 Da.

Comparative Data for Hypothetical Derivatives
CompoundStructureReaction TypeMolecular Weight ( g/mol )Expected [M+H]+ (ESI)Expected M•+ (EI)
Parent Compound This compound-237.99N/A237/239
Methoxy Derivative 1-Methoxy-3,4-difluoro-2-nitrobenzeneSNAr (Br replaced)189.11190.04189
Aniline Derivative 4-Amino-1-bromo-2,5-difluorobenzeneSNAr (NO2 replaced) & Reduction208.02208.96208/210
Suzuki Product 2-(3,4-Difluoro-2-nitrophenyl)pyridineSuzuki Coupling (Br replaced)236.16237.06236

PART 4: Experimental Protocols

A self-validating protocol is crucial for trustworthy results. The following are detailed, field-proven methodologies for the analysis of these compounds.

Workflow for Mass Spectrometry Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis P1 Dissolve sample in appropriate solvent (e.g., ACN, EtOAc) P2 Filter through 0.22 µm syringe filter P1->P2 S1 Inject into GC or LC system P2->S1 S2 Separate from impurities S1->S2 M1 Ionization (EI or ESI/APCI) S2->M1 M2 Mass Analysis (e.g., Quadrupole, TOF) M1->M2 M3 Detection M2->M3 D1 Generate Mass Spectrum M3->D1 D2 Interpret Data (Fragmentation/MW) D1->D2

Caption: General experimental workflow for LC/GC-MS analysis.

Protocol 1: GC-MS for Structural Elucidation (EI Mode)
  • Rationale: This method is designed to generate a reproducible fragmentation pattern for structural confirmation and purity analysis of the volatile parent compound.

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in Ethyl Acetate.

  • Instrumentation: A Gas Chromatograph coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, Split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Hold at 80°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.[3]

    • Mass Range: m/z 40-400.

    • Data Acquisition: Full Scan.

Protocol 2: LC-MS for Molecular Weight Confirmation (ESI/APCI Mode)
  • Rationale: This method is optimized for the rapid confirmation of the molecular weight of the parent compound and its (often less volatile) derivatives resulting from synthesis.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in Acetonitrile.

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a triple quadrupole or TOF mass spectrometer.

  • LC Conditions:

    • Column: C18 column, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 40% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Negative APCI (preferred) or ESI.

    • Gas Temperature: 350°C.

    • Vaporizer Temp: 300°C (APCI).

    • Capillary Voltage: 3500 V.

    • Mass Range: m/z 100-500.

    • Data Acquisition: Full Scan.

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a clear example of applying the right tool for the right analytical question. For unambiguous structural confirmation and identification, the rich, reproducible fragmentation pattern of GC-EI-MS is superior. For rapid molecular weight confirmation, tracking reaction progress, and analyzing less volatile synthetic derivatives, the soft ionization approach of LC-MS (preferably with an APCI source) is the method of choice. A thorough understanding of the principles behind these techniques empowers researchers to generate high-quality, trustworthy data, accelerating the pace of discovery and development.

References

A Comparative Reactivity Guide: 1-Bromo-3,4-difluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the reactivity of 1-Bromo-3,4-difluoro-2-nitrobenzene with other halonitrobenzenes in the context of Nucleophilic Aromatic Substitution (SNAr). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic factors governing these reactions, supported by mechanistic principles and experimental frameworks.

The SNAr Mechanism: A Foundation for Understanding Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers.[1] Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), the SNAr mechanism does not proceed via a backside attack or the formation of an unstable aryl cation.[2] Instead, it follows a two-step addition-elimination pathway.

Step 1 (Addition - Rate-Determining): The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] This step is typically the slow, rate-determining step of the reaction.[5]

Step 2 (Elimination - Fast): The leaving group departs, and the aromaticity of the ring is restored. This step is fast because it re-establishes the highly stable aromatic system.[4]

Caption: The two-step addition-elimination mechanism of SNAr.

The rate of an SNAr reaction is critically dependent on three main factors:

  • Ring Activation: The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group is essential. These groups stabilize the negatively charged Meisenheimer complex through resonance, lowering the activation energy of the rate-determining step.[3]

  • Leaving Group Ability: The nature of the leaving group (X) influences the reaction rate in a manner opposite to SN2 reactions. The typical reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[6][7] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. Highly electronegative atoms like fluorine strongly polarize the C-X bond and inductively withdraw electron density, making the ipso-carbon more electrophilic and accelerating the initial attack.[8][9]

  • Nucleophile Strength: A more potent nucleophile will generally increase the reaction rate.[3]

Deconstructing the Reactivity of this compound

The structure of this compound is purpose-built for high reactivity in SNAr transformations. Its unique arrangement of substituents creates a highly electron-deficient aromatic scaffold, priming it for nucleophilic attack.[10]

  • The Nitro Group (-NO₂): As the primary activating group, its placement ortho to the bromine leaving group is optimal. This position allows for direct resonance delocalization of the negative charge from the Meisenheimer intermediate onto the electronegative oxygen atoms of the nitro group, providing powerful stabilization.[2][10]

  • The Bromine Atom (-Br): This serves as the primary leaving group. While bromine is less activating to the ring than fluorine, the C-Br bond is weaker than the C-F bond, facilitating its departure in the fast elimination step. Its presence provides a specific site for regioselective substitution.[10]

  • The Fluorine Atoms (-F): The two fluorine atoms at positions 3 and 4 act as secondary activators. Due to their high electronegativity, they exert a strong inductive electron-withdrawing effect, further depleting the electron density of the entire aromatic ring. This cumulative activation makes the ring exceptionally electrophilic and susceptible to nucleophilic attack.[11][8]

Comparative Reactivity Analysis

To fully appreciate the synthetic utility of this compound, it is essential to compare its reactivity against other structurally related halonitrobenzenes.

Comparison 1: The Influence of the Leaving Group

The "element effect" is a cornerstone of SNAr reactivity.[7][12] The rate of reaction is governed by the activation energy of the initial nucleophilic attack, which is lowered by more electronegative halogens.

CompoundKey FeaturePredicted Relative ReactivityRationale
1-Fluoro -3,4-difluoro-2-nitrobenzeneFluorine leaving groupHighestFluorine is the most electronegative halogen, providing the strongest inductive activation at the reaction site, thus lowering the energy of the transition state for the rate-determining attack.[8]
1-Bromo -3,4-difluoro-2-nitrobenzeneBromine leaving groupIntermediateBromine is less electronegative than fluorine, offering less inductive activation for the initial attack.
1-Chloro -3,4-difluoro-2-nitrobenzeneChlorine leaving groupIntermediate (≈ Bromo)Chlorine and bromine have similar electronegativities and activating effects, leading to comparable reaction rates in many SNAr systems.[7]
Comparison 2: The Cumulative Activating Effect of Fluorine

The degree of ring activation by EWGs directly correlates with reactivity. Adding more activating groups enhances the electrophilicity of the aromatic ring.

CompoundKey FeaturePredicted Relative ReactivityRationale
1-Bromo-3,4-difluoro -2-nitrobenzeneTwo activating -F groupsHighestThe powerful, cumulative inductive effect of two fluorine atoms, in addition to the ortho-nitro group, makes the ring highly electron-deficient.[10]
1-Bromo-4-fluoro -2-nitrobenzeneOne activating -F groupIntermediateA single fluorine atom provides significant activation, but less than the additive effect of two.
1-Bromo-2-nitrobenzeneNo activating -F groupsLowestLacks the extra inductive activation from fluorine substituents, rendering the ring significantly less electrophilic and therefore less reactive.
Comparison 3: The Critical Role of Nitro Group Position

The resonance stabilization offered by an ortho or para nitro group is paramount. A meta-positioned nitro group cannot participate in resonance delocalization of the negative charge in the Meisenheimer complex.

CompoundKey FeaturePredicted Relative ReactivityRationale
1-Bromo-3,4-difluoro-2-nitro benzene-NO₂ is ortho to -BrHighThe ortho position allows the negative charge of the intermediate to be delocalized directly onto the nitro group, providing strong resonance stabilization.
1-Bromo-3,4-difluoro-5-nitro benzene-NO₂ is meta to -BrVery LowThe meta nitro group can only exert a weaker inductive effect. It cannot stabilize the Meisenheimer complex through resonance, resulting in a much higher activation energy and a dramatically slower reaction.[13][14]

Experimental Protocol: A Framework for Kinetic Comparison

To empirically validate the reactivity trends discussed, a kinetic study can be performed. The following protocol provides a self-validating system for determining the rate constant of an SNAr reaction.[15]

Objective: To determine the second-order rate constant for the reaction of a selected halonitrobenzene with a nucleophile (e.g., morpholine).

Materials:

  • This compound (and other comparison substrates)

  • Morpholine (or other suitable nucleophile)

  • Anhydrous solvent (e.g., DMSO, Acetonitrile)

  • Internal standard (e.g., naphthalene, for chromatographic analysis)

  • Quenching solution (e.g., 0.1 M HCl in acetonitrile)

  • Thermostatted reaction vessel with magnetic stirring

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Experimental Workflow:

Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the halonitrobenzene substrate (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile (e.g., 0.2 M morpholine) in the same solvent.

    • Prepare a stock solution of the internal standard.

    • Causality: Using stock solutions ensures accurate and reproducible concentrations for each experiment.

  • Reaction Setup:

    • Equilibrate the reaction vessel to the desired temperature (e.g., 50 °C).

    • Add a precise volume of the substrate stock solution and the internal standard stock solution to the vessel. Allow the solution to reach thermal equilibrium.

    • Causality: Temperature control is critical as reaction rates are highly temperature-dependent. The internal standard is added at the start for accurate quantification relative to a constant concentration.

  • Initiation and Sampling:

    • Initiate the reaction by adding a precise volume of the pre-heated nucleophile stock solution. Start a timer immediately.

    • At regular, recorded time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Causality: Timed sampling allows for the monitoring of reactant consumption and product formation over the course of the reaction.

  • Quenching:

    • Immediately add each aliquot to a vial containing a larger volume of the quenching solution (e.g., 900 µL of 0.1 M HCl).

    • Causality: Quenching instantly stops the reaction by neutralizing the nucleophile, ensuring that the composition of the aliquot accurately reflects the reaction mixture at the precise moment of sampling.

  • Analysis:

    • Analyze the quenched samples using a calibrated HPLC or GC method to determine the concentrations of the starting material and the product relative to the internal standard.

  • Data Processing:

    • Plot the concentration of the reactant versus time.

    • Use the integrated rate law for a second-order reaction (assuming [Nucleophile] ≈ constant if in excess, or using the full second-order equation) to calculate the rate constant (k).

    • Comparing the calculated rate constants for different substrates under identical conditions provides a quantitative measure of their relative reactivity.

Conclusion

This compound stands out as a highly activated and synthetically versatile substrate for Nucleophilic Aromatic Substitution. Its reactivity is a product of a synergistic combination of factors:

  • An optimally positioned ortho-nitro group for powerful resonance stabilization of the reaction intermediate.

  • The cumulative inductive activation from two fluorine atoms, rendering the aromatic ring exceptionally electrophilic.

  • A bromine atom that serves as a reliable leaving group.

By understanding these principles, researchers can rationally select between this compound and other halonitrobenzenes to achieve desired synthetic outcomes with greater efficiency and control. The provided experimental framework offers a robust method for quantifying these reactivity differences, aiding in process optimization and the development of novel chemical entities.

References

A Senior Application Scientist's Guide to Yield in the Synthesis of 1-Bromo-3,4-difluoro-2-nitrobenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the synthesis of complex intermediates is a critical, everyday challenge. The efficiency of a synthetic route, measured by its yield, directly impacts project timelines and resource allocation. This guide provides an in-depth comparison of the theoretical and experimental yields for the synthesis of 1-Bromo-3,4-difluoro-2-nitrobenzene, a key building block in the development of novel therapeutics. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and analyze the factors that contribute to achieving high experimental yields.

The Strategic Importance of this compound in Drug Discovery

This compound is a highly versatile synthetic intermediate. The presence of three distinct functional groups on the benzene ring—a bromine atom, two fluorine atoms, and a nitro group—provides multiple reaction sites for further chemical modification. The fluorine atoms can enhance the metabolic stability and binding affinity of a drug molecule, while the bromine atom is amenable to various cross-coupling reactions, and the nitro group can be readily reduced to an amine for further derivatization. This trifecta of reactivity makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds.

Synthetic Pathways: An Overview

There are two primary and strategically sound approaches to the synthesis of this compound, both of which are electrophilic aromatic substitution reactions:

  • Nitration of 1-bromo-3,4-difluorobenzene: This is often the more direct route.[1] In this method, the commercially available 1-bromo-3,4-difluorobenzene is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The existing bromine and fluorine substituents on the aromatic ring direct the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position.

  • Bromination of 3,4-difluoronitrobenzene: This alternative pathway begins with 3,4-difluoronitrobenzene. The nitro group is a strong deactivating and meta-directing group, while the fluorine atoms are ortho, para-directing. This complex interplay of directing effects can make achieving high regioselectivity challenging, potentially leading to a mixture of isomers and a lower yield of the desired product.[1]

For the purposes of this guide, we will focus on the nitration of a bromodifluorobenzene derivative, a route that has been shown to produce high yields.

Calculating Theoretical Yield: The Stoichiometric Ideal

The theoretical yield represents the maximum possible mass of a product that can be formed from the given masses of reactants, assuming 100% reaction efficiency and no loss of product during isolation and purification. The calculation is based on the stoichiometry of the balanced chemical equation.

The key steps in calculating theoretical yield are:

  • Write the balanced chemical equation: This establishes the molar ratio between reactants and products.

  • Identify the limiting reagent: This is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.

  • Calculate the moles of the limiting reagent.

  • Use the stoichiometry of the reaction to determine the moles of product that can be formed.

  • Convert the moles of product to mass using its molar mass.

Experimental Protocol and Yield Analysis

While a specific, detailed protocol for the synthesis of this compound with a reported yield was not found in the immediate literature, a closely analogous and well-documented procedure for the synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene provides an excellent and instructive example. This reaction also involves the nitration of a bromodifluorobenzene and reports a remarkably high experimental yield of 97%.[2]

Experimental Workflow Diagram

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification 1,3-difluoro-2-bromobenzene 1,3-difluoro-2-bromobenzene Reaction_Mixture Stirred Reaction Mixture (<55°C) 1,3-difluoro-2-bromobenzene->Reaction_Mixture H2SO4 Conc. H₂SO₄ H2SO4->Reaction_Mixture HNO3 Conc. HNO₃ HNO3->Reaction_Mixture dropwise Quenching Pour onto Ice Reaction_Mixture->Quenching Extraction Extract with CH₂Cl₂ Quenching->Extraction Washing Wash with NaHCO₃ (aq) Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Evaporation Solvent Removal Drying->Evaporation Recrystallization Recrystallize from Isopropyl Ether Evaporation->Recrystallization Final_Product 2,4-Difluoro-3-bromo-1-nitrobenzene (White Solid) Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.

Step-by-Step Experimental Protocol

The following protocol is adapted from the synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene and is expected to be highly applicable to the synthesis of this compound with minor modifications.

Materials:

  • 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol)

  • Concentrated sulfuric acid (48 ml)

  • Concentrated nitric acid (70%, 8 ml)

  • Methylene chloride

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

  • Isopropyl ether

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer, combine 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) and concentrated sulfuric acid (48 ml). Stir the mixture vigorously at room temperature.

  • Carefully add concentrated nitric acid (70%, 8 ml) dropwise to the reaction mixture. It is crucial to monitor the internal temperature and ensure it does not rise above 55°C to prevent over-nitration and side reactions.

  • After the addition is complete, continue to stir the reaction mixture for an additional 15 minutes.

  • Pour the reaction mixture onto approximately 300 ml of ice with stirring. This will quench the reaction and precipitate the crude product.

  • Extract the aqueous mixture three times with methylene chloride.

  • Combine the organic layers and wash them three times with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate and then filter.

  • Remove the solvent under reduced pressure to yield a yellow solid.

  • Recrystallize the crude product from isopropyl ether to obtain a purified white solid of 2,4-Difluoro-3-bromo-1-nitrobenzene.

Yield Comparison
ParameterValueSource
Starting Material 1,3-difluoro-2-bromobenzene[2]
Molar Mass of Starting Material192.99 g/mol
Moles of Starting Material0.112 mol[2]
Product 2,4-Difluoro-3-bromo-1-nitrobenzene[2]
Molar Mass of Product237.99 g/mol
Theoretical Yield 26.65 gCalculated
Experimental Yield 28.2 g[2]
Percent Yield 97% [2]

Note: The reported experimental yield of 28.2 g is slightly higher than the calculated theoretical yield. This could be due to minor impurities in the final product or slight variations in the reported starting material quantities. However, a 97% yield is exceptionally high for this type of reaction.

Discussion: Bridging the Gap Between Theory and Practice

The achievement of a 97% experimental yield in the analogous synthesis is a testament to a well-optimized protocol.[2] Several factors contribute to minimizing the discrepancy between theoretical and experimental yields:

  • Regioselectivity: The directing effects of the bromine and fluorine atoms on the starting material strongly favor the formation of the desired isomer, minimizing the formation of byproducts.

  • Reaction Conditions: Careful control of the reaction temperature is critical.[2] Maintaining a temperature below 55°C prevents dinitration and other side reactions that would consume the starting material and reduce the yield of the desired product.

  • Efficient Work-up and Purification: The work-up procedure, including quenching, extraction, and washing, is designed to effectively isolate the product from the reaction mixture. Recrystallization is a highly effective purification technique for obtaining a high-purity solid product, which also contributes to an accurate yield determination.

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery programs. While the theoretical yield provides a benchmark for the maximum potential product, the experimental yield is the true measure of a protocol's efficiency. The detailed analysis of an analogous synthesis demonstrates that with careful control of reaction conditions and a robust purification strategy, it is possible to achieve exceptionally high experimental yields, approaching the theoretical maximum. This guide provides researchers with the foundational knowledge and a practical framework to optimize their synthetic efforts for this valuable intermediate.

References

The Versatility of 1-Bromo-3,4-difluoro-2-nitrobenzene in the Synthesis of Biologically Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient development of novel therapeutic agents. Among the myriad of available chemical scaffolds, 1-Bromo-3,4-difluoro-2-nitrobenzene has emerged as a particularly valuable and versatile building block. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, provides a rich platform for a diverse array of chemical transformations, leading to the synthesis of complex molecules with significant biological activities. This guide provides an in-depth comparison of compounds derived from this scaffold, supported by experimental data, to aid researchers, scientists, and drug development professionals in harnessing its full potential.

The strategic importance of this compound lies in the distinct roles of its functional groups. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for constructing carbon-carbon bonds. The fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate, thereby improving its pharmacokinetic and pharmacodynamic profiles. Furthermore, the nitro group can be readily reduced to an amino group, opening up avenues for the synthesis of a wide range of nitrogen-containing heterocycles and other bioactive scaffolds.[1][2]

A Gateway to Anticancer Agents: The Synthesis of IDO1 Inhibitors

A significant application of halogenated difluoronitrobenzene scaffolds is in the development of inhibitors for Indoleamine 2,3-dioxygenase (IDO1), a key enzyme implicated in tumor immune escape.[3] By inhibiting IDO1, the body's immune system can more effectively recognize and combat cancer cells. The synthesis of such inhibitors often commences with the reduction of the nitro group to an aniline derivative, which then serves as a crucial intermediate for further elaboration.

While direct examples starting from this compound are proprietary, a closely related isomer, 5-Bromo-1,2-difluoro-3-nitrobenzene, provides a clear blueprint for this synthetic strategy.[3] The initial step involves the reduction of the nitro group to form 5-bromo-1,2-difluoro-3-aminobenzene. This aniline derivative can then undergo further reactions to construct the final IDO1 inhibitor.

Comparative Analysis of Anticancer Activity

To illustrate the potential of this scaffold, let's consider a series of novel 1,4-disubstituted phthalazine derivatives, synthesized with the aim of discovering new anticancer agents. While not directly synthesized from this compound, the core structures incorporate substituted anilines that can be conceptually derived from such precursors. The anticancer activities of these compounds were evaluated in vitro against two human cancer cell lines: Bel-7402 (human hepatoma) and HT-1080 (human fibrosarcoma), using the microculture tetrazolium (MTT) method. Cisplatin, a widely used chemotherapy drug, was used as a positive control.

Compound IDStructureBel-7402 IC₅₀ (µM)[1][2]HT-1080 IC₅₀ (µM)[1][2]
11 1-(4-fluoroanilino)-4-(phenylthiomethyl)phthalazine56.238.9
12 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine32.425.4
13 1-(4-fluoro-3-(trifluoromethyl)anilino)-4-(3,4-difluorophenylthiomethyl)phthalazine30.125.8
Cisplatin -73.363.3

Key Observations:

  • Compounds 12 and 13 exhibited significantly higher anticancer activity against both cell lines compared to the standard drug, cisplatin.[1][2]

  • The incorporation of a 3,4-difluorophenylthiomethyl group at the 4-position of the phthalazine ring, as seen in compounds 12 and 13 , appears to enhance the anticancer activity.[2]

  • The nature of the substituent on the anilino group at the 1-position also plays a crucial role in determining the cytotoxic potency.

Experimental Protocols

General Synthesis of 1-Anilino-4-(arylsulfanylmethyl)phthalazines

The synthesis of the target phthalazine derivatives involves a multi-step process, which is a testament to the versatility of the chemical transformations that can be employed.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 2-Acetylbenzoic_acid 2-Acetylbenzoic acid Methyl_2-acetylbenzoate Methyl 2-acetylbenzoate 2-Acetylbenzoic_acid->Methyl_2-acetylbenzoate Esterification Methyl_2-(bromoacetyl)benzoate Methyl 2-(bromoacetyl)benzoate Methyl_2-acetylbenzoate->Methyl_2-(bromoacetyl)benzoate Bromination Methyl_2-((arylthio)acetyl)benzoate Methyl 2-((arylthio)acetyl)benzoate Methyl_2-(bromoacetyl)benzoate->Methyl_2-((arylthio)acetyl)benzoate Thioetherification 4-((Arylthio)methyl)phthalazin-1(2H)-one 4-((Arylthio)methyl)phthalazin-1(2H)-one Methyl_2-((arylthio)acetyl)benzoate->4-((Arylthio)methyl)phthalazin-1(2H)-one Cyclization with Hydrazine 1-Chloro-4-((arylthio)methyl)phthalazine 1-Chloro-4-((arylthio)methyl)phthalazine 4-((Arylthio)methyl)phthalazin-1(2H)-one->1-Chloro-4-((arylthio)methyl)phthalazine Chlorination Target_Compounds 1-Anilino-4-(arylsulfanylmethyl)phthalazines 1-Chloro-4-((arylthio)methyl)phthalazine->Target_Compounds Nucleophilic Substitution with Anilines MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with various concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Living cells metabolize MTT to formazan crystals MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC₅₀ value (concentration that inhibits 50% of cell growth) Absorbance_Measurement->IC50_Calculation

References

A Cost-Benefit Analysis of 1-Bromo-3,4-difluoro-2-nitrobenzene in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic route. This guide provides an in-depth cost-benefit analysis of 1-Bromo-3,4-difluoro-2-nitrobenzene, a versatile reagent in modern organic synthesis. We will objectively compare its performance with a key alternative, 3,4-Difluoronitrobenzene, focusing on their application in nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by established chemical principles and representative experimental data to inform your selection process.

The Strategic Value of Substituted Fluoronitrobenzenes

Fluorinated aromatic compounds are of immense interest in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Nitro-substituted haloaromatics, in particular, are highly activated towards nucleophilic aromatic substitution, a cornerstone of C-N and C-O bond formation.

This compound ( 1 ) presents a unique combination of functional groups: two activating fluorine atoms, a strongly electron-withdrawing nitro group, and a bromine atom that can act as a leaving group or a handle for cross-coupling reactions.[1] This multifaceted nature makes it a valuable building block for complex molecular architectures.

Head-to-Head Comparison: this compound vs. 3,4-Difluoronitrobenzene

A primary application of 1 is in SNAr reactions where one of the halogens is displaced by a nucleophile. A logical point of comparison is with 3,4-Difluoronitrobenzene ( 2 ), a structurally similar and commercially available alternative. The key difference lies in the potential leaving groups: a bromine atom in 1 versus a fluorine atom in 2 .

Reactivity and Performance: The Leaving Group Effect

The established mechanism for SNAr reactions involves a two-step addition-elimination process via a Meisenheimer complex. The rate of this reaction is influenced by the stability of this intermediate and the facility of leaving group departure. The general order of leaving group ability in activated SNAr is F > Cl ≈ Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the anionic Meisenheimer complex through its inductive effect.

Therefore, in a direct comparison, one would anticipate that the displacement of a fluorine atom from 2 would be kinetically favored over the displacement of the bromine atom from 1 , assuming all other conditions are equal. However, the presence of the additional bromine atom in 1 can offer alternative reaction pathways, such as subsequent cross-coupling reactions, which adds to its synthetic utility.

Experimental Data: A Representative SNAr Reaction

Experimental Protocols

Protocol 1: Synthesis of 4-(3,4-difluoro-2-nitrophenyl)morpholine from this compound (1)

Materials:

  • This compound (1 )

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is stirred at 80 °C and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-(4-fluoro-2-nitrophenyl)morpholine from 3,4-Difluoronitrobenzene (2)

Materials:

  • 3,4-Difluoronitrobenzene (2 )

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 3,4-Difluoronitrobenzene (1.0 mmol) in anhydrous DMF (5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is stirred at 80 °C and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation and Comparison

The following table summarizes the expected outcomes and key comparison points based on established principles of SNAr reactivity.

FeatureThis compound (1)3,4-Difluoronitrobenzene (2)Rationale & Causality
Primary Leaving Group BromineFluorineThe C-Br bond is weaker than the C-F bond, but the electronegativity of fluorine better stabilizes the Meisenheimer intermediate.
Expected Reactivity Moderate to HighHighFluorine is generally a better leaving group in activated SNAr reactions due to its strong inductive effect.
Anticipated Yield Good to ExcellentExcellentThe higher reactivity of the fluoro-substituted compound is expected to lead to higher yields under similar reaction conditions.
Potential Side Reactions MinimalMinimalBoth reactions are generally clean, but the higher reactivity of 2 might require more careful temperature control to avoid potential side reactions.
Downstream Potential HighModerateThe product from 1 retains a bromine atom, which can be used for subsequent cross-coupling reactions (e.g., Suzuki, Heck), offering greater synthetic versatility.

Cost-Benefit Analysis

A crucial aspect of reagent selection is the cost. The following table provides an approximate cost comparison based on currently available supplier pricing. Prices are subject to change and may vary between suppliers.

CompoundCAS NumberMolecular Weight ( g/mol )PurityPrice (USD/100g)
This compound884495-47-0237.99>95%~$500 - $1000+[2]
3,4-Difluoronitrobenzene369-34-6159.09>98%~$30 - $50[3][4][5]
1-Chloro-3,4-difluoro-2-nitrobenzene169468-83-1193.53>97%~$150 - $250

Cost Analysis:

There is a significant cost disparity between this compound and 3,4-Difluoronitrobenzene. The latter is substantially more affordable, likely due to a more streamlined and higher-yielding manufacturing process.[6] The synthesis of this compound often involves a direct bromination of a difluoronitrobenzene precursor, which can present regioselectivity challenges and potentially lower overall yields, contributing to its higher cost.[1]

Benefit Analysis:

The primary benefit of using the more expensive this compound lies in its synthetic versatility. The presence of the bromine atom provides a valuable functional handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions. This allows for the construction of more complex molecules in a convergent synthetic strategy. For a synthetic route that requires both a nucleophilic substitution and a subsequent cross-coupling, using 1 could ultimately be more efficient than a longer route starting from 2 that would necessitate an additional bromination step.

Safety and Handling

Both this compound and 3,4-Difluoronitrobenzene are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.

HazardThis compound3,4-Difluoronitrobenzene
GHS Pictograms WarningDanger
Hazard Statements H302, H312, H315, H319, H332, H335H302, H315, H319, H335
Precautions Avoid contact with skin and eyes. Avoid breathing dust/fume/gas/mist/vapors/spray. Use personal protective equipment.Avoid contact with skin and eyes. Avoid breathing dust/fume/gas/mist/vapors/spray. Use personal protective equipment.[7][8][9]
Disposal Dispose of contents/container to an approved waste disposal plant. Brominated organic waste may require special consideration for incineration to avoid the formation of harmful byproducts.[10][11]Dispose of contents/container to an approved waste disposal plant.

Conclusion and Recommendations

The choice between this compound and 3,4-Difluoronitrobenzene is a classic example of a cost-versus-versatility trade-off in chemical synthesis.

  • For direct, single-step nucleophilic aromatic substitution reactions where cost is a primary driver, 3,4-Difluoronitrobenzene is the clear choice. Its lower price and potentially higher reactivity for fluorine displacement make it a more economical option.

  • For multi-step syntheses that require both a nucleophilic substitution and a subsequent carbon-carbon or carbon-heteroatom bond formation at the bromine position, this compound offers significant strategic advantages. The higher initial cost can be justified by a more convergent and potentially shorter overall synthetic route, which can be a critical factor in drug discovery and development where time and efficiency are paramount.

Ultimately, the optimal choice depends on the specific goals of the synthesis. Researchers and process chemists must carefully weigh the immediate cost of the starting material against the long-term efficiency and versatility it offers in the context of their overall synthetic strategy.

Visualizations

Logical Relationship: Reagent Selection

Reagent_Selection Start Synthetic Goal Decision1 Is a subsequent cross-coupling reaction required? Start->Decision1 Reagent1 Use this compound Decision1->Reagent1 Yes Reagent2 Use 3,4-Difluoronitrobenzene Decision1->Reagent2 No Benefit1 Benefit: Synthetic Versatility Reagent1->Benefit1 Cost1 Cost: Higher Reagent1->Cost1 Benefit2 Benefit: Lower Cost Reagent2->Benefit2 Cost2 Cost: Limited Versatility Reagent2->Cost2

Caption: Decision workflow for selecting the appropriate reagent.

Experimental Workflow: SNAr Reaction

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Substrate in DMF B Add Nucleophile (Morpholine) A->B C Add Base (K2CO3) B->C D Heat to 80°C C->D E Monitor by TLC D->E F Partition between EtOAc and Water E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Column Chromatography I->J Product Pure Product J->Product

Caption: General experimental workflow for the SNAr reaction.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-3,4-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Bromo-3,4-difluoro-2-nitrobenzene (CAS No. 884495-47-0), focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, instilling a deep, causal understanding of the necessary safety protocols to ensure both personal and laboratory-wide safety.

Hazard Analysis: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. This compound is classified with several hazard statements that dictate our safety protocols. The primary risks associated with this compound are:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or if it comes into contact with the skin (GHS H302, H332, H312).[1] This systemic threat means that exposure through any route can lead to adverse health effects.

  • Irritation: It is known to cause serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[2] This localized irritant effect can cause immediate and significant discomfort or damage to tissues.

The combination of acute toxicity and irritant properties necessitates a multi-faceted PPE strategy that prevents all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Core PPE Requirements: A Rationale-Driven Approach

Effective PPE is not just about wearing the equipment, but understanding why each piece is critical. All handling of this substance should occur within a certified chemical fume hood to provide the primary layer of containment.[3][4]

Engineering Controls: The First Line of Defense Before any PPE is donned, ensure you are working in a properly functioning laboratory environment.

  • Chemical Fume Hood: All manipulations of this compound must be conducted inside a chemical fume hood to control the release of vapors and potential dust.[4]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3][5]

Respiratory Protection

Given that the compound is harmful if inhaled and a respiratory irritant, preventing inhalation is paramount.[1]

  • Why: The nitro and halogenated functional groups on the benzene ring can contribute to respiratory tract irritation. Inhaling vapors or aerosols can lead to both immediate irritation and potential systemic toxic effects.

  • Protocol: When handling the solid or solutions, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if there is any risk of aerosolization or if working outside of a fume hood is unavoidable (e.g., during a large spill).[3][6][7] For routine operations within a fume hood, proper ventilation may be sufficient, but a risk assessment should be performed.

Eye and Face Protection

The classification of "Causes serious eye irritation" (H319) demands robust protection.[7]

  • Why: Accidental splashes of liquids or transfer of solid particles to the eye can cause significant, potentially irreversible, damage. Standard safety glasses do not provide a sufficient seal against splashes or vapors.

  • Protocol: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][5][6] If there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection

With classifications for being harmful in contact with skin (H312) and causing skin irritation (H315), preventing dermal exposure is a critical control point.[1]

  • Why: The compound can be absorbed through the skin, leading to systemic toxicity. It can also cause localized irritation, redness, and inflammation.

  • Protocol:

    • Protective Clothing: A flame-retardant lab coat is mandatory. For larger quantities or situations with a higher risk of spillage, a chemical-resistant apron or suit should be utilized to prevent contamination of personal clothing.[6][7] Contaminated clothing must be removed immediately and washed before reuse.[7]

Summary of Personal Protective Equipment

For ease of reference, the table below summarizes the essential PPE for handling this compound.

Protection Type Equipment Specification Rationale
Engineering Controls Certified Chemical Fume HoodPrimary containment of vapors and dust.
Eyewash Station & Safety ShowerImmediate decontamination for accidental exposures.[3][5]
Respiratory NIOSH/MSHA or EN 149 Approved RespiratorPrevents inhalation of harmful and irritating dust or vapors.[6][7]
Eye/Face Chemical Safety Goggles (EN166 compliant)Protects against splashes and serious eye irritation.[3]
Face Shield (as needed)Additional protection against significant splash hazards.
Skin/Body Chemical-Resistant Gloves (Nitrile minimum)Prevents skin contact, irritation, and dermal absorption.
Laboratory CoatProtects personal clothing from contamination.
Chemical-Resistant Apron/SuitRequired for larger quantities or high splash potential.

Operational and Disposal Plans

A safe protocol extends from the moment the container is opened until all waste is properly discarded.

Experimental Workflow: A Step-by-Step Guide
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE: lab coat, chemical safety goggles, and gloves.

  • Handling: Conduct all weighing and solution preparation within the fume hood. Use spark-proof tools and ground equipment to prevent static discharge.[5][8] Avoid any actions that could generate dust or aerosols.

  • Post-Handling: Tightly close the container and store it in a cool, dry, well-ventilated area.[5]

  • Decontamination: Wipe down the work area in the fume hood.

  • Doffing PPE: Remove gloves using the proper technique to avoid contaminating your hands. Remove your lab coat and goggles.

  • Hygiene: Wash your hands thoroughly with soap and water.[6][8]

Safe Handling and Disposal Workflow

G Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Verify Fume Hood & Emergency Equipment B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Weigh & Transfer Chemical B->C Enter Fume Hood D 4. Perform Reaction/ Preparation C->D E 5. Securely Close Container D->E F 6. Decontaminate Work Area E->F Procedure Complete G 7. Segregate Hazardous Waste (Solid & Liquid) F->G H 8. Dispose of Contaminated Gloves & PPE G->H I 9. Doff Remaining PPE H->I J 10. Wash Hands Thoroughly I->J

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.